molecular formula C30H50N6O9 B15564793 Boc-PEG2-Val-Cit-PAB-OH

Boc-PEG2-Val-Cit-PAB-OH

カタログ番号: B15564793
分子量: 638.8 g/mol
InChIキー: VSXQOPMPCSRFBZ-ZCYQVOJMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-PEG2-Val-Cit-PAB-OH is a useful research compound. Its molecular formula is C30H50N6O9 and its molecular weight is 638.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C30H50N6O9

分子量

638.8 g/mol

IUPAC名

tert-butyl N-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C30H50N6O9/c1-20(2)25(36-24(38)12-15-43-17-18-44-16-14-33-29(42)45-30(3,4)5)27(40)35-23(7-6-13-32-28(31)41)26(39)34-22-10-8-21(19-37)9-11-22/h8-11,20,23,25,37H,6-7,12-19H2,1-5H3,(H,33,42)(H,34,39)(H,35,40)(H,36,38)(H3,31,32,41)/t23-,25-/m0/s1

InChIキー

VSXQOPMPCSRFBZ-ZCYQVOJMSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the ADC Linker: Boc-PEG2-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-PEG2-Val-Cit-PAB-OH, a key component in the development of modern antibody-drug conjugates (ADCs). This enzyme-cleavable linker is meticulously designed for enhanced stability in systemic circulation and precise, targeted release of cytotoxic payloads within the tumor microenvironment.

Core Chemical Structure and Properties

This compound is a multi-component linker system, with each constituent playing a critical role in its overall function. The structure is comprised of a Boc-protected amine, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, a dipeptide sequence of Valine-Citrulline (Val-Cit), and a p-aminobenzyl alcohol (PAB) self-immolative spacer.

Component Breakdown:

  • Boc (tert-Butyloxycarbonyl) Group: This protecting group caps (B75204) the primary amine, preventing unwanted reactions during synthesis and conjugation. It can be readily removed under acidic conditions to expose the amine for further chemical modification.

  • PEG2 (Polyethylene Glycol, 2 units): The short PEG spacer is hydrophilic, which can improve the solubility and pharmacokinetic properties of the resulting ADC.

  • Val-Cit (Valine-Citrulline) Dipeptide: This dipeptide sequence serves as the recognition site for lysosomal proteases, most notably Cathepsin B. Cathepsin B is an enzyme that is significantly upregulated in the lysosomes of many tumor cells, making the Val-Cit linker highly selective for cleavage within the target cell.[1]

  • PAB (p-Aminobenzyl Alcohol): This "self-immolative" spacer connects the dipeptide to the cytotoxic payload (which would be attached at the hydroxyl group).[1] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the unmodified, active drug.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Chemical Formula C₃₀H₅₀N₆O₉[2]
Molecular Weight 638.8 g/mol [2]
CAS Number 2055024-55-8[2]
Appearance White to off-white solid[3]
Purity Typically >95%[4]
Solubility Insoluble in water. Soluble in DMSO (estimated ≥ 80 mg/mL) and Ethanol (estimated ≥ 60 mg/mL).[5]
Storage Conditions Store at -20°C for long-term stability.[2]
Stability

The Val-Cit-PAB linker is engineered for high stability in the systemic circulation (neutral pH of blood) and selective cleavage in the acidic environment of the lysosome where cathepsin B is active.[1] This differential stability is crucial for minimizing off-target toxicity and maximizing the therapeutic window of the ADC. While a specific plasma half-life for this linker is not published, its design principles are aimed at ensuring it remains intact until it reaches the target cell.

Mechanism of Action: Targeted Payload Release

The therapeutic efficacy of an ADC utilizing the this compound linker is dependent on a sequential, multi-step process that culminates in the release of the cytotoxic payload within the cancer cell.

ADC_Mechanism_of_Action Figure 1: Mechanism of Action of a Val-Cit-PAB Linker-based ADC ADC 1. ADC binds to tumor cell surface antigen Endocytosis 2. Receptor-mediated endocytosis ADC->Endocytosis Lysosome 3. Trafficking to the lysosome Endocytosis->Lysosome Cleavage 4. Cathepsin B cleaves the Val-Cit dipeptide Lysosome->Cleavage SelfImmolation 5. PAB spacer undergoes 1,6-elimination Cleavage->SelfImmolation PayloadRelease 6. Active payload is released into the cytoplasm SelfImmolation->PayloadRelease CellDeath 7. Payload induces tumor cell death PayloadRelease->CellDeath

Caption: Mechanism of action for an ADC with a Val-Cit-PAB linker.

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

Cathepsin B Cleavage Assay

This protocol outlines a method to evaluate the cleavage of the Val-Cit linker by its target enzyme, Cathepsin B. This assay is critical for confirming the linker's susceptibility to enzymatic degradation.

Objective: To quantify the release of a payload from an ADC construct following incubation with purified human Cathepsin B.

Materials:

  • ADC construct (e.g., Antibody-Linker-Payload)

  • Purified human Cathepsin B

  • Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (B142953) (DTT)[6]

  • Quenching Solution: Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the ADC construct in a suitable solvent (e.g., DMSO).

    • Reconstitute purified Cathepsin B in the assay buffer to a working concentration (e.g., 20 nM).[6]

    • Pre-warm all solutions to 37°C.

  • Reaction Setup:

    • In a microcentrifuge tube or a 96-well plate, combine the ADC construct with the assay buffer.

    • Initiate the cleavage reaction by adding the pre-warmed Cathepsin B solution.

    • Incubate the reaction mixture at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take aliquots of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately terminate the reaction by adding an excess of the cold quenching solution to each aliquot.

    • Centrifuge the samples to precipitate the enzyme and antibody.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the amount of released payload.

    • Plot the concentration of the released payload over time to determine the cleavage rate.

Cleavage_Assay_Workflow Figure 2: Workflow for Cathepsin B Cleavage Assay ReagentPrep Reagent Preparation (ADC, Cathepsin B, Buffer) ReactionSetup Reaction Setup (Incubate ADC with Cathepsin B at 37°C) ReagentPrep->ReactionSetup TimePoints Take Aliquots at Various Time Points ReactionSetup->TimePoints Quenching Quench Reaction (Add Acetonitrile) TimePoints->Quenching Centrifugation Centrifuge and Collect Supernatant Quenching->Centrifugation Analysis LC-MS/MS Analysis (Quantify Released Payload) Centrifugation->Analysis DataAnalysis Data Analysis (Determine Cleavage Rate) Analysis->DataAnalysis

Caption: A generalized workflow for a Cathepsin B cleavage assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic potential of an ADC on cancer cells.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of an ADC in a target cancer cell line.

Materials:

  • Target cancer cell line (expressing the antigen of interest)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • ADC, control antibody, and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, control antibody, and vehicle control in complete medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.

    • Incubate the plate for a period that allows for the ADC to exert its effect (e.g., 72-120 hours).

  • MTT Addition and Incubation:

    • After the treatment incubation, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC₅₀ value using a suitable curve-fitting software.

Cytotoxicity_Assay_Workflow Figure 3: Workflow for In Vitro Cytotoxicity (MTT) Assay CellSeeding Cell Seeding in 96-well Plate ADCTreatment ADC Treatment (Serial Dilutions) CellSeeding->ADCTreatment Incubation Incubation (e.g., 72-120 hours) ADCTreatment->Incubation MTTAddition MTT Addition and Incubation (2-4 hours) Incubation->MTTAddition Solubilization Formazan Solubilization (Add DMSO) MTTAddition->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance DataAnalysis Data Analysis (Calculate IC50) Absorbance->DataAnalysis

Caption: A generalized workflow for an in vitro cytotoxicity MTT assay.

Conclusion

This compound is a highly sophisticated and versatile ADC linker that offers a balance of stability and controlled, targeted payload release. Its well-defined mechanism of action, leveraging the enzymatic activity of cathepsin B within tumor cells, makes it a valuable tool in the development of next-generation antibody-drug conjugates. The experimental protocols provided in this guide serve as a foundation for the rigorous evaluation of ADCs incorporating this advanced linker technology.

References

A Deep Dive into the Boc-PEG2-Val-Cit-PAB-OH Linker: A Technical Guide for ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of the Boc-PEG2-Val-Cit-PAB-OH linker, a critical component in the design of modern Antibody-Drug Conjugates (ADCs). We will dissect the role of each constituent of this linker system, from the protective Boc group to the self-immolative PAB spacer, providing a comprehensive understanding of its function in targeted drug delivery. This guide will further present available quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for researchers in the field.

Introduction to ADC Linker Technology and the Val-Cit-PAB System

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a pivotal element that governs the ADC's stability in circulation and the efficiency of drug release at the tumor site.[1]

Among the various linker strategies, protease-cleavable linkers have gained significant traction. These linkers are engineered to be stable in the bloodstream but are susceptible to cleavage by specific enzymes that are highly active within the lysosomes of cancer cells.[2] The valine-citrulline (Val-Cit) dipeptide sequence is a widely adopted and well-characterized protease-cleavable motif used in numerous clinically approved and investigational ADCs.[1]

The this compound linker is a sophisticated, multi-component system designed for optimal performance in ADCs. It comprises:

  • Boc (tert-Butyloxycarbonyl) group: A protecting group for the terminal amine, preventing unwanted reactions during synthesis and conjugation. It is typically removed to allow for conjugation to the antibody.[3][4]

  • PEG2 (Polyethylene Glycol) spacer: A short, hydrophilic spacer that can enhance the solubility and pharmacokinetic properties of the ADC.[3][4]

  • Val-Cit (Valine-Citrulline) dipeptide: The enzyme-cleavable unit specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B.[][6]

  • PAB (p-aminobenzyl alcohol) self-immolative spacer: A critical component that, upon cleavage of the Val-Cit dipeptide, undergoes a spontaneous electronic cascade to release the conjugated payload in its active form.[7]

  • OH (hydroxyl) group: The reactive site on the PAB spacer for the attachment of a cytotoxic payload, typically via a carbamate (B1207046) bond.[3][4]

The Stepwise Mechanism of Action

The targeted release of the cytotoxic payload by the this compound linker is a meticulously orchestrated multi-step process that begins after the ADC has been internalized by the target cancer cell.

  • Antibody Binding and Internalization: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell within an endosome.

  • Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The interior of the lysosome is characterized by a lower pH and a high concentration of various hydrolytic enzymes, including proteases.[]

  • Enzymatic Cleavage of the Val-Cit Dipeptide: Within the lysosome, the enzyme Cathepsin B, which is often overexpressed in tumor cells, recognizes and cleaves the amide bond between the citrulline residue and the p-aminobenzyl (PAB) spacer.[][7] While Cathepsin B is the primary enzyme responsible, other cathepsins like S, L, and F may also contribute to this cleavage.[8]

  • Self-Immolation of the PAB Spacer: The cleavage of the Val-Cit dipeptide triggers a spontaneous, irreversible 1,6-elimination reaction within the PAB spacer. This electronic cascade results in the formation of an unstable intermediate, which then fragments to release the payload, carbon dioxide, and aza-quinone methide.[9]

  • Payload-Mediated Cytotoxicity: Once released from the linker, the active cytotoxic payload is free to exert its cell-killing effect, for instance, by interfering with DNA replication or microtubule polymerization, ultimately leading to apoptosis of the cancer cell.

The following diagram illustrates this intricate mechanism of action:

Boc_PEG2_Val_Cit_PAB_OH_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome (High Cathepsin B) ADC ADC in Circulation ADC_Internalized Internalized ADC ADC->ADC_Internalized Endocytosis Cleavage Val-Cit Cleavage ADC_Internalized->Cleavage Lysosomal Trafficking Self_Immolation PAB Self-Immolation Cleavage->Self_Immolation Initiates Payload_Release Payload Release Self_Immolation->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Induces

Mechanism of ADC action with a Val-Cit-PAB linker.

Quantitative Data on Linker Performance

The stability and cleavage kinetics of the linker are critical parameters that influence the therapeutic window of an ADC. While specific data for the this compound linker is not always publicly available in a consolidated format, the performance of the core Val-Cit-PAB system has been extensively studied.

ParameterLinker SystemConditionResultReference
Plasma Stability Val-CitHuman PlasmaHighly Stable[10]
Val-CitMouse PlasmaUnstable (cleaved by carboxylesterase)[10]
Glu-Val-CitMouse PlasmaImproved Stability vs. Val-Cit[10]
Enzymatic Cleavage Val-CitCathepsin B AssayEfficient Cleavage[11]
Val-AlaCathepsin B AssayCleaved at ~half the rate of Val-Cit[11]
In Vivo Efficacy Val-Cit ADCMouse Xenograft ModelHigh Antitumor Activity[11]
Glu-Val-Cit ADCMouse Xenograft ModelOutperformed Val-Cit ADC[11]

Note: The stability and efficacy can be highly dependent on the conjugation site on the antibody, the specific payload, and the overall ADC design.

Detailed Experimental Protocols

The characterization of ADCs with a this compound linker involves a series of in vitro and in vivo assays to assess their stability, cleavage, and cytotoxic activity.

In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the linker to enzymatic cleavage by its target protease.

Materials:

  • ADC conjugate

  • Recombinant human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., trifluoroacetic acid)

  • HPLC or LC-MS system for analysis

Protocol:

  • Prepare a stock solution of the ADC in an appropriate solvent (e.g., DMSO).

  • Activate the Cathepsin B by pre-incubating it in the assay buffer at 37°C for 10-15 minutes.

  • In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

  • Initiate the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme and micromolar for the ADC.[1]

  • Incubate the reaction at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the quenching solution.

  • Analyze the samples by HPLC or LC-MS to quantify the amount of released payload and remaining intact ADC.

The following diagram outlines the workflow for this assay:

Cathepsin_B_Cleavage_Assay_Workflow start Start prepare_reagents Prepare ADC and Cathepsin B Solutions start->prepare_reagents initiate_reaction Initiate Cleavage Reaction (ADC + Cathepsin B at 37°C) prepare_reagents->initiate_reaction time_points Incubate and Collect Aliquots at Various Time Points initiate_reaction->time_points quench Quench Reaction time_points->quench analysis Analyze by HPLC/LC-MS quench->analysis end End analysis->end

Workflow for an in vitro Cathepsin B cleavage assay.
In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma to predict its behavior in circulation.

Materials:

  • ADC conjugate

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G affinity chromatography resin

  • Elution buffer (e.g., low pH glycine (B1666218) buffer)

  • LC-MS system for analysis

Protocol:

  • Incubate the ADC in plasma at 37°C.

  • At various time points, take an aliquot of the plasma-ADC mixture.

  • Immediately quench the reaction by diluting the sample in cold PBS.

  • Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.

  • Wash the captured ADC to remove plasma proteins.

  • Elute the ADC from the affinity matrix.

  • Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).

  • Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.[2]

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay determines the cell-killing potency of the ADC on target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC conjugate

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a detergent solution)

  • Microplate reader

Protocol:

  • Seed the target and control cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC and a control (e.g., unconjugated antibody, free drug).

  • Incubate the cells for a predetermined period (e.g., 72-96 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 (the concentration of ADC that inhibits cell growth by 50%).[2]

Conclusion

The this compound linker represents a highly refined and effective system for the targeted delivery of cytotoxic payloads in the context of Antibody-Drug Conjugates. Its multi-component design, featuring a cleavable dipeptide and a self-immolative spacer, ensures stability in circulation and efficient, specific drug release within the lysosomal compartment of cancer cells. A thorough understanding of its mechanism of action, coupled with rigorous quantitative analysis through the experimental protocols outlined in this guide, is essential for the successful development of next-generation ADCs with improved therapeutic indices. The continued investigation and optimization of such linker technologies will undoubtedly pave the way for more effective and safer cancer therapies.

References

The Val-Cit-PAB Linker: A Technical Guide to Cathepsin B-Mediated Cleavage in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Val-Cit-PAB (valine-citrulline-p-aminobenzyl) linker is a cornerstone of modern antibody-drug conjugate (ADC) design. Its primary function is to ensure the stable attachment of a potent cytotoxic payload to a monoclonal antibody during systemic circulation and to facilitate the specific release of the payload within the target cancer cell. This targeted release is predominantly mediated by the lysosomal protease, cathepsin B, which is often overexpressed in tumor cells. This in-depth technical guide elucidates the mechanism of Val-Cit-PAB linker cleavage by cathepsin B, presents quantitative data on linker performance, and provides detailed experimental protocols for its evaluation.

The Core Mechanism: A Two-Step Release Process

The cleavage of the Val-Cit-PAB linker and subsequent payload release is a sophisticated, two-stage process that occurs after the ADC has been internalized by the target cell and trafficked to the lysosome.

Step 1: Enzymatic Cleavage by Cathepsin B

Within the acidic environment of the lysosome (pH 4.5-5.5), cathepsin B, a cysteine protease, recognizes and cleaves the amide bond between the citrulline (Cit) residue of the dipeptide and the p-aminobenzyl alcohol (PAB) spacer. The specificity of this cleavage is driven by the interaction of the dipeptide with the active site of cathepsin B. The valine (Val) residue occupies the S2 subsite, while the citrulline residue fits into the S1 subsite of the enzyme.

Step 2: Self-Immolation of the PAB Spacer

The initial enzymatic cleavage is the trigger for the second, crucial step: the self-immolation of the PAB spacer. The cleavage of the Cit-PAB bond generates an unstable p-aminobenzyl alcohol intermediate. This intermediate rapidly undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified, active cytotoxic payload, along with carbon dioxide and an aromatic remnant. This "traceless" release mechanism is highly efficient and ensures that the payload is delivered in its most potent form.

Quantitative Data on Linker Performance

The efficiency of cathepsin B-mediated cleavage and the stability of the linker in circulation are critical parameters for the successful development of an ADC. While direct kinetic parameters (Km, kcat) for the cleavage of full ADCs are not widely published, comparative studies using model substrates and full ADC constructs provide valuable insights.

Table 1: Comparative Cleavage of Dipeptide Linkers by Cathepsin B

Dipeptide LinkerRelative Cleavage Rate/Half-lifeEnzyme(s)Notes
Val-CitBaselineCathepsin BConsidered the benchmark for efficient cleavage and stability.
Val-Ala~50% of Val-Cit rateCathepsin BAlso effectively cleaved, with the advantage of lower hydrophobicity, which can prevent ADC aggregation.
Phe-Lys~30-fold faster than Val-CitCathepsin B (isolated)Cleaved very rapidly by isolated Cathepsin B, but rates were identical to Val-Cit in lysosomal extracts, suggesting other enzymes are involved.

Table 2: Plasma Stability of Val-Cit Containing ADCs

Plasma SourceHalf-life (t½)Notes
Human230 daysDemonstrates high stability in human circulation.
Mouse80 hoursLess stable in mouse plasma due to the presence of carboxylesterase Ces1C, which can prematurely cleave the linker.

Linker Specificity and Off-Target Cleavage

While the Val-Cit linker was designed for selective cleavage by cathepsin B, further research has revealed a more complex enzymatic landscape. Other lysosomal cysteine proteases, such as cathepsin L, S, and F, can also contribute to its cleavage. This enzymatic redundancy can be advantageous, as it reduces the likelihood of resistance developing due to the downregulation of a single protease.

However, the Val-Cit linker is also susceptible to premature cleavage by other enzymes outside the target cell, which can lead to off-target toxicity. Human neutrophil elastase, a serine protease, has been shown to cleave the Val-Cit linker, potentially contributing to neutropenia observed with some ADCs. Additionally, the aforementioned mouse-specific carboxylesterase Ces1C can lead to linker instability in preclinical mouse models, a critical consideration for translational studies.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of Val-Cit-PAB linker cleavage and stability.

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This assay quantifies the rate of payload release from an ADC in the presence of purified cathepsin B.

Objective: To determine the kinetics of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human cathepsin B.

Materials:

  • ADC with Val-Cit linker (e.g., 1 mg/mL stock solution)

  • Recombinant Human Cathepsin B (from a commercial supplier)

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

  • Quenching Solution: Acetonitrile with an internal standard

  • HPLC system with a suitable column for separating the ADC, free payload, and internal standard

Procedure:

  • Enzyme Activation: Pre-incubate the Recombinant Human Cathepsin B in the Activation Buffer for 15 minutes at 37°C.

  • Reaction Initiation: In a microcentrifuge tube, combine the ADC solution with the activated cathepsin B in the Assay Buffer to a final ADC concentration of 100 µg/mL.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding an excess of the cold Quenching Solution.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the amount of released payload relative to the internal standard.

  • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.

Fluorogenic Substrate Cleavage Assay

This is a high-throughput method for screening linker sequences for their susceptibility to cleavage.

Objective: To rapidly assess the cleavage of a peptide linker by cathepsin B using a fluorogenic substrate.

Materials:

  • Peptide linker conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC)

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

  • Cathepsin B Inhibitor (e.g., CA-074) for negative control

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare the Assay Buffer and Activation Buffer. Activate the cathepsin B as described above.

  • Plate Setup: Add the fluorogenic substrate solution to the wells of the 96-well microplate. Include wells for a negative control (with inhibitor) and a blank (buffer and substrate only).

  • Reaction Initiation: Initiate the reaction by adding the activated cathepsin B to the wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 60-120 minutes). Use excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis: Subtract the fluorescence of the blank wells. The rate of cleavage is determined from the slope of the linear portion of the fluorescence versus time plot.

In Vitro Plasma Stability Assay (LC-MS-Based)

This assay evaluates the stability of the ADC linker in a biological matrix.

Objective: To assess the premature release of the payload from an ADC in human and mouse plasma.

Materials:

  • ADC with Val-Cit linker

  • Human and mouse plasma

  • Quenching and Extraction Solution: Acetonitrile or methanol

  • LC-MS/MS system

Procedure:

  • Incubation: Add the ADC to pre-warmed human or mouse plasma to a final concentration of 100 µg/mL.

  • Time Course: Incubate the plasma-ADC mixture at 37°C. At various time points (e.g., 0, 1, 6, 24, 48, 96 hours, and up to 7 days), take an aliquot of the mixture.

  • Protein Precipitation: Immediately add an excess of cold Quenching and Extraction Solution to the plasma aliquot to precipitate proteins and stop any enzymatic activity.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant containing the released payload for analysis.

  • LC-MS/MS Analysis: Quantify the amount of released payload in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability and half-life of the ADC in plasma.

Visualizing the Process: Diagrams

To further clarify the complex processes involved in Val-Cit-PAB linker cleavage, the following diagrams illustrate the key pathways and workflows.

Cleavage_Mechanism cluster_circulation Systemic Circulation (Stable) cluster_cell Target Cancer Cell cluster_release Payload Release ADC Antibody-Drug Conjugate (ADC) (Val-Cit-PAB-Payload) Internalization Internalization via Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosome (pH 4.5-5.5) Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Bond Lysosome->Cleavage ADC Trafficking SelfImmolation 1,6-Self-Immolation of PAB Spacer Cleavage->SelfImmolation Payload Active Payload SelfImmolation->Payload Byproducts CO2 + Aromatic Remnant SelfImmolation->Byproducts

Caption: ADC internalization and payload release pathway.

HPLC_Workflow start Start: ADC + Activated Cathepsin B incubation Incubate at 37°C start->incubation sampling Take Aliquots at Time Points incubation->sampling quenching Quench with Acetonitrile + Internal Standard sampling->quenching centrifugation Centrifuge to Precipitate Proteins quenching->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc Analyze by HPLC supernatant->hplc analysis Quantify Released Payload hplc->analysis

Caption: Experimental workflow for an in vitro ADC cleavage assay (HPLC-Based).

Conclusion

The cathepsin B-mediated cleavage of the Val-Cit-PAB linker is a highly effective and clinically validated strategy for achieving tumor-specific payload release in ADCs. A thorough understanding of its mechanism, quantitative performance, and potential for off-target cleavage is paramount for the rational design and development of safe and efficacious antibody-drug conjugates. The detailed experimental protocols provided herein offer a robust framework for the comprehensive evaluation of this critical ADC component. As the field of ADCs continues to evolve, the principles and methodologies outlined in this guide will remain fundamental to the advancement of this powerful class of cancer therapeutics.

The Lynchpin of Payload Delivery: A Technical Guide to the PAB Self-Immolative Spacer in ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of antibody-drug conjugates (ADCs) hinges on the precise and controlled release of a cytotoxic payload at the target tumor site. Central to this mechanism is the linker, a critical component that bridges the antibody and the potent drug. Among the various linker technologies, the p-aminobenzyl (PAB) self-immolative spacer has emerged as a cornerstone, integral to the success of numerous clinically approved and investigational ADCs.[1] This technical guide provides an in-depth exploration of the PAB spacer's role, mechanism, and the experimental protocols essential for its evaluation, tailored for professionals in the field of drug development.

The Core Function of the PAB Spacer: Controlled Demolition for Targeted Release

The primary role of the PAB self-immolative spacer is to ensure the conditional and efficient release of the cytotoxic payload in its active, unmodified form within the target cancer cell.[1][2] It acts as a stable covalent bridge between the trigger mechanism of the linker (often a protease-cleavable peptide) and the drug. This design is paramount for:

  • Preventing Premature Drug Release: The PAB spacer, as part of a well-designed linker, contributes to the overall stability of the ADC in systemic circulation, minimizing off-target toxicity to healthy tissues.[1]

  • Ensuring Efficient Payload Liberation: Following internalization of the ADC into the acidic and enzyme-rich environment of the lysosome, a specific trigger (e.g., enzymatic cleavage) initiates the spacer's decomposition, leading to rapid and efficient drug release.[1][2]

  • Broadening the Therapeutic Window: By maximizing the delivery of the active drug to the tumor and minimizing systemic exposure, the PAB spacer helps to widen the therapeutic window, allowing for potentially higher and more effective dosing with a more favorable safety profile.[1]

The Mechanism of Action: A Cascade of Self-Immolation

The self-immolative cascade of the PAB spacer is a well-characterized 1,6-elimination reaction.[2] This electronic cascade is initiated by the cleavage of a promoiety linked to the PAB group, a process often catalyzed by lysosomal enzymes like cathepsin B within the target cancer cell.[2][3]

The process unfolds as follows:

  • Trigger Activation: An enzyme, such as cathepsin B, cleaves a specific peptide sequence (e.g., valine-citrulline) linked to the PAB spacer.[3][4]

  • Aniline (B41778) Unmasking: This cleavage exposes a free aniline nitrogen on the p-aminobenzyl group.[2]

  • Electronic Cascade (1,6-Elimination): The unmasked aniline nitrogen initiates a rapid and irreversible electronic cascade. This results in the fragmentation of the spacer.[2][5]

  • Payload Release: The fragmentation of the spacer leads to the concomitant release of the unmodified, fully active cytotoxic drug, along with the formation of p-azaxylilidine and carbon dioxide.[6]

PAB_Self_Immolation ADC Antibody-Drug Conjugate (Payload Inactive) Enzyme Cathepsin B (in Lysosome) Cleavage Peptide Cleavage ADC->Cleavage Internalized ADC Enzyme->Cleavage Catalyzes Intermediate Unstable Intermediate (Free Aniline) Cleavage->Intermediate Elimination 1,6-Elimination (Self-Immolation) Intermediate->Elimination Payload Active Payload Elimination->Payload Releases Byproducts Spacer Byproducts (p-azaxylilidine, CO2) Elimination->Byproducts Forms

Caption: The self-immolation mechanism of the PAB spacer.

Quantitative Data on PAB Linker Performance

The stability and cleavage kinetics of PAB-containing linkers are critical for ADC efficacy and safety. The following tables summarize key quantitative data from various studies. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Table 1: Plasma Stability of Val-Cit-PABC Linkers

SpeciesLinker SystemHalf-life (t½)Reference
HumanVal-Cit-PABC230 days[7]
HumanPhe-Lys-PABC30 days[7]
MouseVal-Cit-PABC80 hours[7]
MousePhe-Lys-PABC12.5 hours[7]
RatVal-Cit-PABC-MMAE2.5% released after 6 days[7]
Cynomolgus MonkeyVal-Cit-PABC-MMAE<1% released after 6 days[7]

Note: The instability of Val-Cit-PABC linkers in rodent plasma is often attributed to the activity of carboxylesterase 1c (Ces1c).[8]

Table 2: Cleavage Kinetics of PAB-based Linkers

TriggerPayloadHalf-life (t½) of ReleaseExperimental ConditionsReference
Cathepsin BDoxorubicin~6 minutesIn vitro enzymatic assay[9]
Acid (pH 5)SN-3810 hoursIn vitro buffer[10]

Table 3: In Vitro Cytotoxicity of ADCs with PAB Linkers

ADCCell LineIC50 (ng/mL)Reference
anti-Her2 ADC with Val-Cit-PABC-MMAESK-BR-36.7 - 15.2[11]
anti-CD30 ADC with Val-Cit-PABC-AuristatinKarpas 299Not specified in ng/mL, reported as potent[11]

Key Experimental Protocols

1. Synthesis of a PAB-Containing Drug-Linker (MC-Val-Cit-PABC-MMAE)

This multi-step synthesis involves the preparation of the protected dipeptide-PAB moiety, coupling to the payload (MMAE), and subsequent deprotection and addition of the maleimide (B117702) group for antibody conjugation.

  • Step 1: Synthesis of Fmoc-Val-Cit-PABC-MMAE

    • Couple Fmoc-Valine to citrulline.

    • Couple the resulting dipeptide to p-aminobenzyl alcohol (PAB-OH).

    • Activate the hydroxyl group of the PAB moiety.

    • Couple the activated dipeptide-PAB to MMAE.

    • Purify the product by chromatography.

  • Step 2: Deprotection of the Fmoc Group

    • Dissolve Fmoc-Val-Cit-PABC-MMAE in a suitable solvent (e.g., DMF).

    • Add a deprotection agent (e.g., piperidine) and stir at room temperature.

    • Monitor the reaction by HPLC until completion.

    • Isolate the deprotected product.

  • Step 3: Coupling of Maleimidocaproic Acid (MC)

    • Activate maleimidocaproic acid with a coupling agent (e.g., NHS/DCC).

    • Add the activated MC-NHS ester to the deprotected Val-Cit-PABC-MMAE.

    • Stir at room temperature and monitor the reaction by HPLC.

    • Purify the final product, MC-Val-Cit-PABC-MMAE, by preparative HPLC.

2. In Vitro Plasma Stability Assay

This assay determines the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.

  • Materials:

    • Antibody-Drug Conjugate (ADC)

    • Plasma (human, mouse, rat, etc.)

    • Phosphate-buffered saline (PBS)

    • Incubator at 37°C

    • Analytical instruments (LC-MS, HIC-HPLC)

  • Procedure:

    • Incubate the ADC in plasma at 37°C for a predetermined time course (e.g., 0, 24, 48, 72, 144 hours).

    • At each time point, collect an aliquot of the plasma-ADC mixture.

    • Analyze the samples to determine the amount of intact ADC and/or released payload.

      • Intact ADC Analysis (LC-MS or HIC-HPLC): Measure the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.

      • Released Payload Analysis (LC-MS/MS): Precipitate plasma proteins and analyze the supernatant to quantify the concentration of the free payload.

3. Cathepsin B Enzymatic Cleavage Assay

This assay evaluates the susceptibility of the linker to cleavage by cathepsin B.

  • Materials:

    • ADC or linker-payload conjugate

    • Recombinant human cathepsin B

    • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)

    • Activation buffer (containing a reducing agent like DTT)

    • Fluorescence microplate reader (if using a fluorogenic substrate) or LC-MS

  • Procedure:

    • Activate cathepsin B by pre-incubating it in the activation buffer.

    • Add the ADC or linker-payload conjugate to the activated enzyme solution.

    • Incubate the reaction mixture at 37°C.

    • At various time points, stop the reaction (e.g., by adding a protease inhibitor or by acidifying the solution).

    • Analyze the samples to quantify the amount of cleaved product or remaining substrate using a suitable analytical method like LC-MS.

Visualizing Key Processes in ADC Development

ADC Internalization and Payload Release Pathway

ADC_Internalization cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation Receptor Tumor Antigen ADC->Receptor Binding TumorCell Tumor Cell Endosome Early Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome (Acidic, Cathepsin B) Endosome->Lysosome Trafficking Payload Released Active Payload Lysosome->Payload Linker Cleavage & Self-Immolation Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target Binds to Apoptosis Cell Death Target->Apoptosis Induces

Caption: ADC internalization and payload release pathway.

General Experimental Workflow for ADC Evaluation

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_evaluation In Vitro & In Vivo Evaluation LinkerSynth Linker-Payload Synthesis Conjugation Conjugation LinkerSynth->Conjugation AbModification Antibody Modification AbModification->Conjugation Purification Purification & Characterization Conjugation->Purification Stability Plasma Stability Assay Purification->Stability Cleavage Enzymatic Cleavage Assay Purification->Cleavage Cytotoxicity In Vitro Cytotoxicity Assay Stability->Cytotoxicity Cleavage->Cytotoxicity Efficacy In Vivo Efficacy Studies Cytotoxicity->Efficacy

Caption: General experimental workflow for ADC development.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-PEG2-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Boc-PEG2-Val-Cit-PAB-OH, a critical linker used in the development of Antibody-Drug Conjugates (ADCs). This document details the chemical pathways, experimental protocols, and purification methodologies required to produce this complex molecule, supported by quantitative data and visual workflows to aid researchers in the field.

Introduction: The Role of this compound in ADCs

The this compound linker is a sophisticated chemical entity designed for advanced drug delivery systems, particularly ADCs. It comprises several key functional components:

  • Boc (tert-Butyloxycarbonyl): A well-established protecting group for the terminal amine. Its removal under acidic conditions reveals a primary amine which can be used for further conjugation.

  • PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the ADC.

  • Val-Cit (Valine-Citrulline): A dipeptide motif that is specifically recognized and cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells. This enzymatic cleavage allows for the selective release of the cytotoxic payload within the target cancer cells.

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer. Upon cleavage of the Val-Cit linker, the PAB moiety undergoes a 1,6-elimination reaction, releasing the conjugated drug in its active form. The hydroxyl group on the PAB moiety is the attachment point for the cytotoxic payload, often activated as a p-nitrophenyl (PNP) carbonate for reaction with the drug.

The strategic combination of these elements results in a linker that is stable in systemic circulation but is efficiently cleaved to release its payload upon internalization into target cells, thereby minimizing off-target toxicity and maximizing therapeutic efficacy.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that can be approached through a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry. The general strategy involves the synthesis of three key intermediates, which are then coupled to form the final product.

Synthesis_Pathway cluster_1 Intermediate 1: Boc-NH-PEG2-COOH Synthesis cluster_2 Intermediate 2: H2N-Val-Cit-PAB-OH Synthesis (SPPS) cluster_3 Final Coupling A1 2-(2-Aminoethoxy)ethanol (B1664899) B1 Boc-NH-PEG2-OH A1->B1 Boc Protection A2 Di-tert-butyl dicarbonate (B1257347) (Boc)2O A2->B1 D1 Boc-NH-PEG2-COOH B1->D1 e.g., Jones Oxidation C1 Oxidation C1->D1 R1 Boc-NH-PEG2-COOH E1 2-Chlorotrityl chloride (2-CTC) Resin G1 Fmoc-Cit-Resin E1->G1 1. Loading F1 Fmoc-Cit-OH F1->G1 I1 H2N-Cit-Resin G1->I1 2. Deprotection H1 Fmoc Deprotection (Piperidine) H1->I1 K1 Fmoc-Val-Cit-Resin I1->K1 3. Coupling J1 Fmoc-Val-OH J1->K1 M1 H2N-Val-Cit-Resin K1->M1 4. Deprotection P1 Cleavage from Resin (e.g., 1% TFA in DCM) K1->P1 5. Cleavage L1 Fmoc Deprotection (Piperidine) L1->M1 N1 p-Aminobenzyl alcohol (PAB-OH) Q1 H2N-Val-Cit-PAB-OH N1->Q1 O1 Fmoc-Val-Cit-PAB-Resin (Incorrect Intermediate) P1->Q1 Solution-phase coupling with PAB-OH, then Fmoc deprotection S1 H2N-Val-Cit-PAB-OH U1 This compound R1->U1 S1->U1 T1 Coupling (e.g., HATU, DIPEA) T1->U1

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of Intermediate 1: Boc-NH-PEG2-OH

This protocol describes the Boc-protection of the amine in 2-(2-aminoethoxy)ethanol.

Reaction:

Materials and Reagents:

ReagentM.W.Quantity (Example)Moles (Example)Equivalents
2-(2-Aminoethoxy)ethanol105.142.10 g20 mmol1.0
Di-tert-butyl dicarbonate218.254.36 g20 mmol1.0
Dichloromethane (B109758) (DCM)-40 mL--

Procedure:

  • Dissolve 2-(2-aminoethoxy)ethanol (2.10 g, 20 mmol) in dichloromethane (40 mL) in a round-bottom flask at room temperature.

  • Slowly add di-tert-butyl dicarbonate (4.36 g, 20 mmol) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: 50-70% ethyl acetate (B1210297)/hexane) to afford Boc-NH-PEG2-OH as a colorless oil.

Quantitative Data (Representative):

ParameterValue
Yield~100%
Purity>95% (by NMR, LC-MS)
Synthesis of Intermediate 2: Fmoc-Val-Cit-PAB-OH

This intermediate is synthesized using solid-phase peptide synthesis (SPPS) on a 2-chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions to release the protected peptide acid. This is followed by a solution-phase coupling with p-aminobenzyl alcohol.

SPPS_Workflow Resin 2-CTC Resin Swell Swell Resin (DCM/DMF) Resin->Swell Load Load Fmoc-Cit-OH (DIPEA in DCM) Swell->Load Cap Cap Resin (Methanol) Load->Cap Wash1 Wash (DMF, DCM) Cap->Wash1 Fmoc_Deprotect1 Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Wash1->Fmoc_Deprotect1 Wash2 Wash (DMF, DCM) Fmoc_Deprotect1->Wash2 Couple Couple Fmoc-Val-OH (HBTU, HOBt, DIPEA in DMF) Wash2->Couple Wash3 Wash (DMF, DCM) Couple->Wash3 Cleave Cleave from Resin (1% TFA in DCM) Wash3->Cleave Purify Purify Fmoc-Val-Cit-OH (RP-HPLC) Cleave->Purify

Caption: SPPS workflow for Fmoc-Val-Cit-OH.

Materials and Reagents:

ReagentPurpose
2-Chlorotrityl chloride (2-CTC) resinSolid support
Fmoc-Cit-OH, Fmoc-Val-OHProtected amino acids
Dichloromethane (DCM), Dimethylformamide (DMF)Solvents
Diisopropylethylamine (DIPEA)Base for loading and coupling
Methanol (B129727) (MeOH)Capping agent
20% Piperidine in DMFFmoc deprotection reagent
HBTU, HOBtCoupling reagents
1% Trifluoroacetic acid (TFA) in DCMCleavage cocktail

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (e.g., 1.6 mmol/g loading) in a 1:1 mixture of DCM:DMF for 30 minutes.

  • Loading of First Amino Acid (Fmoc-Cit-OH):

    • Drain the solvent from the swollen resin.

    • Add a solution of Fmoc-Cit-OH (0.6-1.0 eq. relative to resin loading) and DIPEA (3.0 eq.) in DCM.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Capping: Add methanol (10 mL per 100g of initial resin) and agitate for 1 hour to cap any unreacted chlorotrityl groups.

  • Washing: Wash the resin sequentially with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Second Amino Acid (Fmoc-Val-OH):

    • In a separate vessel, pre-activate Fmoc-Val-OH (3 eq. relative to resin loading) with HBTU (3 eq.) and HOBt (3 eq.) in DMF, followed by the addition of DIPEA (6 eq.).

    • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

    • Monitor coupling completion with a ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage:

    • Treat the resin with a solution of 1% TFA in DCM.

    • Repeat the cleavage step 3-4 times, collecting the filtrate each time.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude Fmoc-Val-Cit-OH by reverse-phase HPLC.

Reaction:

Materials and Reagents:

ReagentM.W.Equivalents
Fmoc-Val-Cit-OH-1.0
p-Aminobenzyl alcohol123.151.1
HATU380.231.1
DIPEA129.242.0
DMF--

Procedure:

  • Dissolve Fmoc-Val-Cit-OH (1.0 eq) in anhydrous DMF.

  • Add p-aminobenzyl alcohol (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by HPLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% citric acid solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain Fmoc-Val-Cit-PAB-OH.

The Fmoc group is removed to provide the free amine for the final coupling step.

Procedure:

  • Dissolve Fmoc-Val-Cit-PAB-OH in DMF.

  • Add piperidine (5-20 equivalents) and stir at room temperature for 1-5 hours.

  • Remove the solvent and excess piperidine under reduced pressure.

  • The resulting H2N-Val-Cit-PAB-OH is typically used in the next step without further purification.

Quantitative Data (Representative for Val-Cit-PAB synthesis):

ParameterValue
Overall Yield50-85% (from L-Citrulline)[1][2]
Purity>95% (after purification)
Final Step: Coupling of Boc-NH-PEG2-COOH with H2N-Val-Cit-PAB-OH

This final step involves the formation of an amide bond between the carboxyl group of the Boc-PEG2-acid and the N-terminal amine of the Val-Cit-PAB moiety.

Reaction:

Materials and Reagents:

ReagentM.W.Equivalents
H2N-Val-Cit-PAB-OH477.551.0
Boc-NH-PEG2-COOH249.271.1
HATU380.231.1
DIPEA129.242.0
Anhydrous DMF--

Procedure:

  • Dissolve H2N-Val-Cit-PAB-OH (1.0 eq) and Boc-NH-PEG2-COOH (1.1 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by HPLC.

  • Upon completion, the reaction mixture is ready for purification.

Purification and Characterization

Purification by Reverse-Phase HPLC (RP-HPLC)

The final product, this compound, is a moderately hydrophobic molecule due to the presence of the Boc and PAB groups. RP-HPLC is the method of choice for its purification.

Typical RP-HPLC Conditions:

ParameterRecommended Conditions
Column C18 or C4 stationary phase (e.g., Jupiter 300 C4). C4 columns are often preferred for larger, more hydrophobic peptides and PEGylated molecules to improve peak shape and recovery.[3]
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient A linear gradient from ~20% B to 65% B over 25-30 minutes is a good starting point. The gradient can be optimized based on the retention time of the product.[4]
Flow Rate 1 mL/min for analytical scale; adjust for preparative scale.
Temperature 45 °C can improve peak shape and resolution for PEGylated and hydrophobic molecules.[3][4]
Detection UV at 220 nm and 254 nm.

Procedure:

  • Dilute the crude reaction mixture with the initial mobile phase conditions.

  • Inject the sample onto the equilibrated RP-HPLC column.

  • Run the gradient method to separate the product from unreacted starting materials and coupling reagents.

  • Collect the fractions corresponding to the main product peak.

  • Analyze the collected fractions for purity by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final product as a white solid.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by a combination of analytical techniques.

Characterization Data (Representative for similar linkers):

TechniqueExpected Results for this compound (MW: 638.75)
LC-MS A major peak in the chromatogram corresponding to the product. The mass spectrum should show the expected molecular ion, e.g., [M+H]+ at m/z 639.8, [M+Na]+ at m/z 661.7.
¹H NMR The spectrum should show characteristic peaks for all components: the t-butyl protons of the Boc group (~1.4 ppm), the PEG ethylene (B1197577) glycol protons (~3.6 ppm), the amino acid protons, and the aromatic protons of the PAB group.
Purity (HPLC) >95%

Summary of Quantitative Data

The following table summarizes representative yields and purity for the key steps in the synthesis of this compound. Actual results may vary depending on specific reaction conditions and scale.

Synthesis StepTypical YieldPurity (Post-Purification)
Boc-NH-PEG2-OH>95%>95%
Fmoc-Val-Cit-PAB-OH50-85%>95%
Overall Synthesis of this compound 40-75% >95%

References

Navigating the Solubility and Stability of Boc-PEG2-Val-Cit-PAB-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-PEG2-Val-Cit-PAB-OH is a critical amine-protected, enzyme-cleavable linker used in the development of Antibody-Drug Conjugates (ADCs). Its design incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and a valine-citrulline (Val-Cit) dipeptide that is selectively cleaved by intracellular proteases, such as Cathepsin B. This guide provides an in-depth overview of the available solubility and stability data for this linker, outlines relevant experimental protocols, and illustrates its mechanism of action. While specific quantitative data for this compound is not extensively available in the public domain, this guide compiles related information and general methodologies to support research and development efforts.

Data Presentation

Solubility Data

Table 1: Solubility of a Structurally Similar Linker (Boc-Val-Cit-PAB)

SolventSolubilityNotes
DMSO100 mg/mL (208.52 mM)Ultrasonic assistance may be needed. Hygroscopic DMSO can significantly impact solubility.[1]

This data is for a related compound and should be used for estimation purposes only.

Stability Data

The stability of the this compound linker is a key feature of its design, intended to provide stability in systemic circulation while allowing for specific cleavage within the target cell.

Table 2: Stability Profile of Val-Cit-PAB Linkers

ConditionStabilityMechanism/Notes
Human PlasmaGenerally StableDesigned to minimize premature drug release in the bloodstream.[2][3]
Mouse PlasmaUnstableSusceptible to cleavage by extracellular carboxylesterase Ces1C, leading to premature payload release.[4]
Lysosomal EnvironmentLabileThe Val-Cit dipeptide is efficiently cleaved by Cathepsin B, an enzyme abundant in the lysosomes of tumor cells.[]
General StorageStore at -20°CRecommended for long-term storage to maintain chemical integrity.[6]

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is a widely accepted method for determining the equilibrium solubility of a substance.

  • Preparation of Buffers: Prepare a series of aqueous buffers covering a relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions.[7]

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed flask.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8] Preliminary studies may be needed to determine the time to equilibrium.

  • Phase Separation: Separate the solid phase from the dissolved solute by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility as mg/mL or µg/mL at the specified pH and temperature.

Kinetic Solubility Assay

This high-throughput method is often used for early-stage drug discovery.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent, such as DMSO.[9]

  • Serial Dilution: Dispense the stock solution into a microtiter plate and perform serial dilutions with the same solvent.

  • Addition of Aqueous Buffer: Add a physiological buffer (e.g., phosphate-buffered saline, PBS) to each well to induce precipitation of the compound.

  • Incubation and Measurement: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature. The amount of precipitated material can be quantified by nephelometry (light scattering) or by measuring the concentration of the remaining dissolved compound in the supernatant after centrifugation using UV/Vis spectroscopy.[9]

Stability Assessment in Plasma

This protocol assesses the stability of the linker in a biological matrix.

  • Sample Preparation: Dissolve this compound in a minimal amount of a co-solvent (e.g., DMSO) and then dilute it into fresh human or mouse plasma to the desired final concentration.

  • Incubation: Incubate the plasma samples at 37 °C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the plasma sample.

  • Sample Processing: Quench the reaction and precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins.

  • Analysis: Analyze the supernatant for the presence of the parent compound and any degradation products using a sensitive analytical method like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Plot the concentration of the parent compound versus time to determine its degradation rate and half-life in plasma.

Mandatory Visualization

Mechanism of Action of a Val-Cit-PAB Linker in an ADC

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Fusion Payload Released Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage of Val-Cit Linker Microtubules Microtubules Payload->Microtubules 5. Target Engagement Apoptosis Cell Death (Apoptosis) Microtubules->Apoptosis 6. Disruption of Cellular Function

Caption: Intracellular trafficking and payload release of an ADC with a Val-Cit-PAB linker.

Experimental Workflow for Solubility Determination

Solubility_Workflow A Start: Excess Compound + Aqueous Buffer (pH 1.2, 4.5, 6.8) B Equilibration (e.g., 24-48h at 37°C with agitation) A->B C Phase Separation (Centrifugation/Filtration) B->C D Quantification of Dissolved Compound (e.g., HPLC-UV) C->D E End: Solubility Data (mg/mL at each pH) D->E

References

Function of the PEG2 spacer in ADC linker design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Function of the PEG2 Spacer in ADC Linker Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, which connects these two components, is critical to the ADC's overall efficacy and safety. An integral part of many modern linkers is the inclusion of a spacer moiety, with polyethylene (B3416737) glycol (PEG) being a common choice. This technical guide provides an in-depth exploration of the function of a short, discrete PEG spacer, specifically the two-unit PEG (PEG2), in the design of ADC linkers.

PEG spacers are incorporated into ADC linkers to modify the physicochemical and pharmacokinetic properties of the conjugate.[1] The inclusion of a PEG spacer can enhance solubility, improve stability by reducing aggregation, and prolong circulation half-life.[][3] While longer PEG chains can offer more pronounced effects, a short PEG2 spacer often provides a crucial balance of these properties, sometimes proving to be the optimal choice for a given ADC.[1] For instance, in the development of the ADC candidate MORAb-202, a PEG2 spacer was found to eliminate aggregation as effectively as longer spacers while allowing for more efficient conjugation to achieve an optimal Drug-to-Antibody Ratio (DAR).[1]

Core Functions of the PEG2 Spacer in ADC Design

The primary role of a PEG spacer in an ADC linker is to counteract the hydrophobicity of the cytotoxic payload.[4] Many potent payloads are highly lipophilic, which can lead to issues such as aggregation, poor solubility, and rapid clearance from circulation.[3] The hydrophilic nature of the PEG2 spacer helps to mitigate these challenges.

Mitigating Hydrophobicity and Reducing Aggregation

The inclusion of a PEG2 spacer increases the overall hydrophilicity of the drug-linker complex. This can prevent the ADC from aggregating, which is a critical issue that can compromise manufacturing, stability, and safety.[4] By "shielding" the hydrophobic payload, the PEG2 spacer can lead to a more homogenous and stable ADC product. In some cases, a PEG2 spacer has been shown to be as effective as longer PEG chains in preventing aggregation.[1]

Impact on Drug-to-Antibody Ratio (DAR)

Achieving a higher DAR is often desirable to increase the potency of an ADC. However, conjugating more hydrophobic drug molecules can exacerbate aggregation issues. The solubilizing effect of a PEG2 spacer can enable the successful conjugation of a higher number of drug molecules per antibody while maintaining favorable physicochemical properties.[5]

Influence on Pharmacokinetics (PK) and Biodistribution

The pharmacokinetic profile of an ADC is a key determinant of its therapeutic window. The addition of PEG spacers can increase the hydrodynamic radius of the ADC, which reduces renal clearance and extends its circulation half-life.[6] While longer PEG chains generally lead to greater increases in half-life, even a short PEG2 spacer can have a positive impact on the PK profile compared to an ADC with no PEG spacer.[4] This can lead to increased tumor exposure and improved efficacy.[4]

Effect on In Vitro and In Vivo Efficacy

The improved physicochemical properties and pharmacokinetics imparted by a PEG2 spacer can translate to enhanced in vivo efficacy. By reducing aggregation and premature clearance, more of the ADC is able to reach the target tumor cells. However, there can be a trade-off between improved PK and in vitro cytotoxicity. The steric hindrance from the PEG spacer can sometimes slightly reduce the immediate cytotoxic effect in cell-based assays.[4]

Quantitative Analysis of PEG2 Spacer Performance

The following tables summarize quantitative data from various studies, illustrating the impact of a PEG2 spacer on key ADC performance metrics compared to other PEG lengths.

Linker MoietyPEG UnitsClearance (mL/day/kg)Exposure (AUC)In Vivo Half-Life (hours)
ADC with PEG2 Linker 2 17 3,500 100
ADC with PEG4 Linker4115,600160
ADC with PEG8 Linker86.19,800280
ADC with PEG12 Linker126.010,000280
ADC with PEG24 Linker245.810,000290
IgG ControlN/A5.312,000330
Data synthesized from a study on PEGylated glucuronide-MMAE linkers.[4]
ConjugatePEG MoietyHalf-Life Extension (fold increase)In Vitro Cytotoxicity Reduction (fold increase in IC50)
ZHER2-SMCC-MMAENone1.01.0
ZHER2-PEG2K-MMAE *2 kDa PEG - -
ZHER2-PEG4K-MMAE4 kDa PEG2.54.5
ZHER2-PEG10K-MMAE10 kDa PEG11.222.0
While a direct PEG2 comparison is not available in this study, it highlights the trend of PEGylation. Data adapted from a study on affibody-drug conjugates.[7]

Experimental Protocols

Protocol 1: Synthesis of an ADC with a PEG2 Linker

This protocol outlines a general procedure for conjugating a drug-linker containing a PEG2 spacer to an antibody via cysteine alkylation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., TCEP)

  • Drug-linker construct with a maleimide (B117702) group and a PEG2 spacer

  • Quenching agent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

  • Reaction buffers (e.g., PBS with EDTA)

Procedure:

  • Antibody Reduction:

    • The mAb is treated with a molar excess of a reducing agent like TCEP to selectively reduce the interchain disulfide bonds.

    • The reaction is typically incubated at 37°C for 1-2 hours.

  • Drug-Linker Conjugation:

    • The reduced mAb is buffer-exchanged into a conjugation buffer.

    • The drug-linker-PEG2 construct is added to the reduced mAb at a specific molar ratio.

    • The conjugation reaction is allowed to proceed at room temperature for 1-2 hours.

  • Quenching:

    • A quenching agent is added to cap any unreacted thiol groups on the antibody.

  • Purification:

    • The resulting ADC is purified using size-exclusion chromatography to remove unconjugated drug-linker and other impurities.

  • Characterization:

    • The purified ADC is characterized to determine the DAR, purity, and extent of aggregation.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the potency of an ADC in a cell-based assay.

Materials:

  • Target cancer cell line

  • Cell culture medium and supplements

  • ADC constructs (with and without PEG2 spacer)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment:

    • The ADCs are serially diluted to a range of concentrations.

    • The cells are treated with the diluted ADCs.

  • Incubation:

    • The plates are incubated for a period of 72-96 hours.

  • Viability Assessment:

    • A cell viability reagent is added to each well, and the luminescence or fluorescence is measured.

  • Data Analysis:

    • The data is normalized to untreated controls, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.[8]

Protocol 3: Pharmacokinetic Study in Mice

This protocol provides an overview of how to assess the pharmacokinetic profile of an ADC in a murine model.

Materials:

  • Immunocompromised mice

  • ADC constructs

  • Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)

  • ELISA-based quantification kit

Procedure:

  • ADC Administration:

    • A single dose of the ADC is administered to the mice via intravenous injection.

  • Blood Sampling:

    • Blood samples are collected at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[8]

  • Plasma Preparation:

    • The blood is processed to separate the plasma.

  • ADC Quantification:

    • The concentration of the ADC in the plasma samples is determined using an ELISA that detects the antibody portion of the conjugate.[8]

  • Data Analysis:

    • Pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) are calculated using specialized software.[6]

Visualizations

ADC_Mechanism_of_Action General Mechanism of Action for an Antibody-Drug Conjugate cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cancer Cell ADC 1. ADC Circulates in Bloodstream Receptor 2. ADC Binds to Target Antigen ADC->Receptor Targeting Internalization 3. Internalization via Endocytosis Receptor->Internalization Binding Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Intracellular Trafficking Release 5. Payload Release Lysosome->Release Linker Cleavage/ Antibody Degradation Apoptosis 6. Induces Cell Death (Apoptosis) Release->Apoptosis Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

ADC_Synthesis_Workflow Experimental Workflow for ADC Synthesis and Characterization mAb Monoclonal Antibody (mAb) Reduction Antibody Reduction (e.g., TCEP) mAb->Reduction Conjugation Conjugation Reaction Reduction->Conjugation DrugLinker Drug-Linker-PEG2 (Maleimide) DrugLinker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, Purity, Aggregation) Purification->Characterization

Caption: Experimental workflow for ADC synthesis and characterization.

PEG2_Function_Logic Logical Relationships of PEG2 Spacer Function cluster_problem Challenge cluster_solution Solution cluster_properties Physicochemical Properties cluster_outcome Therapeutic Outcome Payload Hydrophobic Payload PEG2 Inclusion of PEG2 Spacer Hydrophilicity Increased Hydrophilicity PEG2->Hydrophilicity Aggregation Reduced Aggregation Hydrophilicity->Aggregation DAR Enables Higher DAR Hydrophilicity->DAR PK Improved Pharmacokinetics Aggregation->PK DAR->PK Efficacy Enhanced In Vivo Efficacy PK->Efficacy TherapeuticWindow Wider Therapeutic Window Efficacy->TherapeuticWindow

Caption: Logical relationships of PEG2 spacer function in ADCs.

References

The Dual Nature of Hydrophilicity in ADC Linker Design: A Technical Guide to Boc-PEG2-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of hydrophilicity in the function of the antibody-drug conjugate (ADC) linker, Boc-PEG2-Val-Cit-PAB-OH. We delve into the nuanced impact of its constituent parts—a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a more hydrophobic peptide sequence—on the overall performance of ADCs. This document provides a comprehensive overview of the linker's mechanism of action, detailed experimental protocols, and a summary of its physicochemical properties, offering valuable insights for the design and development of next-generation targeted cancer therapies.

Core Concepts: Balancing Hydrophilicity and Functionality

This compound is a cleavable linker designed for use in ADCs. Its structure is a deliberate assembly of components, each with a specific function that is significantly influenced by its hydrophilicity. The linker is composed of a Boc-protected amine, a hydrophilic PEG spacer, and the enzymatically cleavable Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) dipeptide unit.[1][2][3] The inherent hydrophilicity of the PEG spacer is crucial for improving the solubility and pharmacokinetic properties of the resulting ADC, while the Val-Cit-PAB component, which can be more hydrophobic, is essential for the targeted release of the cytotoxic payload.[1]

The strategic inclusion of the PEG moiety helps to mitigate the aggregation often associated with hydrophobic drug linkers, allowing for a higher drug-to-antibody ratio (DAR) without compromising the stability of the ADC.[1] This balance is paramount for the successful development of ADCs with a wide therapeutic window.

Physicochemical Properties
PropertyValueSource
Molecular Formula C30H50N6O9[][]
Molecular Weight 638.76 g/mol []
Hydrophilicity Contains a hydrophilic PEG spacer. The Val-Cit-PAB component can be hydrophobic.[1][2][3]
logP (predicted) Not available in searched literature.
Water Solubility Not explicitly quantified in searched literature. The PEG spacer enhances aqueous solubility.[6]

Mechanism of Action: From Systemic Circulation to Intracellular Target

The efficacy of an ADC utilizing the this compound linker is predicated on a multi-step process that ensures the targeted delivery and release of a cytotoxic payload.

ADC_Mechanism_of_Action ADC ADC in Circulation Binding Binding to Target Antigen ADC->Binding TargetCell Target Cancer Cell (Antigen Expression) TargetCell->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Formation Internalization->Endosome Lysosome Lysosome Fusion Endosome->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Release Payload Release (e.g., MMAE) Cleavage->Release Action Inhibition of Tubulin Polymerization Release->Action Apoptosis G2/M Arrest & Apoptosis Action->Apoptosis

Figure 1: General workflow of ADC action.[7]

Once administered, the ADC circulates in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells.[7] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[7] The endosome then fuses with a lysosome, a cellular organelle containing a variety of degradative enzymes, including Cathepsin B.[8]

The Val-Cit dipeptide within the linker is specifically designed to be a substrate for Cathepsin B, an enzyme that is often upregulated in the tumor microenvironment.[9] Inside the acidic environment of the lysosome, Cathepsin B cleaves the peptide bond between citrulline and the PAB group.[8] This cleavage initiates a self-immolative cascade within the PAB spacer, leading to the release of the unmodified, fully active cytotoxic payload, such as Monomethyl Auristatin E (MMAE).[10]

Impact on Cellular Signaling Pathways

The released cytotoxic payload, a potent drug like MMAE, then exerts its therapeutic effect by disrupting critical cellular processes, ultimately leading to apoptosis.

Cellular_Signaling_Impact cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm cluster_cancer_pathways Other Cancer-Related Pathways (Influenced by Cathepsin B) CathepsinB Cathepsin B MMAE Released MMAE MMPs MMPs CathepsinB->MMPs Activates Plasminogen Plasminogen Activator Cascade CathepsinB->Plasminogen Activates JNK_MAPK JNK-MAPK Pathway CathepsinB->JNK_MAPK Influences PI3K_Akt PI3K/Akt Pathway CathepsinB->PI3K_Akt Influences Tubulin Tubulin Dimers MMAE->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 2: Signaling pathways affected by the ADC.[1]

MMAE is a potent antimitotic agent that functions by inhibiting the polymerization of tubulin, a key component of microtubules.[10] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, preventing mitosis and ultimately triggering apoptosis.[7]

Furthermore, the enzyme responsible for linker cleavage, Cathepsin B, is itself implicated in various cancer-related signaling pathways. Cathepsin B can activate other proteases like matrix metalloproteinases (MMPs) and the plasminogen activator cascade, which are involved in tumor invasion and metastasis.[1] It has also been shown to influence the JNK-MAPK and PI3K/Akt signaling pathways, which regulate cell proliferation, survival, and apoptosis.[1]

Experimental Protocols

The following sections provide representative protocols for the synthesis of the linker and its conjugation to an antibody, based on established methodologies.

Synthesis of this compound

Materials:

  • Fmoc-Val-OSu (N-succinimidyl ester)

  • L-Citrulline

  • p-Aminobenzyl alcohol (PABOH)

  • Boc-NH-PEG2-COOH

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA, NMM)

  • Solvents (e.g., DMF, DCM)

  • Deprotection reagents (e.g., piperidine (B6355638) for Fmoc, TFA for Boc)

  • Purification supplies (e.g., silica (B1680970) gel, HPLC)

General Procedure:

  • Synthesis of Fmoc-Val-Cit-PAB-OH:

    • Couple Fmoc-protected L-Citrulline to p-aminobenzyl alcohol using a suitable coupling agent.

    • Remove the Fmoc protecting group using piperidine in DMF.

    • Couple the resulting amine with Fmoc-Val-OSu to form the dipeptide-PAB conjugate.

  • Coupling of the PEG Spacer:

    • Remove the Fmoc group from Fmoc-Val-Cit-PAB-OH.

    • Activate the carboxylic acid of Boc-NH-PEG2-COOH using a coupling agent.

    • React the activated PEG spacer with the deprotected dipeptide-PAB conjugate.

  • Purification:

    • Purify the final product, this compound, using column chromatography or preparative HPLC.

Conjugation to an Antibody and Payload Attachment

The following is a general protocol for the preparation of an ADC using a Boc-protected linker. This process involves the deprotection of the linker, conjugation to a payload, and subsequent attachment to an antibody.

ADC_Conjugation_Workflow Start This compound Deprotection Boc Deprotection (e.g., TFA) Start->Deprotection Linker_NH2 NH2-PEG2-Val-Cit-PAB-OH Deprotection->Linker_NH2 Conjugation1 Linker-Payload Conjugation Linker_NH2->Conjugation1 Payload Cytotoxic Payload (e.g., MMAE with -COOH group) Activation Payload Activation (e.g., EDC/NHS) Payload->Activation Activated_Payload Activated Payload Activation->Activated_Payload Activated_Payload->Conjugation1 Linker_Payload Linker-Payload Conjugate Conjugation1->Linker_Payload Conjugation2 ADC Conjugation (Maleimide-Thiol) Linker_Payload->Conjugation2 Antibody Monoclonal Antibody Reduction Antibody Reduction (e.g., TCEP) Antibody->Reduction Reduced_Antibody Reduced Antibody (-SH groups) Reduction->Reduced_Antibody Reduced_Antibody->Conjugation2 ADC_Crude Crude ADC Conjugation2->ADC_Crude Purification Purification (e.g., SEC) ADC_Crude->Purification ADC_Final Purified ADC Purification->ADC_Final

Figure 3: General experimental workflow for ADC synthesis.[10]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Cytotoxic payload with a reactive group (e.g., a carboxylic acid for amide bond formation)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)

  • Monoclonal antibody

  • TCEP (tris(2-carboxyethyl)phosphine)

  • Maleimide-functionalized payload-linker conjugate

  • Buffers (e.g., PBS, borate (B1201080) buffer)

  • Size-exclusion chromatography (SEC) column

Protocol:

  • Boc Deprotection:

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

    • Add TFA and stir at room temperature until deprotection is complete (monitor by TLC or LC-MS).

    • Remove the solvent and excess TFA under reduced pressure to obtain NH2-PEG2-Val-Cit-PAB-OH.[10]

  • Payload Conjugation to Linker:

    • Activate the carboxylic acid group of the cytotoxic payload using EDC and NHS in an anhydrous solvent like DMF.

    • Add the deprotected linker (NH2-PEG2-Val-Cit-PAB-OH) to the activated payload solution and stir to form the linker-payload conjugate.

    • Purify the conjugate by HPLC.

  • Antibody Reduction (for thiol-maleimide conjugation):

    • Prepare the antibody in a suitable buffer (e.g., PBS).

    • Add a solution of TCEP to reduce the interchain disulfide bonds of the antibody, exposing free thiol groups.

    • Incubate at room temperature.

    • Remove excess TCEP by buffer exchange or desalting column.

  • ADC Conjugation:

    • Add the maleimide-functionalized linker-payload conjugate (dissolved in a co-solvent like DMSO) to the reduced antibody solution.

    • Incubate at room temperature with gentle mixing.

  • Purification and Characterization:

    • Purify the resulting ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC).

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and binding affinity.

Conclusion

The hydrophilicity of the this compound linker is a critical design feature that significantly influences the properties and efficacy of the resulting antibody-drug conjugate. The inclusion of a hydrophilic PEG spacer enhances the solubility and stability of the ADC, while the cleavable Val-Cit-PAB unit ensures the targeted release of the cytotoxic payload within the tumor microenvironment. A thorough understanding of the interplay between the linker's structure, its physicochemical properties, and its biological function is essential for the rational design of novel and more effective ADCs for cancer therapy. Further research to obtain precise quantitative data on the hydrophilicity of this and similar linkers will undoubtedly contribute to the continued advancement of this promising class of therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Boc-PEG2-Val-Cit-PAB-OH to MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the conjugation of the linker Boc-PEG2-Val-Cit-PAB-OH to the potent cytotoxic agent Monomethyl Auristatin E (MMAE). This process is a critical step in the synthesis of drug-linker constructs for the development of Antibody-Drug Conjugates (ADCs). The this compound linker is a sophisticated chemical entity designed for optimal performance in ADCs. It features a Boc-protected amine for potential future modifications, a hydrophilic PEG spacer to improve solubility, a cathepsin B-cleavable Val-Cit dipeptide for selective drug release within the tumor cell, and a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[1] The PABC spacer ensures the efficient and traceless release of the unmodified, fully active MMAE payload upon cleavage of the Val-Cit linker by lysosomal proteases.[2][3]

MMAE is a synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[][5] Its high potency makes it an effective cytotoxic payload for ADCs. The conjugation of this compound to MMAE creates a drug-linker system that is stable in systemic circulation but is designed to release the cytotoxic payload within the target cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic window.

Principle of the Conjugation

The conjugation of this compound to MMAE involves the formation of a carbamate bond between the benzylic alcohol of the PAB group and the secondary amine of MMAE. This is typically achieved through a two-step process:

  • Activation of the PAB-OH group: The hydroxyl group of the PAB moiety is not sufficiently reactive to directly form a stable carbamate with MMAE's amine. Therefore, it is first activated to create a more reactive intermediate. A common method for this activation is the reaction with p-nitrophenyl chloroformate (PNP-Cl) in the presence of a base, which forms a p-nitrophenyl (PNP) carbonate. This PNP-carbonate is a good leaving group, facilitating the subsequent nucleophilic attack by the amine of MMAE.[6][1]

  • Coupling with MMAE: The activated linker is then reacted with MMAE. The amine group of MMAE displaces the p-nitrophenoxide to form a stable carbamate linkage, resulting in the desired Boc-PEG2-Val-Cit-PAB-MMAE conjugate.

Experimental Protocols

Materials and Reagents
  • This compound

  • Monomethyl Auristatin E (MMAE)

  • p-Nitrophenyl chloroformate (PNP-Cl)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Pyridine (B92270)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Hydroxybenzotriazole (HOBt) (optional, as an additive in some coupling reactions)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (alternative coupling agent)

  • Trifluoroacetic acid (TFA) (for optional Boc deprotection)

  • Piperidine (for optional Fmoc deprotection if using an Fmoc-protected linker)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • C18 RP-HPLC column (preparative and analytical)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Lyophilizer

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Nuclear magnetic resonance (NMR) spectrometer

Protocol 1: Activation of this compound with p-Nitrophenyl Chloroformate

This protocol describes the activation of the benzylic alcohol of the PAB group to form a p-nitrophenyl carbonate, which is a reactive intermediate for the subsequent coupling with MMAE.

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (2.0-3.0 eq).

  • Slowly add a solution of p-nitrophenyl chloroformate (1.5 eq) in anhydrous DCM or THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude activated linker, Boc-PEG2-Val-Cit-PAB-PNP.

  • The crude product can be used directly in the next step or purified by flash chromatography on silica (B1680970) gel if necessary.

Protocol 2: Conjugation of Activated Linker to MMAE

This protocol details the coupling of the activated Boc-PEG2-Val-Cit-PAB-PNP linker to MMAE to form the final drug-linker conjugate.

  • Dissolve the activated linker, Boc-PEG2-Val-Cit-PAB-PNP (1.1 eq), and MMAE (1.0 eq) in anhydrous DMF.

  • Add a base such as DIPEA (2.0-3.0 eq) or pyridine to the solution.

  • Stir the reaction mixture at room temperature for 2-16 hours. Protect the reaction from light.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, the crude product is ready for purification.

Alternative Protocol: One-Pot Synthesis using HATU

This protocol provides an alternative method for the direct coupling of this compound to MMAE using a peptide coupling agent.

  • Dissolve this compound (1.0 eq), MMAE (1.0 eq), and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the crude product is ready for purification.

Purification of Boc-PEG2-Val-Cit-PAB-MMAE

The purification of the final drug-linker conjugate is crucial to remove unreacted starting materials and byproducts.[7][8]

  • Dilute the crude reaction mixture with a small amount of DMSO/DMF and filter to remove any particulates.

  • Purify the crude product by preparative RP-HPLC using a C18 column.

  • A typical gradient for purification is a linear gradient of acetonitrile in water (both containing 0.1% TFA) over 30-60 minutes. The exact gradient should be optimized based on analytical HPLC analysis of the crude product.

  • Collect the fractions containing the pure product, as determined by analytical HPLC and LC-MS.

  • Combine the pure fractions and lyophilize to obtain the final Boc-PEG2-Val-Cit-PAB-MMAE as a white solid.

Characterization

The identity and purity of the final conjugate should be confirmed by:

  • LC-MS: To confirm the molecular weight of the product and assess its purity.

  • NMR (¹H and ¹³C): To confirm the chemical structure of the conjugate.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and purification of Val-Cit-PAB-MMAE conjugates, based on literature precedents. Optimal conditions for the specific this compound linker may require further optimization.

Table 1: Reaction Conditions for MMAE Conjugation

ParameterPNP-Carbonate MethodHATU Coupling Method
Linker Boc-PEG2-Val-Cit-PAB-PNPThis compound
Payload MMAEMMAE
Solvent Anhydrous DMFAnhydrous DMF
Coupling Agent -HATU
Base Pyridine or DIPEADIPEA
Stoichiometry (Linker:MMAE) 1.1 : 1.01.0 : 1.0
Temperature Room TemperatureRoom Temperature
Reaction Time 2 - 16 hours1 - 4 hours
Reported Yield ~78% (for a similar Fmoc-protected linker)~80% (for a similar reaction)

Table 2: RP-HPLC Purification Parameters

ParameterAnalyticalPreparative
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 20-80% B over 20 min30-70% B over 40 min
Flow Rate 1.0 mL/min20 mL/min
Detection 220 nm and 254 nm220 nm and 254 nm

Visualizations

experimental_workflow cluster_activation Step 1: Activation of PAB-OH cluster_conjugation Step 2: Conjugation to MMAE cluster_purification Step 3: Purification & Characterization start This compound reagents1 p-Nitrophenyl Chloroformate, Pyridine, DCM start->reagents1 activated_linker Boc-PEG2-Val-Cit-PAB-PNP reagents1->activated_linker mmae MMAE activated_linker->mmae reagents2 DIPEA, DMF mmae->reagents2 crude_product Crude Boc-PEG2-Val-Cit-PAB-MMAE reagents2->crude_product purification Preparative RP-HPLC crude_product->purification characterization LC-MS, NMR purification->characterization final_product Pure Boc-PEG2-Val-Cit-PAB-MMAE characterization->final_product signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Tumor Cell) ADC Antibody-Drug Conjugate (Ab-Linker-MMAE) Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion CathepsinB Cathepsin B Lysosome->CathepsinB Released_MMAE Released MMAE CathepsinB->Released_MMAE Linker Cleavage Tubulin Tubulin Released_MMAE->Tubulin Inhibition of Polymerization Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption Apoptosis Cell Death (Apoptosis) Microtubule_disruption->Apoptosis

References

Step-by-Step Guide for Antibody-Drug Conjugate (ADC) Preparation with Boc-PEG2-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide and detailed protocols for the preparation of Antibody-Drug Conjugates (ADCs) using the enzyme-cleavable linker, Boc-PEG2-Val-Cit-PAB-OH. This linker system is designed for stability in circulation and selective release of a cytotoxic payload within the target tumor cell. The valine-citrulline (Val-Cit) dipeptide is specifically cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells. The p-aminobenzyl carbamate (B1207046) (PAB) group acts as a self-immolative spacer, ensuring the release of the payload in its active form. The Boc (tert-butyloxycarbonyl) group protects a primary amine, which is later used for conjugation to the antibody, and the PEG2 spacer enhances hydrophilicity.

I. Overview of the ADC Preparation Workflow

The preparation of an ADC using the this compound linker involves a multi-step process that begins with the drug-linker synthesis, followed by conjugation to the antibody, and concludes with purification and characterization of the final ADC product.

ADC_Preparation_Workflow cluster_0 Part 1: Drug-Linker Synthesis cluster_1 Part 2: ADC Conjugation & Purification A This compound B Activate PAB-OH Group (e.g., with p-nitrophenyl chloroformate) A->B Activation C Conjugate Payload (Drug-NH2) to Activated Linker B->C Payload Attachment D Boc Deprotection (TFA Treatment) C->D Amine Deprotection E Activate Terminal Amine (e.g., to NHS ester) D->E Antibody Conjugation Moiety G Conjugate Activated Drug-Linker to mAb (via Lysine (B10760008) ε-NH2) E->G F Antibody (mAb) F->G H Purification of ADC (e.g., SEC, TFF) G->H Removal of Impurities I Characterization of ADC (HIC, SEC, LC-MS) H->I Quality Control

Caption: Overall workflow for ADC preparation.

II. Experimental Protocols

Part 1: Synthesis of the Activated Drug-Linker

This part describes the chemical synthesis of the complete drug-linker construct, ready for conjugation to the antibody.

Protocol 1: Activation of the PAB-OH Group with p-Nitrophenyl (PNP) Chloroformate

This protocol activates the hydroxyl group on the PAB spacer, preparing it for reaction with an amine-containing payload.

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Reaction Setup: Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add pyridine (B92270) (1.1 eq.) to the solution, followed by the slow, dropwise addition of a solution of p-nitrophenyl chloroformate (1.1 eq.) in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, quench the reaction with a suitable reagent. The crude product, Boc-PEG2-Val-Cit-PAB-PNP, can be purified by silica (B1680970) gel column chromatography.

Protocol 2: Conjugation of Payload to the Activated Linker

This protocol describes the attachment of an amine-containing cytotoxic drug (Payload-NH2) to the activated linker.

  • Dissolution: Dissolve the purified Boc-PEG2-Val-Cit-PAB-PNP (1.0 eq.) and the amine-containing payload (1.2 eq.) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Base Addition: Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours under an inert atmosphere.

  • Monitoring: Monitor the formation of the drug-linker conjugate by HPLC-MS.

  • Purification: Once the reaction is complete, purify the Boc-PEG2-Val-Cit-PAB-Payload conjugate by reverse-phase HPLC.

Protocol 3: Boc Deprotection of the Drug-Linker Conjugate

This step removes the Boc protecting group to reveal the primary amine that will be used for antibody conjugation.

  • Dissolution: Dissolve the purified Boc-protected drug-linker conjugate in a minimal amount of DCM.

  • Deprotection: Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).[1]

  • Reaction: Stir the reaction at room temperature for 1-2 hours.[1]

  • Monitoring: Monitor the deprotection by HPLC-MS until the starting material is fully consumed.

  • Solvent Removal: Remove the TFA and DCM under reduced pressure (co-evaporation with a solvent like toluene (B28343) may be necessary to remove residual TFA).

  • Purification: The resulting deprotected drug-linker (NH2-PEG2-Val-Cit-PAB-Payload) can be purified by reverse-phase HPLC and lyophilized.

Protocol 4: Activation of the Terminal Amine to an NHS Ester

This protocol activates the newly exposed amine on the drug-linker for efficient reaction with lysine residues on the antibody.

  • Dissolution: Dissolve the purified deprotected drug-linker (1.0 eq.) and an NHS-ester activating agent (e.g., N,N'-Disuccinimidyl carbonate, DSC) (1.5 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2-3 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours.

  • Monitoring: Monitor the formation of the NHS-activated drug-linker by HPLC-MS.

  • Use Immediately: The resulting NHS-activated drug-linker is moisture-sensitive and should be used immediately in the next conjugation step without extensive purification.

Part 2: ADC Conjugation, Purification, and Characterization

This part details the conjugation of the activated drug-linker to the monoclonal antibody (mAb) and the subsequent purification and analysis of the ADC.

Protocol 5: Lysine-Based Antibody Conjugation

This protocol describes the conjugation of the NHS-activated drug-linker to the ε-amino groups of lysine residues on the antibody surface.[][3][4]

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS), and adjust the pH to 8.0-8.5 with a suitable buffer like sodium bicarbonate.[][5]

  • Drug-Linker Preparation: Dissolve the freshly prepared NHS-activated drug-linker in an anhydrous, water-miscible solvent like DMSO to a stock concentration of approximately 10 mM.[]

  • Conjugation Reaction: Add a calculated molar excess of the drug-linker solution (typically 5-20 fold excess over the antibody) to the antibody solution with gentle mixing.[6] The final concentration of the organic solvent should not exceed 10% (v/v) to avoid antibody denaturation.[6]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light if the payload is light-sensitive.[]

  • Quenching: Quench the reaction by adding a reagent like Tris or glycine (B1666218) to a final concentration of 20-50 mM to react with any remaining NHS-activated drug-linker.

Protocol 6: Purification of the ADC

Purification is critical to remove unconjugated drug-linker, residual solvents, and potential aggregates.

  • Initial Purification (Buffer Exchange): Use Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) with a suitable desalting column (e.g., Sephadex G25) to remove unconjugated drug-linker and exchange the ADC into a stable formulation buffer (e.g., histidine or citrate (B86180) buffer at a suitable pH).

  • Aggregate Removal: Perform SEC-HPLC to separate and remove any high molecular weight aggregates that may have formed during the conjugation process.[7][8]

Protocol 7: Characterization of the ADC

The final ADC product must be thoroughly characterized to ensure quality and consistency.

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Method: Hydrophobic Interaction Chromatography (HIC)-HPLC is the standard method for determining the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).[9][10]

    • Principle: The hydrophobicity of the ADC increases with each conjugated drug-linker, allowing for separation based on the number of attached payloads.[9]

  • Aggregate Analysis:

    • Method: Size Exclusion Chromatography (SEC)-HPLC is used to quantify the percentage of monomer, dimer, and higher-order aggregates in the final ADC product.[7][8][11][12]

  • Identity and Purity Confirmation:

    • Method: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the different ADC species and to assess the overall purity of the conjugate.

III. Quantitative Data Summary

The following tables summarize key quantitative parameters for the ADC preparation and characterization process.

Table 1: Reaction Conditions for Drug-Linker Synthesis and Antibody Conjugation

StepKey ReagentsMolar Excess (vs. starting material)SolventTemperatureTypical Time
PAB-OH Activation p-Nitrophenyl chloroformate, Pyridine1.1 eq. eachDCM or THF0°C to RT18-24 h
Payload Conjugation Payload-NH2, DIPEA1.2 eq. (Payload), 2-3 eq. (Base)DMF or DMSORoom Temp.12-24 h
Boc Deprotection TFA20-50% (v/v) in DCMDCMRoom Temp.1-2 h
Amine Activation DSC, DIPEA1.5 eq. (DSC), 2-3 eq. (Base)DMFRoom Temp.2-4 h
Antibody Conjugation NHS-activated drug-linker5-20 fold excessPBS (pH 8.0-8.5) / <10% DMSORoom Temp. or 4°C1-2 h or Overnight

Table 2: Typical HPLC Conditions for ADC Characterization

AnalysisColumn TypeMobile Phase AMobile Phase BGradientFlow RateDetection
DAR by HIC Butyl-NP, TSKgel Butyl-NPR1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 6.8 (+/- 5% IPA)[10][13]50 mM Sodium Phosphate, pH 6.8 (+/- 20% IPA)[10][13]Decreasing salt gradient (e.g., 30% to 80% B over 40 min)[10]0.4-0.5 mL/minUV at 280 nm
Aggregate by SEC TSKgel G3000SWxl, Agilent AdvanceBio SEC 300Å[7]150 mM Phosphate Buffered Saline, pH 7.0-7.4[7][8][14]IsocraticIsocratic0.5-1.0 mL/minUV at 280 nm

IV. Signaling Pathways and Logical Relationships

ADC_Mechanism_of_Action cluster_0 Extracellular Space (Systemic Circulation) cluster_1 Target Tumor Cell ADC ADC in Circulation (Stable Linker) Binding 1. ADC Binds to Tumor Antigen ADC->Binding Targeting Internalization 2. Receptor-Mediated Endocytosis Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Cathepsin B Cleaves Val-Cit Bond Lysosome->Cleavage SelfImmolation 5. PAB Spacer Self-Immolation Cleavage->SelfImmolation Release 6. Active Payload Released SelfImmolation->Release Apoptosis 7. Payload Induces Cell Apoptosis Release->Apoptosis

Caption: Mechanism of action for a Val-Cit-PAB-linked ADC.

References

Application Notes and Protocols for Site-Specific Antibody Conjugation using Boc-PEG2-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting these two components is a critical determinant of the ADC's efficacy and safety profile. Boc-PEG2-Val-Cit-PAB-OH is an advanced, enzyme-cleavable linker designed for the development of site-specific ADCs.

This linker incorporates several key features:

  • Boc-Protected Amine: Allows for directional and controlled conjugation to a desired functionality on the antibody or a carrier molecule. The Boc (tert-butyloxycarbonyl) group can be readily removed under acidic conditions to reveal a primary amine for subsequent coupling reactions.[1][2]

  • PEG2 Spacer: A short polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker-payload complex. This can improve the solubility and pharmacokinetic properties of the resulting ADC, reducing the potential for aggregation often seen with hydrophobic payloads.[2][3]

  • Val-Cit Dipeptide: The valine-citrulline dipeptide sequence serves as a specific recognition site for the lysosomal protease, Cathepsin B.[4][5] This enzyme is often overexpressed in the tumor microenvironment, ensuring targeted cleavage of the linker and release of the payload within cancer cells.[4][5]

  • PAB (p-aminobenzyl alcohol) Self-Immolative Spacer: Following the enzymatic cleavage of the Val-Cit peptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, releasing the cytotoxic drug in its unmodified, active form.[4]

These application notes provide a comprehensive overview of the use of this compound in the site-specific conjugation of antibodies, including detailed experimental protocols and data interpretation guidelines.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C30H50N6O9[6][7]
Molecular Weight 638.75 g/mol [8]
Purity >96%[7]
Cleavability Enzymatically Cleavable[1][6]
Table 2: Representative Data for an ADC Constructed with a Val-Cit-PAB Linker

The following table presents typical quantitative data obtained during the characterization of an ADC synthesized using a Val-Cit-PAB linker with a cytotoxic payload like Monomethyl Auristatin E (MMAE). These values should be considered as representative, and optimal results will depend on the specific antibody, payload, and conjugation conditions.

ParameterTypical ValueAnalytical MethodReference
Drug-to-Antibody Ratio (DAR) 3.5 - 4.5HIC-HPLC, LC-MS[9][10][]
ADC Aggregation < 5%Size Exclusion Chromatography (SEC)[3][10]
Plasma Stability (Half-life) > 100 hours (in human plasma)LC-MS[3]
Cathepsin B Cleavage (t½) < 30 minutesHPLC, LC-MS[12]
In Vitro Cytotoxicity (IC50) Low nanomolar rangeCell-based viability assays (e.g., MTT)[]

Mandatory Visualizations

G cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome (Acidic pH) cluster_effect Cellular Effect ADC Antibody-Drug Conjugate (ADC) (Stable) ADC_Endosome Internalized ADC ADC->ADC_Endosome 1. Binding & Internalization ADC_Lysosome ADC in Lysosome ADC_Endosome->ADC_Lysosome 2. Trafficking Cleavage Linker Cleavage ADC_Lysosome->Cleavage 3. Enzymatic Action CathepsinB Cathepsin B CathepsinB->Cleavage Drug_Release Payload Release (Self-immolation) Cleavage->Drug_Release Payload Active Cytotoxic Payload Drug_Release->Payload Apoptosis Apoptosis Payload->Apoptosis 4. Cytotoxic Effect G cluster_linker_prep Drug-Linker Synthesis cluster_ab_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization Boc_Linker This compound Activation Activate PAB-OH (e.g., with PNP-carbonate) Boc_Linker->Activation Payload Cytotoxic Payload (e.g., MMAE) Coupling1 Couple Payload to Linker Payload->Coupling1 Activation->Coupling1 Drug_Linker_Boc Boc-PEG2-Val-Cit-PAB-Payload Coupling1->Drug_Linker_Boc Deprotection Boc Deprotection (Acidic Conditions) Drug_Linker_Boc->Deprotection Drug_Linker_Amine H2N-PEG2-Val-Cit-PAB-Payload Deprotection->Drug_Linker_Amine Coupling2 Conjugation Reaction Drug_Linker_Amine->Coupling2 Antibody Monoclonal Antibody Modification Site-Specific Modification (e.g., introduction of a reactive handle) Antibody->Modification Modified_Ab Modified Antibody Modification->Modified_Ab Modified_Ab->Coupling2 ADC_Crude Crude ADC Coupling2->ADC_Crude Purification Purification (e.g., SEC, HIC) ADC_Crude->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization (DAR, Aggregation, etc.) Purified_ADC->Characterization G cluster_components Linker Components cluster_functions Component Functions Linker This compound Boc Boc Group Linker->Boc PEG PEG2 Spacer Linker->PEG ValCit Val-Cit Dipeptide Linker->ValCit PAB PAB Spacer Linker->PAB Boc_Func Enables controlled, site-specific conjugation (removable protecting group) Boc->Boc_Func provides PEG_Func Increases hydrophilicity Improves PK properties PEG->PEG_Func provides ValCit_Func Cathepsin B recognition site Ensures tumor-specific cleavage ValCit->ValCit_Func provides PAB_Func Self-immolative Releases unmodified payload PAB->PAB_Func provides

References

Application Notes and Protocols for Payload Attachment to Boc-PEG2-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Boc-PEG2-Val-Cit-PAB-OH is a highly specialized, cleavable linker used in the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker component is critical for the stability and efficacy of an ADC, ensuring that the payload remains securely attached to the antibody during circulation and is efficiently released at the target site.

This linker features several key components:

  • Boc (tert-Butyloxycarbonyl) Group: A protecting group for the terminal amine, allowing for selective reactions at other parts of the molecule.

  • PEG2 (Polyethylene Glycol) Spacer: A short, hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting ADC.

  • Val-Cit (Valine-Citrulline) Dipeptide: A substrate for the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells. This enzymatic cleavage allows for selective payload release within the target cell.[]

  • PAB (p-Aminobenzyl Alcohol) Spacer: A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the attached payload in its unmodified, active form.

The attachment of a cytotoxic payload to the this compound linker occurs at the benzylic alcohol (-OH) group of the PAB moiety. This process typically involves a two-step chemical reaction: activation of the alcohol to create a more reactive intermediate, followed by conjugation with the payload.

Mechanism of Payload Release

The targeted delivery and release of the payload from an ADC constructed with this linker follows a precise, multi-step process.

  • Targeting and Internalization: The ADC binds to a specific antigen on the surface of a target cancer cell and is internalized, usually through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The ADC is trafficked to the lysosome, an acidic organelle containing various hydrolytic enzymes.

  • Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide of the linker is recognized and cleaved by Cathepsin B.

  • Self-Immolation and Payload Release: Cleavage of the Val-Cit bond initiates a spontaneous 1,6-elimination reaction within the PAB spacer. This "self-immolation" results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm, where it can exert its cell-killing effect.

Below is a diagram illustrating the intracellular processing of an ADC with a Val-Cit-PAB linker.

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome cluster_lysosome Lysosome ADC Antibody-Drug Conjugate (ADC) ADC_Endosome ADC ADC->ADC_Endosome 1. Internalization Payload Active Payload (e.g., MMAE) Microtubules Microtubule Disruption & Apoptosis Payload->Microtubules 5. Target Engagement ADC_Lysosome ADC ADC_Endosome->ADC_Lysosome 2. Trafficking ADC_Lysosome->Payload 3. Val-Cit Cleavage 4. Self-Immolation CathepsinB Cathepsin B G A This compound B Activation (PNP-Cl, Pyridine, DCM) A->B C Boc-PEG2-Val-Cit-PAB-PNP (Activated Linker) B->C E Conjugation (DMF, Pyridine) C->E D Amine-Payload (e.g., MMAE) D->E F Crude Product E->F G Purification (Prep-HPLC) F->G H Boc-PEG2-Val-Cit-PAB-Payload (Final Product) G->H

References

Application Notes and Protocols: Boc Deprotection of Boc-PEG2-Val-Cit-PAB-OH for Amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Boc-PEG2-Val-Cit-PAB-OH linker is a critical component in the construction of Antibody-Drug Conjugates (ADCs). It features a Boc-protected amine, a hydrophilic PEG spacer for improving solubility, and a dipeptide (Val-Cit) sequence that is susceptible to enzymatic cleavage by proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2][3][] The p-aminobenzyl (PAB) group serves as a self-immolative spacer, ensuring the efficient release of the conjugated payload upon cleavage of the Val-Cit linker.[]

The tert-butoxycarbonyl (Boc) protecting group on the terminal amine must be removed to enable the covalent attachment of a payload or another linker moiety.[1][2][5] This process, known as Boc deprotection, is typically achieved under acidic conditions.[5][6][7][] Following deprotection, the newly exposed primary amine can be utilized in various coupling reactions, most commonly forming a stable amide bond with an activated carboxylic acid of a cytotoxic drug or payload.[7][9]

These application notes provide a detailed protocol for the efficient Boc deprotection of this compound and a subsequent general protocol for amine coupling.

Reaction Pathway and Experimental Workflow

The overall process involves the acid-catalyzed removal of the Boc group, followed by purification and subsequent coupling of the deprotected linker to a payload.

Caption: Chemical reaction pathway for Boc deprotection and subsequent amine coupling.

start Start: This compound dissolve Dissolve linker in DCM start->dissolve cool Cool solution to 0°C dissolve->cool add_tfa Add TFA solution cool->add_tfa react Stir at room temperature (1-2 hours) add_tfa->react monitor Monitor reaction by TLC or LC-MS react->monitor monitor->react Incomplete workup Remove volatiles (in vacuo) monitor->workup Complete neutralize Neutralize TFA salt (e.g., with NaHCO3 wash or DIPEA) workup->neutralize purify Purify deprotected linker (e.g., Precipitation or Chromatography) neutralize->purify characterize Characterize product (LC-MS, NMR) purify->characterize couple Couple with activated payload characterize->couple final_product Final Product: Payload-Linker Conjugate couple->final_product

Caption: Experimental workflow from Boc deprotection to final payload conjugation.

Data Presentation: Reaction Conditions

The selection of reagents and conditions for Boc deprotection is critical for achieving high yield and purity. Below is a summary of common conditions.

Table 1: Boc Deprotection Conditions

ParameterCondition 1 (Standard)Condition 2 (Stronger)Notes
Reagent Trifluoroacetic acid (TFA)4M HCl in 1,4-DioxaneTFA is most common and effective for solution-phase deprotection.[6][] HCl in dioxane is a strong alternative.[6]
Solvent Dichloromethane (DCM)1,4-DioxaneDCM is widely used due to its ability to solvate both the linker and TFA.[6]
Concentration 20-50% (v/v) TFA in DCM4MA concentration of 50% TFA in DCM is often used for complete and rapid deprotection.[7][10]
Temperature 0°C to Room TemperatureRoom TemperatureThe reaction is typically started at 0°C to control exothermicity and then warmed to room temperature.[6][11]
Reaction Time 1 - 2 hours1 - 2 hoursReaction progress should be monitored to determine the exact time required.[6]
Scavengers Triisopropylsilane (B1312306) (TIS)Not typically usedScavengers like TIS (2.5-5%) can be added to trap the tert-butyl cation, preventing side reactions.[6][12]

Table 2: Amine Coupling Reaction Components (Example)

ComponentRoleTypical Reagents
Deprotected Linker Nucleophile (amine source)H2N-PEG2-Val-Cit-PAB-OH
Payload Electrophile (activated acid)Payload with a carboxylic acid group
Activating Agents Forms active ester for couplingEDC (or DCC), NHS (or Sulfo-NHS)
Base Neutralizes salts, maintains pHDIPEA, TEA
Solvent Solubilizes reactantsDMF, DMSO, DCM

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group using Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS, optional scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Diethyl ether (for precipitation)

  • TLC plates (silica gel) and LC-MS for reaction monitoring

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M) in a round-bottom flask.[6]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add a pre-prepared solution of 50% TFA in DCM (v/v) to the flask. If using a scavenger, add TIS (2.5-5% v/v) to the linker solution before adding the TFA solution.[6]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes until the starting material is no longer detectable (typically 1-2 hours).[6]

  • Work-up (Method A: Aqueous Wash):

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the excess TFA. Repeat until CO₂ evolution ceases.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected free amine.[6]

  • Work-up (Method B: Precipitation):

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of DCM and TFA. Co-evaporate with toluene (B28343) (3x) to remove residual TFA.[6]

    • Dissolve the resulting residue in a minimal amount of DCM or methanol.

    • Add cold diethyl ether to precipitate the deprotected linker as its TFA salt.

    • Collect the precipitate by filtration or centrifugation. The TFA salt can often be used directly in the next coupling step with the addition of a non-nucleophilic base.

Protocol 2: Amine Coupling with an Activated Payload

This protocol provides a general method for coupling the deprotected amine with a carboxylic acid-containing payload using EDC/NHS chemistry.

Materials:

  • Deprotected H2N-PEG2-Val-Cit-PAB-OH (from Protocol 1)

  • Payload with a carboxylic acid group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or DCM

  • HPLC for purification

Procedure:

  • Payload Activation:

    • In a separate flask, dissolve the payload-COOH (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

    • Stir the mixture at room temperature for 1-2 hours to form the NHS-activated ester.

  • Coupling Reaction:

    • Dissolve the deprotected linker (1.0 eq) in anhydrous DMF.

    • If using the TFA salt of the linker, add DIPEA (2-3 eq) to neutralize the salt and raise the pH to ~8-9.

    • Add the pre-activated payload solution to the linker solution.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the formation of the product by LC-MS.

  • Purification:

    • Upon completion, the reaction mixture can be diluted with an appropriate solvent and purified.

    • Purification is typically achieved by reverse-phase HPLC to isolate the final payload-linker conjugate.

  • Characterization: Confirm the identity and purity of the final product using LC-MS and NMR.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Boc Deprotection Insufficient acid strength or concentration.Increase TFA concentration from 20% to 50% or use 4M HCl in dioxane.[6]
Inadequate reaction time or temperature.Extend the reaction time and monitor closely. Gentle heating may be considered if the substrate is stable.[6]
Steric hindrance from the PEG chain.Increase reaction time or consider a stronger acid system.[6]
Side Product Formation Alkylation of the substrate by the tert-butyl cation.Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture.[12]
Trifluoroacetylation of the deprotected amine.This is more common in solid-phase synthesis but can occur. Using HCl/dioxane can avoid this.[] If using TFA, ensure complete removal before proceeding.
Low Yield in Coupling Incomplete deprotection or loss during work-up.Confirm complete deprotection by LC-MS before starting the coupling reaction. Use precipitation work-up to minimize transfer losses.
Deactivation of NHS-ester by moisture.Use anhydrous solvents and perform the reaction under an inert atmosphere.
Incorrect pH for coupling.Ensure the reaction pH is between 8 and 9 by adding a suitable base like DIPEA.

Safety Precautions

  • Trifluoroacetic acid (TFA) is highly corrosive and toxic. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All handling should be done in a well-ventilated fume hood.

  • Carbodiimides (EDC) are potent allergens and sensitizers. Avoid inhalation and skin contact.

  • Always perform reactions in appropriate glassware and ensure that closed systems are not used for reactions that generate gas (e.g., CO₂ during Boc deprotection).[13]

References

Application Notes and Protocols: Boc-PEG2-Val-Cit-PAB-OH in Prostate Cancer ADC Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a promising therapeutic strategy for prostate cancer, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting the antibody to the payload is a critical component influencing the ADC's efficacy and safety profile. Boc-PEG2-Val-Cit-PAB-OH is an advanced, enzymatically cleavable linker system designed for the development of next-generation ADCs. This linker incorporates a Boc-protected amine for conjugation, a hydrophilic PEG spacer to improve solubility, and a dipeptide (Val-Cit) sequence that is selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2][3][] The p-aminobenzyl carbamate (B1207046) (PAB) acts as a self-immolative spacer, ensuring the efficient release of an unmodified, fully active cytotoxic payload upon cleavage of the Val-Cit linker.[2][]

These application notes provide a comprehensive overview of the use of this compound in the research and development of ADCs targeting prostate cancer, with a focus on Prostate-Specific Membrane Antigen (PSMA).[5][6][7] Detailed protocols for ADC synthesis, in vitro evaluation, and in vivo efficacy studies are provided to guide researchers in this field.

Mechanism of Action

The therapeutic efficacy of an ADC utilizing the this compound linker is dependent on a series of well-orchestrated events, beginning with the specific recognition of a prostate cancer cell surface antigen (e.g., PSMA) by the monoclonal antibody component of the ADC.

ADC Mechanism of Action Mechanism of Action of a PSMA-Targeting ADC with a Cleavable Linker cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC PSMA-Targeting ADC PSMA PSMA Receptor ADC->PSMA 1. Binding Endosome Endosome PSMA->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking and Fusion Payload Active Cytotoxic Payload (e.g., MMAE) Lysosome->Payload 4. Cathepsin B Cleavage of Val-Cit & PAB Self-Immolation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Workflow of ADC internalization, payload release, and cell killing.

Upon binding, the ADC-antigen complex is internalized via receptor-mediated endocytosis and trafficked to the lysosome.[2][8] The acidic environment of the lysosome and the presence of proteases, particularly Cathepsin B, facilitate the cleavage of the Val-Cit dipeptide bond.[8][9][10] This enzymatic cleavage initiates the self-immolation of the PAB spacer, leading to the release of the cytotoxic payload in its active form.[2] The released drug can then exert its cell-killing effect, for instance, by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][11]

Data Presentation

In Vitro Cytotoxicity of PSMA-Targeting ADC

The following table summarizes the in vitro cytotoxicity of a model ADC constructed with a Val-Cit-PAB linker and the cytotoxic agent monomethyl auristatin E (MMAE), targeting PSMA-expressing prostate cancer cell lines.

Cell LinePSMA Expression LevelIC50 (pmol/L)Reference
MDA PCa 2bHigh~20[6]
LNCaPHigh~20[6]
C4-2Moderate~20[6]
CWR22rv1Low804[6]
PC3Negative> 30,000[6]

Table 1: In vitro cytotoxicity of a PSMA-targeting ADC with a cleavable Val-Cit linker against various prostate cancer cell lines. The data demonstrates a strong correlation between PSMA expression and ADC potency.

Experimental Protocols

Protocol 1: Synthesis of Antibody-Drug Conjugate (ADC)

This protocol outlines the steps for conjugating a drug-linker complex, derived from this compound, to a monoclonal antibody.

ADC Synthesis Workflow General Workflow for ADC Synthesis Start Start: Antibody & Drug-Linker Buffer_Exchange 1. Antibody Buffer Exchange Start->Buffer_Exchange Drug_Linker_Prep 3. Drug-Linker Preparation (Dissolve in DMSO) Start->Drug_Linker_Prep Reduction 2. Antibody Reduction (e.g., with TCEP) Buffer_Exchange->Reduction Conjugation 4. Conjugation Reaction Reduction->Conjugation Drug_Linker_Prep->Conjugation Purification 5. Purification of ADC (e.g., Size Exclusion Chromatography) Conjugation->Purification Characterization 6. ADC Characterization (e.g., DAR, Purity) Purification->Characterization End End: Purified ADC Characterization->End

Caption: Step-by-step workflow for the synthesis of an ADC.

Materials:

  • Monoclonal antibody (e.g., anti-PSMA)

  • Boc-PEG2-Val-Cit-PAB-Drug complex (e.g., with MMAE)

  • Reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5)[12]

  • Reducing agent (e.g., TCEP)

  • Organic co-solvent (e.g., DMSO)[12]

  • Purification column (e.g., size exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • Perform a buffer exchange to transfer the antibody into the desired reaction buffer.[12]

    • Reduce the antibody's interchain disulfide bonds by adding a molar excess of a reducing agent like TCEP. Incubate at a controlled temperature (e.g., 37°C) for a specified time to generate free thiol groups.

  • Drug-Linker Preparation:

    • Dissolve the Boc-PEG2-Val-Cit-PAB-Drug complex in an organic co-solvent such as DMSO to create a stock solution.[12]

  • Conjugation:

    • Add the dissolved drug-linker to the reduced antibody solution. The molar ratio of the drug-linker to the antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).[12]

    • Gently mix the reaction and incubate at a specific temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-4 hours).[12]

  • Purification:

    • Purify the resulting ADC from unconjugated drug-linker and other reactants using a suitable method like size exclusion chromatography.

  • Characterization:

    • Characterize the purified ADC for parameters such as DAR, purity, and aggregation using techniques like hydrophobic interaction chromatography (HIC), size exclusion chromatography (SEC), and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol details the methodology for assessing the potency and specificity of the ADC on prostate cancer cell lines with varying antigen expression levels.[13]

Materials:

  • Antigen-positive prostate cancer cell lines (e.g., LNCaP, C4-2)

  • Antigen-negative prostate cancer cell line (e.g., PC3)

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free cytotoxic drug

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the prostate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium.[13]

    • Remove the medium from the wells and add the different concentrations of the test articles. Include untreated cells as a control.[13]

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[6]

  • Cell Viability Assessment:

    • Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.[13]

    • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[13]

Protocol 3: In Vivo Efficacy Study in Xenograft Models

This protocol describes the evaluation of the ADC's anti-tumor activity in a preclinical in vivo model of prostate cancer.[14][15][16]

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Prostate cancer cells for xenograft establishment (e.g., CWR22rv1)

  • ADC and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant prostate cancer cells into the flanks of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Dosing:

    • Randomize the mice into treatment and control groups.

    • Administer the ADC (intravenously) and vehicle control according to the planned dosing schedule and concentration.

  • Tumor Growth Monitoring:

    • Measure tumor volume using calipers at regular intervals (e.g., twice a week).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Data Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size or at a specific time point.

    • Calculate tumor growth inhibition (TGI) for the ADC-treated group compared to the control group.

    • Analyze the statistical significance of the differences in tumor volume between the groups.

Conclusion

The this compound linker provides a robust and versatile platform for the development of highly effective ADCs for prostate cancer therapy. Its key features, including enzymatic cleavability and a self-immolative spacer, ensure targeted drug delivery and potent anti-tumor activity. The protocols outlined in these application notes offer a foundational framework for researchers to synthesize, characterize, and evaluate ADCs incorporating this advanced linker technology, thereby facilitating the advancement of novel therapeutics for prostate cancer.

References

Application Notes and Protocols for Developing ADCs for HER2-Positive Cancers Using Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-validated therapeutic target in a significant portion of breast, gastric, and other solid tumors. Its overexpression is linked to aggressive disease and poor prognosis.[1][2] Antibody-Drug Conjugates (ADCs) represent a powerful therapeutic modality that combines the target specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. This targeted delivery mechanism aims to enhance the therapeutic window of the cytotoxic agent, maximizing its effect on cancer cells while minimizing systemic toxicity.

A critical component in the design of an effective ADC is the linker that connects the antibody to the payload. The valine-citrulline (Val-Cit) dipeptide linker is a widely utilized, cathepsin B-cleavable linker in both clinically approved and investigational ADCs.[3][4][5] This linker is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[4][][7] This targeted release of the cytotoxic payload within the cancer cell is a cornerstone of the Val-Cit linker's success.

These application notes provide a comprehensive guide for the development of ADCs targeting HER2-positive cancers, with a specific focus on the synthesis, characterization, and evaluation of ADCs employing a Val-Cit linker.

HER2 Signaling Pathway in Cancer

HER2 is a member of the ErbB family of receptor tyrosine kinases.[1] Unlike other members of this family, HER2 does not have a known ligand.[8] Its activation occurs through homo- or heterodimerization with other ligand-bound ErbB family members, such as EGFR (HER1), HER3, and HER4.[1][2][9] This dimerization leads to the phosphorylation of tyrosine residues in the cytoplasmic domain, initiating downstream signaling cascades.[8][9] The two major pathways activated by HER2 signaling are the PI3K/Akt pathway, which promotes cell survival, and the RAS/MEK/MAPK pathway, which stimulates cell proliferation.[8][9] Overexpression of HER2 in cancer cells leads to constitutive activation of these pathways, driving tumor growth, proliferation, and survival.[2][9]

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_PI3K PI3K/Akt Pathway cluster_RAS RAS/MEK/MAPK Pathway Ligand Ligand (e.g., EGF, NRG) HER3 HER3 Ligand->HER3 Binds HER2 HER2 PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates HER3->HER2 Heterodimerization AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Growth mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation

Caption: Simplified HER2 Signaling Pathway.

ADC Mechanism of Action with Val-Cit Linker

The therapeutic strategy for a HER2-targeted ADC with a Val-Cit linker involves a multi-step process that culminates in the targeted killing of cancer cells.

  • Circulation: The ADC circulates systemically, with the Val-Cit linker providing stability to the conjugate, preventing premature release of the cytotoxic payload.[3][]

  • Target Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to the HER2 receptor on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-HER2 complex is internalized by the cell through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing various proteases.

  • Linker Cleavage: Within the lysosome, cathepsin B and other proteases, which are often overexpressed in tumor cells, recognize and cleave the Val-Cit dipeptide linker.[3][][7]

  • Payload Release: Cleavage of the linker, often in conjunction with a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC), releases the active cytotoxic payload into the cytoplasm.[][7][11]

  • Cytotoxicity: The released payload exerts its cell-killing effect, for example, by inhibiting microtubule polymerization (e.g., MMAE) or damaging DNA, leading to apoptosis of the cancer cell.[]

ADC_Mechanism_of_Action cluster_workflow ADC Workflow Start ADC in Circulation Binding Binds to HER2 Receptor on Cancer Cell Start->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleaves Val-Cit Linker Lysosome->Cleavage Release Payload Release (e.g., MMAE) Cleavage->Release Apoptosis Cancer Cell Apoptosis Release->Apoptosis

Caption: ADC Mechanism of Action.

Data Presentation

In Vitro Cytotoxicity of HER2-Targeted ADCs
Cell LineHER2 StatusADC ConstructPayloadIC50 ValueReference
SK-BR-3PositiveADC 9MMAE26 pM[12]
SK-BR-3PositiveADC 11MMAE40 pM[12]
SK-BR-3PositiveZHER2:2891-Fc-MMAEMMAE130 pM[13]
BT-474PositiveADC 2MMAE111 pM[14]
BT-474PositiveADC 3MMAE61 pM[14]
BT-474PositiveADC 5MMAE92 pM[14]
NCI-N87PositiveMRG002MMAE-[15]
MCF7NegativeADC 9MMAENo significant activity[12]
MCF7NegativeADC 11MMAENo significant activity[12]
MDA-MB-231NegativeZHER2:2891-Fc-MMAEMMAE98 nM[13]
In Vivo Efficacy of HER2-Targeted ADCs in Xenograft Models
Xenograft ModelADCDoseOutcomeReference
NCI-N87 Gastric CancerMRG0020.3, 1, 3 mg/kgSignificant tumor growth inhibition[15]
BT-474 Breast CancerMRG0020.3, 1, 3 mg/kgSignificant tumor growth inhibition[15]
NCI-N87 Gastric CancerT-DXd1, 3 mg/kgAnti-tumor activity[16]
HER2+ Breast CancerXMT-1522-Significant tumor shrinkage[17]
SKOV3 Ovarian CarcinomaIndicated ADC15 mg/kgTumor growth monitoring[18]

Experimental Protocols

Protocol 1: Synthesis of a Val-Cit-PABC-Payload Drug-Linker

This protocol outlines the general steps for the synthesis of a maleimide-functionalized Val-Cit-PABC drug-linker, a common component for conjugation to antibodies.

Materials:

  • Fmoc-Val-Cit-PABC

  • Cytotoxic payload with a free amine (e.g., MMAE)

  • Maleimidocaproic acid (MC)

  • Coupling reagents (e.g., HATU, DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Piperidine (B6355638)

  • Reverse-phase HPLC system

Procedure:

  • Payload Coupling:

    • Dissolve Fmoc-Val-Cit-PABC and the cytotoxic payload (e.g., MMAE) in an anhydrous solvent like DMF.

    • Add coupling reagents such as HATU and DIPEA to facilitate the amide bond formation between the PABC carboxyl group and the payload's amine.

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

    • Purify the Fmoc-Val-Cit-PABC-Payload conjugate by reverse-phase HPLC.[19]

  • Fmoc Deprotection:

    • Dissolve the purified conjugate in DMF.

    • Add piperidine (typically 20% v/v) to the solution to remove the Fmoc protecting group from the valine N-terminus.

    • Stir at room temperature for 20-30 minutes.

    • Purify the resulting NH₂-Val-Cit-PABC-Payload by reverse-phase HPLC.[19]

  • Maleimide (B117702) Functionalization:

    • Dissolve the deprotected linker-payload and maleimidocaproic acid (MC) in DMF.

    • Add coupling reagents (HATU, DIPEA) to attach the maleimide group to the N-terminus of the valine.

    • Stir the reaction at room temperature until completion.

    • Purify the final MC-Val-Cit-PABC-Payload drug-linker by reverse-phase HPLC and confirm its identity by mass spectrometry.

Drug_Linker_Synthesis_Workflow Start Fmoc-Val-Cit-PABC + Payload (e.g., MMAE) Coupling1 Payload Coupling (HATU, DIPEA) Start->Coupling1 Purification1 HPLC Purification Coupling1->Purification1 Deprotection Fmoc Deprotection (Piperidine) Purification1->Deprotection Purification2 HPLC Purification Deprotection->Purification2 Functionalization Maleimide Functionalization (MC, HATU, DIPEA) Purification2->Functionalization Purification3 Final HPLC Purification Functionalization->Purification3 End MC-Val-Cit-PABC-Payload Purification3->End

Caption: Drug-Linker Synthesis Workflow.
Protocol 2: Antibody-Drug Conjugation

This protocol describes the conjugation of the maleimide-functionalized drug-linker to a HER2-targeting antibody via cysteine residues.

Materials:

  • HER2 monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., TCEP)

  • MC-Val-Cit-PABC-Payload drug-linker

  • Quenching agent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

  • DMSO

Procedure:

  • Antibody Reduction:

    • Incubate the HER2 antibody with a controlled molar excess of a reducing agent like TCEP to partially or fully reduce the interchain disulfide bonds, exposing free cysteine thiols.

    • The reaction is typically carried out at 37°C for 1-2 hours.

  • Conjugation Reaction:

    • Dissolve the MC-Val-Cit-PABC-Payload in an organic co-solvent like DMSO.

    • Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker will influence the final drug-to-antibody ratio (DAR).

    • Incubate the reaction at room temperature or 4°C for 1-4 hours, with gentle mixing.[19]

  • Quenching:

    • Add a quenching agent, such as N-acetylcysteine, to cap any unreacted maleimide groups and stop the conjugation reaction.

  • Purification:

    • Purify the resulting ADC from unreacted drug-linker and other reagents using Size Exclusion Chromatography (SEC) or another suitable chromatography method.

    • The purified ADC should be buffer-exchanged into a suitable formulation buffer for storage.

Protocol 3: In Vitro Cell Viability Assay

This protocol details a method to assess the cytotoxicity of the HER2-targeted ADC on HER2-positive and HER2-negative cancer cell lines.

Materials:

  • HER2-positive cell line (e.g., SK-BR-3, BT-474)

  • HER2-negative cell line (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • HER2-targeted ADC

  • Cell viability reagent (e.g., AlamarBlue, MTS)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Plate the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the cells overnight at 37°C and 5% CO₂ to allow for cell attachment.[20]

  • ADC Treatment:

    • Prepare serial dilutions of the HER2-targeted ADC in cell culture medium.

    • Remove the existing medium from the cells and add the ADC dilutions to the respective wells.

    • Include untreated cells as a negative control and cells treated with the free payload as a positive control.

  • Incubation:

    • Incubate the cells with the ADC for a defined period, typically 72-96 hours.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 4: In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a HER2-targeted ADC in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • HER2-positive cancer cell line (e.g., NCI-N87, BT-474)

  • HER2-targeted ADC

  • Vehicle control (formulation buffer)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant HER2-positive cancer cells into the flank of the immunodeficient mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer the HER2-targeted ADC intravenously at various dose levels.

    • Administer the vehicle control to the control group.

    • A non-binding control ADC can also be included to confirm target-specific activity.[15]

  • Tumor Monitoring:

    • Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

    • Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration.

    • At the endpoint, tumors can be excised and weighed.

    • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

    • Statistical analysis should be performed to determine the significance of the observed effects.[18]

Conclusion

The development of ADCs targeting HER2-positive cancers using Val-Cit linkers is a promising therapeutic strategy. The protocols and data presented in these application notes provide a framework for the rational design, synthesis, and evaluation of these complex biotherapeutics. Careful optimization of each component—the antibody, the linker, and the payload—is crucial for developing a safe and effective ADC. The methodologies described herein should serve as a valuable resource for researchers dedicated to advancing this important class of cancer therapies.

References

Application Notes and Protocols for Measuring ADC Drug-to-Antibody Ratio (DAR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that profoundly influences its efficacy, safety, and pharmacokinetic profile.[1][2][3] An accurate and reproducible measurement of DAR is therefore essential throughout the ADC development and manufacturing process.[4] These application notes provide detailed protocols for the most common analytical techniques used to determine the DAR of ADCs.

Introduction to DAR Measurement Techniques

Several analytical methods are employed to determine the DAR of ADCs, each with its own advantages and limitations. The choice of technique often depends on the specific characteristics of the ADC, the stage of development, and the level of detail required.[1] The most widely used methods include Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5]

Comparison of Key DAR Measurement Techniques

Technique Principle Information Provided Advantages Disadvantages
UV/Vis Spectroscopy Measures absorbance at two different wavelengths to determine the concentrations of the antibody and the cytotoxic drug based on the Beer-Lambert law.[]Average DAR.Simple, convenient, and rapid.[][7]Provides only the average DAR, not the distribution. Requires distinct absorbance maxima for the antibody and drug.[3][] Can be influenced by the linker's absorbance.[]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in their hydrophobicity. The addition of a hydrophobic drug increases the ADC's retention on the HIC column.[8][9]Average DAR, drug load distribution, and proportion of unconjugated antibody.[3][7]Analysis is performed under non-denaturing conditions, preserving the ADC's native structure.[9][10] It is considered a standard technique for cysteine-conjugated ADCs.[7]May have limited resolution for ADCs with high DAR values.[11] Mobile phases are often incompatible with mass spectrometry.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates different ADC species by liquid chromatography, followed by mass determination using a mass spectrometer.[12]Precise average DAR, drug load distribution, and mass confirmation of each species.[][10] Can be used for intact, reduced, or fragmented ADCs.[7]High accuracy and provides detailed molecular information.[4] Can identify different drug-loaded species.Requires more complex instrumentation and sample preparation, which may include deglycosylation or reduction.[7]

Experimental Protocols

UV/Vis Spectroscopy for Average DAR Determination

This method is a straightforward approach to determine the average DAR, provided that the antibody and the drug have distinct maximum absorbance wavelengths.[3][]

Principle: The Beer-Lambert law is applied to a two-component system (antibody and drug) to calculate their respective concentrations by measuring the absorbance of the ADC solution at two specific wavelengths.[] Typically, 280 nm is used for the antibody, and the wavelength of maximum absorbance (λmax) is used for the drug.[1][]

Protocol:

  • Determine Extinction Coefficients:

    • Accurately measure the molar extinction coefficients of the unconjugated antibody (at 280 nm and the drug's λmax) and the free drug (at 280 nm and its λmax).[1]

  • Sample Preparation:

    • Prepare the ADC sample in a suitable buffer.

    • Create a dilution of the ADC sample to ensure the absorbance reading is within the linear range of the spectrophotometer (typically between 0.1 and 1.0 AU).[4]

  • Spectrophotometer Measurement:

    • Measure the absorbance of the ADC sample at 280 nm and at the λmax of the drug.[1]

  • Calculation:

    • Use the following equations to determine the concentrations of the antibody and the drug, and subsequently the average DAR:[1]

      • A_total (at 280 nm) = (ε_Ab (at 280 nm) * C_Ab) + (ε_Drug (at 280 nm) * C_Drug)

      • A_total (at λmax) = (ε_Ab (at λmax) * C_Ab) + (ε_Drug (at λmax) * C_Drug)

      • DAR = C_Drug / C_Ab

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Det_Coeff Determine Extinction Coefficients (Ab & Drug) Measure_Abs Measure Absorbance (280 nm & Drug λmax) Prep_Sample Prepare ADC Sample Prep_Sample->Measure_Abs Spectrophotometer Calculate Calculate Concentrations and Average DAR Measure_Abs->Calculate

Caption: Workflow for DAR determination using UV/Vis Spectroscopy.

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

HIC is a robust method for characterizing the drug-load distribution and calculating the average DAR, particularly for cysteine-linked ADCs.[4][7]

Principle: HIC separates molecules based on their hydrophobicity.[8] The conjugation of hydrophobic drugs to an antibody increases its overall hydrophobicity, leading to stronger retention on the HIC column.[3] ADC species with different numbers of conjugated drugs will therefore elute at different times, allowing for their quantification.[3] The separation is performed under non-denaturing conditions.[9][10]

Protocol:

  • Materials and Reagents:

    • HPLC System: A biocompatible UHPLC or HPLC system equipped with a UV detector.[4]

    • HIC Column: e.g., TSKgel Butyl-NPR or equivalent.[4]

    • Mobile Phase A (High Salt): 50 mM Sodium Phosphate with 1.5 M Ammonium Sulfate, pH 7.0.[8]

    • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.[8]

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of approximately 1 mg/mL using Mobile Phase A.[4]

    • If necessary, filter the sample through a 0.22 µm syringe filter.[4]

  • HPLC Method:

    • Column Temperature: 25°C.[4]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 5-10 µL.[4]

    • Gradient:

      • Equilibrate the column with 100% Mobile Phase A.

      • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes) to elute the ADC species.[4]

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

    • Integrate the peak area for each species.

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (% Peak Area of each species * Number of drugs in that species) / 100

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC cluster_analysis Data Analysis Prep_Sample Prepare ADC Sample in High Salt Buffer Inject Inject Sample Prep_Sample->Inject Separate Separate Species by Hydrophobicity Inject->Separate Gradient Elution Detect Detect at 280 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Average DAR and Distribution Integrate->Calculate

Caption: Workflow for DAR determination using HIC.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Precise DAR Measurement

LC-MS provides the most detailed and accurate information on DAR and drug distribution by directly measuring the mass of each ADC species.[4]

Principle: ADC species are first separated by liquid chromatography (often Reversed-Phase HPLC) and then introduced into a mass spectrometer. The mass of each species is determined, and since the mass of the unconjugated antibody and the drug-linker are known, the number of conjugated drugs on each antibody can be precisely determined.

Protocol:

  • Materials and Reagents:

    • LC-MS System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).[2]

    • Column: Reversed-phase column suitable for protein analysis (e.g., PLRP-S).[2]

    • Mobile Phase A: 0.1% Formic Acid in Water.[13]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[14]

    • Optional Reagents: PNGase F for deglycosylation, Dithiothreitol (DTT) for reduction.[7]

  • Sample Preparation (Intact Mass Analysis):

    • Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.[13]

    • Optional Deglycosylation: To simplify the mass spectrum, incubate the ADC with PNGase F at 37°C.[7][13]

    • Optional Reduction: For cysteine-linked ADCs, incubate the sample with DTT at 37°C to separate the light and heavy chains.[2][4]

  • LC-MS Method:

    • Column Temperature: 60-80°C.[4][13]

    • Flow Rate: 0.2-0.4 mL/min.[13]

    • Injection Volume: 1-5 µL.

    • Gradient: Run a gradient of increasing Mobile Phase B to elute the ADC species or their subunits.

    • MS Detection: Acquire data in positive ion mode over a relevant m/z range.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.

    • Identify the peaks corresponding to the unconjugated antibody and the antibody with different numbers of conjugated drugs.

    • Calculate the weighted average DAR based on the relative abundance of each species.[2]

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis Prep_Sample Prepare ADC Sample Deglycosylate Optional: Deglycosylation (PNGase F) Prep_Sample->Deglycosylate Reduce Optional: Reduction (DTT) Deglycosylate->Reduce LC_Sep LC Separation (e.g., RP-HPLC) Reduce->LC_Sep MS_Detect Mass Spectrometry Detection LC_Sep->MS_Detect Deconvolute Deconvolute Mass Spectra MS_Detect->Deconvolute Calculate Calculate Precise DAR and Distribution Deconvolute->Calculate

Caption: Workflow for DAR determination using LC-MS.

Logical Relationship of DAR Measurement Techniques

The selection of a DAR measurement technique is often hierarchical, with simpler methods used for routine analysis and more complex, information-rich methods employed for in-depth characterization and troubleshooting.

DAR_Methods_Logic cluster_routine Routine Analysis / Process Monitoring cluster_characterization In-depth Characterization / Reference Method cluster_confirmation Orthogonal Method / Confirmation UV_Vis UV/Vis Spectroscopy (Average DAR) HIC HIC (Average DAR & Distribution) UV_Vis->HIC More Detail LC_MS LC-MS (Precise DAR, Distribution, Mass ID) HIC->LC_MS Highest Detail & Confirmation RP_HPLC RP-HPLC (Reduced) (Subunit DAR) HIC->RP_HPLC Orthogonal Method LC_MS->RP_HPLC Alternative Characterization

Caption: Logical relationship between different DAR measurement techniques.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Antibody-Drug Conjugates (ADCs) with Cleavable Linkers in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component of ADC design, and cleavable linkers are engineered to release the cytotoxic payload under specific conditions within the tumor microenvironment or inside the cancer cell. This targeted release mechanism aims to maximize antitumor efficacy while minimizing systemic toxicity.[1][2]

The in vivo evaluation of ADCs with cleavable linkers in relevant mouse models is a crucial step in the preclinical development process. These studies provide essential data on the ADC's efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) properties, which are critical for predicting clinical outcomes. This document provides detailed application notes and experimental protocols for conducting in vivo efficacy studies of ADCs with cleavable linkers in mouse models.

Key Concepts of Cleavable Linkers

Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific triggers prevalent in the tumor environment. The two main types of cleavable linkers are:

  • Chemically-Labile Linkers: These linkers exploit the physiological differences between the tumor microenvironment and healthy tissues.

    • Acid-Labile Linkers (e.g., Hydrazones): These linkers are stable at the neutral pH of blood but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 5.0-6.5) following ADC internalization into the target cancer cell.

    • Thiol-Disulfide Linkers: These linkers undergo cleavage in the presence of reducing agents like glutathione, which is found at higher concentrations inside cells compared to the bloodstream.

  • Enzymatically-Cleavable Linkers: These linkers contain specific peptide sequences that are recognized and cleaved by enzymes that are highly expressed in the tumor microenvironment or within lysosomes.

    • Cathepsin-Cleavable Linkers (e.g., Valine-Citrulline): Cathepsin B, a lysosomal protease often overexpressed in tumor cells, efficiently cleaves the valine-citrulline dipeptide, releasing the payload intracellularly.

    • β-Glucuronidase-Cleavable Linkers: β-glucuronidase is an enzyme found in the lysosomes of tumor cells and can be utilized to release the payload from a corresponding glucuronide linker.

Data Presentation: In Vivo Efficacy of ADCs with Cleavable Linkers

The following tables summarize representative quantitative data from preclinical in vivo studies of ADCs with different cleavable linkers in various mouse xenograft models.

Table 1: Tumor Growth Inhibition (TGI) of ADCs with Cleavable Linkers in Xenograft Mouse Models

ADC TargetLinker-PayloadMouse ModelTumor ModelDosing ScheduleTGI (%)Reference
HER2Trastuzumab-vc-MMAENudeNCI-N87 (Gastric)3 mg/kg, single dose85[3]
HER2Trastuzumab-mc-MMAFNudeNCI-N87 (Gastric)3 mg/kg, single dose70[3]
CD30Brentuximab Vedotin (vc-MMAE)SCIDKarpas-299 (Lymphoma)1 mg/kg, single dose>90[4]
Trop-2Sacituzumab Govitecan (CL2A-SN-38)NudeCapan-1 (Pancreatic)10 mg/kg, twice weekly95[5]
HER2Trastuzumab Deruxtecan (GGFG-DXd)NudeNCI-N87 (Gastric)10 mg/kg, single dose>100 (regression)[6]

Table 2: Tolerability of ADCs with Cleavable Linkers in Mouse Models

ADCMouse StrainDosing ScheduleMaximum Tolerated Dose (MTD) (mg/kg)Body Weight Change (%)Reference
Trastuzumab-vc-MMAENudeSingle dose10< 10% loss[3]
Brentuximab VedotinSCIDSingle dose>3No significant change[4]
PBD-based ADCNude3 fractionated weekly doses1.5< 15% loss[4]
Trastuzumab DeruxtecanNudeSingle dose20~10% loss[6]

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Mouse Model for In Vivo Efficacy Study

This protocol outlines the key steps for establishing a CDX model and evaluating the efficacy of an ADC.

1. Cell Line Selection and Culture:

  • Select a human cancer cell line that expresses the target antigen for the ADC.

  • Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C and 5% CO2.

  • Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.

2. Animal Model Selection:

  • Use immunodeficient mice (e.g., athymic nude, SCID, or NOD/SCID) to prevent rejection of human tumor cells.

  • House the animals in a specific pathogen-free (SPF) facility.

  • Allow mice to acclimate for at least one week before the start of the experiment.

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

3. Tumor Implantation:

  • Harvest and resuspend the cancer cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per mouse).

  • For some cell lines, mixing the cell suspension with Matrigel® (1:1 v/v) can improve tumor take rate and growth.

  • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse using a 27- or 30-gauge needle.

4. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers 2-3 times per week.

  • Calculate the tumor volume using the formula: Volume = (L x W^2) / 2.

  • Once the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

5. ADC Administration:

  • Prepare the ADC and vehicle control solutions under sterile conditions.

  • Administer the ADC intravenously (IV) via the tail vein. Other routes, such as intraperitoneal (IP), can also be used depending on the study design.

  • The dosing schedule can be a single dose or multiple doses over a period of time.

6. Efficacy and Tolerability Monitoring:

  • Continue to monitor tumor volume and body weight 2-3 times per week.

  • Observe the animals for any clinical signs of toxicity (e.g., changes in posture, activity, or fur texture).

  • The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

  • The study is typically terminated when the tumors in the control group reach a predetermined maximum size or if the animals show signs of excessive toxicity.

7. Data Analysis and Reporting:

  • Statistically analyze the tumor growth and body weight data.

  • Generate graphs showing tumor growth curves and body weight changes over time.

  • Report the TGI and any observed toxicities.

Mandatory Visualizations

Signaling Pathway: Intracellular Trafficking and Payload Release of an ADC with a Cleavable Linker

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Antigen Receptor ADC->Receptor 1. Binding Tumor Cell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (Enzymatic/pH) DNA DNA Damage Payload->DNA 5. Target Engagement Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death experimental_workflow Cell_Culture 1. Cancer Cell Line Culture Implantation 2. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. ADC Administration (e.g., IV) Randomization->Treatment Monitoring 6. Efficacy & Tolerability Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Data_Analysis 7. Data Analysis & Reporting Monitoring->Data_Analysis cleavable_linkers cluster_chemically Chemically-Labile cluster_enzymatically Enzymatically-Cleavable Cleavable_Linkers Cleavable Linkers Acid_Labile Acid-Labile (e.g., Hydrazone) Cleavable_Linkers->Acid_Labile Disulfide Reducible (e.g., Disulfide) Cleavable_Linkers->Disulfide Protease_Sensitive Protease-Sensitive (e.g., vc-dipeptide) Cleavable_Linkers->Protease_Sensitive Glucuronide β-Glucuronidase Sensitive Cleavable_Linkers->Glucuronide Trigger_Acid Low pH (Endosome/Lysosome) Acid_Labile->Trigger_Acid Trigger_Redox High Glutathione (Intracellular) Disulfide->Trigger_Redox Trigger_Protease Lysosomal Proteases (e.g., Cathepsin B) Protease_Sensitive->Trigger_Protease Trigger_Glucuronidase β-Glucuronidase Glucuronide->Trigger_Glucuronidase

References

Troubleshooting & Optimization

Troubleshooting low conjugation efficiency with Boc-PEG2-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the conjugation of Boc-PEG2-Val-Cit-PAB-OH linkers in the development of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker?

A1: The this compound linker is a sophisticated chemical entity designed for creating effective and stable ADCs. Each component has a specific function:

  • Boc (tert-Butyloxycarbonyl): A protecting group for the terminal amine. It prevents unwanted side reactions during conjugation and can be removed under acidic conditions to allow for further modification if needed.[1][2][3][4][5][6]

  • PEG2 (Polyethylene Glycol, 2 units): A hydrophilic spacer that improves the solubility and pharmacokinetic properties of the resulting ADC.[1][2][3][4][5][6] The inclusion of PEG moieties can help to mask the hydrophobicity of the payload.[7]

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the tumor cell environment.[8][][][11] This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cell.[][]

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer.[12] Upon cleavage of the Val-Cit peptide, the PAB moiety undergoes a 1,6-elimination reaction, which in turn releases the conjugated drug in its active form.[11][12][13]

  • OH (Hydroxyl group): The reactive site on the PAB moiety where the cytotoxic payload is attached, typically through a carbamate (B1207046) linkage.[1][2][3][4][5][6][8][14][15]

Q2: What are the primary reasons for low conjugation efficiency?

A2: Low conjugation yields and inconsistent results are common challenges in ADC development.[] Several factors can contribute to this issue:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to incomplete conjugation.[]

  • Reagent Quality: Insufficient purity of the antibody, linker, or payload can negatively impact the reaction efficiency.[]

  • Linker/Payload Solubility: The hydrophobic nature of the PAB moiety and many cytotoxic payloads can lead to aggregation and poor solubility in aqueous buffers, thereby reducing conjugation efficiency.[17]

  • Antibody Modification Issues: Incomplete reduction of antibody disulfide bonds (for cysteine-based conjugation) or inefficient activation of lysine (B10760008) residues can result in a lower number of available conjugation sites.

  • Hydrolysis of Maleimide (B117702): If using a maleimide-thiol conjugation strategy, the maleimide group can be susceptible to hydrolysis, especially at higher pH, rendering it inactive for conjugation.[18][19][20]

Q3: How does pH affect the conjugation reaction?

A3: The pH of the reaction buffer is a critical parameter. For cysteine-based conjugation to a maleimide-functionalized linker, a pH range of 6.5-7.5 is optimal for the selective reaction between the thiol and maleimide groups.[18][19] At pH values above 7.5, the maleimide group can react with amine groups (e.g., on lysine residues), leading to a heterogeneous product.[18] Conversely, a pH that is too low can decrease the nucleophilicity of the thiol, slowing down the reaction rate. For lysine-based conjugation, a higher pH (typically 8.5-9.0) is required to ensure the lysine ε-amino group is deprotonated and sufficiently nucleophilic.

Q4: My Drug-to-Antibody Ratio (DAR) is inconsistent between batches. What could be the cause?

A4: Inconsistent DAR is often a result of poor control over the conjugation process.[] Potential causes include:

  • Incomplete or Side Reactions: As mentioned, suboptimal pH can lead to side reactions.[18] Incomplete reduction of the antibody or insufficient linker-payload concentration can also result in a lower DAR.

  • Antibody Heterogeneity: The starting antibody material may have variations in post-translational modifications or disulfide bond accessibility, leading to batch-to-batch differences in conjugation.

  • Aggregation: Aggregation of the antibody or linker-payload during the reaction can prevent efficient conjugation.[17]

  • Analytical Method Variability: Ensure that the method used to determine the DAR (e.g., HIC-HPLC, LC-MS) is validated and consistent.[21][22]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues related to low conjugation efficiency.

Observed Problem Potential Cause Recommended Troubleshooting Steps
Low overall conjugation yield Suboptimal reaction conditions Optimize reaction time, temperature, and molar ratio of linker-payload to antibody. Ensure adequate mixing throughout the reaction.[]
Poor reagent quality Verify the purity of the antibody, linker, and payload using appropriate analytical techniques (e.g., HPLC, MS).[]
Incorrect buffer composition Ensure the pH of the reaction buffer is optimal for the chosen conjugation chemistry.[18][19] Avoid buffers containing components that can interfere with the reaction (e.g., primary amines in lysine conjugation).
Low or zero DAR with expected antibody recovery Inactive linker or payload Confirm the integrity and reactivity of the linker and payload. For maleimide-based linkers, check for hydrolysis.[18][19][20]
Inefficient antibody modification For cysteine conjugation, ensure complete reduction of disulfide bonds using sufficient reducing agent (e.g., TCEP) and confirm the presence of free thiols.
High levels of aggregation Hydrophobicity of linker-payload Add organic co-solvents (e.g., DMSO, DMA) to the reaction mixture to improve solubility. Optimize the concentration of the co-solvent to avoid antibody denaturation.
Inappropriate buffer conditions Screen different buffer systems and pH values. Consider the addition of excipients that reduce aggregation.
Heterogeneous product with a wide DAR distribution Non-specific conjugation For maleimide-thiol chemistry, maintain the pH between 6.5 and 7.5 to minimize reaction with amines.[18][19] Consider site-specific conjugation technologies for a more homogeneous product.[7]
Partial reduction of antibody Optimize the reduction step to ensure consistent generation of the desired number of free thiols.

Experimental Protocols

Protocol 1: Cysteine-Mediated Antibody Conjugation

This protocol outlines a general procedure for conjugating a maleimide-activated Boc-PEG2-Val-Cit-PAB-Payload to a monoclonal antibody via reduced interchain disulfide bonds.

  • Antibody Preparation:

    • Buffer exchange the antibody into a suitable reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5).[23]

    • Concentrate the antibody to a typical concentration of 5-10 mg/mL.

  • Antibody Reduction:

    • Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A molar excess of 2-5 fold over the antibody is common.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Drug-Linker Preparation:

    • Dissolve the maleimide-activated Boc-PEG2-Val-Cit-PAB-Payload in an organic co-solvent like DMSO to create a concentrated stock solution.[23]

  • Conjugation Reaction:

    • Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target DAR (typically 5-10 fold molar excess).[23]

    • Incubate the reaction at room temperature or 4°C for 1-4 hours. The reaction should be performed in the dark to protect any light-sensitive components.[23]

  • Quenching:

    • Quench the reaction by adding an excess of a thiol-containing molecule, such as N-acetylcysteine, to react with any unreacted maleimide groups.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted drug-linker and other small molecules.

Protocol 2: Characterization of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the average DAR and the distribution of different drug-loaded species.[21][22]

  • Instrumentation: HPLC system with a HIC column suitable for monoclonal antibodies.

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Gradient: A decreasing salt gradient is used to elute the ADC species. The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR, as the hydrophobicity increases with the number of conjugated drug-linkers.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The average DAR is calculated from the relative peak areas of the different DAR species.

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound conjugation.

G cluster_linker This compound Structure Boc Boc (Protecting Group) PEG PEG2 (Hydrophilic Spacer) Boc->PEG ValCit Val-Cit (Cleavable Dipeptide) PEG->ValCit PAB PAB (Self-immolative Spacer) ValCit->PAB OH OH (Payload Attachment) PAB->OH

Caption: Components of the this compound linker.

G cluster_workflow ADC Conjugation Workflow Ab Antibody Reduction Reduction (e.g., TCEP) Ab->Reduction ReducedAb Reduced Antibody (with free thiols) Reduction->ReducedAb Conjugation Conjugation (pH 6.5-7.5) ReducedAb->Conjugation LinkerPayload Activated Linker-Payload LinkerPayload->Conjugation ADC_unpurified Crude ADC Conjugation->ADC_unpurified Purification Purification (e.g., SEC) ADC_unpurified->Purification ADC_purified Purified ADC Purification->ADC_purified

Caption: General workflow for cysteine-mediated ADC conjugation.

G cluster_troubleshooting Troubleshooting Logic Start Low Conjugation Efficiency Check_Yield Low Overall Yield? Start->Check_Yield Check_DAR Low/Zero DAR? Check_Yield->Check_DAR No Optimize_Conditions Optimize Reaction Conditions (pH, T, time) Check_Yield->Optimize_Conditions Yes Check_Aggregation High Aggregation? Check_DAR->Check_Aggregation No Check_Linker_Activity Confirm Linker-Payload Activity Check_DAR->Check_Linker_Activity Yes Modify_Solvent Add Co-solvent/ Change Buffer Check_Aggregation->Modify_Solvent Yes Check_Reagents Verify Reagent Purity Optimize_Conditions->Check_Reagents Check_Ab_Modification Verify Antibody Modification Check_Linker_Activity->Check_Ab_Modification

Caption: A logical flow for troubleshooting low conjugation efficiency.

References

Optimizing Boc deprotection conditions for Boc-PEG2-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals on optimizing the Boc (tert-butoxycarbonyl) deprotection of Boc-PEG2-Val-Cit-PAB-OH. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the Boc deprotection of this compound.

Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient acid concentration or reaction time.Increase the concentration of trifluoroacetic acid (TFA) or extend the reaction time. Monitor the reaction progress using HPLC or TLC.
Low reaction temperature.Perform the reaction at room temperature, as low temperatures can slow down the deprotection process.
Water contamination in the reaction mixture.Use anhydrous solvents and reagents to prevent the quenching of the acid catalyst.
Side Product Formation Cationic side reactions due to the stable tert-butyl cation intermediate.Add a scavenger, such as triisopropylsilane (B1312306) (TIS) or thioanisole, to the reaction mixture to trap the tert-butyl cations.
Acid-labile protecting groups on the peptide are also cleaved.If other acid-sensitive groups are present, consider using milder deprotection conditions or an alternative protecting group strategy.
Degradation of the PEG linker.While generally stable, prolonged exposure to strong acids can lead to PEG degradation. Minimize reaction time and monitor for PEG-related impurities.
Product Instability Post-Deprotection The free amine is unstable or reactive.Upon successful deprotection, immediately proceed to the next step in your synthetic route or store the product under an inert atmosphere at low temperatures.
Oxidation of the product.Degas all solutions and handle the product under an inert gas (e.g., argon or nitrogen) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard protocol for Boc deprotection of this compound?

A standard and effective method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). A common starting point is a solution of 25-50% TFA in DCM. The reaction is typically performed at room temperature and monitored by HPLC or TLC until the starting material is consumed.

Q2: How can I monitor the progress of the deprotection reaction?

The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC: Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system. The product, now having a free amine, should have a different retention factor (Rf) than the Boc-protected starting material.

  • HPLC: Inject a small aliquot of the reaction mixture into an HPLC system. The deprotected product will have a different retention time compared to the starting material. This method is also excellent for assessing the purity of the product.

Q3: What are scavengers and why are they important in Boc deprotection?

During Boc deprotection, a stable tert-butyl cation is formed as a byproduct. This cation can react with electron-rich functional groups in your molecule, such as the indole (B1671886) side chain of tryptophan (if present) or other sensitive moieties, leading to unwanted side products. Scavengers, such as triisopropylsilane (TIS) or thioanisole, are added to the reaction mixture to "trap" these reactive cations, thus preventing side reactions and improving the purity of the final product.

Q4: Can I use other acids besides TFA for Boc deprotection?

Yes, other acids can be used, such as hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or diethyl ether). However, TFA is often preferred due to its volatility, which makes it easy to remove after the reaction is complete. The choice of acid can depend on the other functional groups present in your molecule and their stability to different acidic conditions.

Q5: How should I handle the product after deprotection?

Once the deprotection is complete, the acidic reaction mixture is typically concentrated under reduced pressure to remove the bulk of the TFA and solvent. The resulting residue is often triturated with cold diethyl ether to precipitate the product as a salt. The free amine product can be unstable, so it is advisable to use it in the next synthetic step immediately or to store it as a salt under an inert atmosphere at a low temperature (-20°C).

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA
  • Preparation: Dissolve this compound in anhydrous dichloromethane (DCM) at a concentration of approximately 10-20 mg/mL in a clean, dry flask.

  • Reagent Addition: Add an equal volume of a solution of 50% trifluoroacetic acid (TFA) in DCM to the flask. If your molecule contains acid-sensitive groups, consider adding a scavenger like triisopropylsilane (TIS) (typically 2-5% v/v).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress every 15-30 minutes using HPLC or TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add cold diethyl ether to the residue to precipitate the product.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the solid product with more cold ether. Dry the product under vacuum.

Protocol 2: Monitoring by HPLC
  • Sample Preparation: At each time point, take a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quenching: Quench the aliquot by diluting it in a suitable buffer or solvent system for HPLC analysis.

  • Injection: Inject the diluted sample onto a C18 reverse-phase HPLC column.

  • Analysis: Use a gradient of water and acetonitrile (B52724) (both often containing 0.1% TFA) to elute the compounds. Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak at a different retention time.

Visualizing the Process

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve this compound in anhydrous DCM reagents Prepare TFA/DCM solution with scavenger (e.g., TIS) mix Combine solutions and stir at room temperature reagents->mix Add acid solution to substrate monitor Monitor reaction progress via HPLC/TLC mix->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction complete precipitate Precipitate product with cold diethyl ether concentrate->precipitate isolate Isolate solid by centrifugation/filtration precipitate->isolate dry Dry product under vacuum isolate->dry end H2N-PEG2-Val-Cit-PAB-OH (TFA salt) dry->end

Caption: Workflow for Boc deprotection of this compound.

Deprotection_Mechanism reactant Boc-NH-R Boc-protected amine intermediate Boc(+)-NH-R Protonated Boc group reactant->intermediate + H+ reagent {H+ (from TFA)} product H2N-R Deprotected amine intermediate->product Elimination byproduct1 t-Butyl cation intermediate->byproduct1 byproduct2 {CO2} intermediate->byproduct2 trapped Trapped cation byproduct1->trapped + Scavenger scavenger Scavenger (e.g., TIS)

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Technical Support Center: Improving the Stability of Val-Cit Linkers in Rodent Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the stability of Valine-Citrulline (Val-Cit) linkers in rodent plasma.

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism of the Val-Cit linker, and why is its stability in rodent plasma a concern?

The Val-Cit linker is designed to be stable in systemic circulation and selectively cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[][2][3][4] Following internalization of an antibody-drug conjugate (ADC) into the target cell, it is trafficked to the lysosome where Cathepsin B cleaves the amide bond between valine and citrulline.[3] This initiates a self-immolative cascade of the p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the cytotoxic payload within the cancer cell.[2][3][5]

However, the Val-Cit linker has demonstrated instability in rodent plasma, which is a significant concern during preclinical evaluation of ADCs in mouse and rat models.[6][7][8][9] Premature cleavage of the linker in circulation can lead to off-target toxicity and reduced therapeutic efficacy.[3][10]

Q2: What is the primary cause of Val-Cit linker instability in rodent plasma?

The instability of Val-Cit linkers in mouse and rat plasma is primarily due to enzymatic cleavage by carboxylesterase 1c (Ces1c).[6][8][9][11][12][13][14] This enzyme is present in rodent plasma and can hydrolyze the dipeptide, leading to premature release of the cytotoxic payload.[6][13] This phenomenon is specific to rodents and is not observed to the same extent in human plasma, where neutrophil elastase has been identified as a potential cause of off-target cleavage.[3][14][15][16]

Q3: What are the consequences of premature payload release in preclinical rodent models?

Premature release of the cytotoxic payload from an ADC in rodent models can lead to several adverse outcomes:

  • Increased Off-Target Toxicity: The free drug can circulate systemically and damage healthy tissues, leading to unexpected toxicities.[3][10]

  • Reduced Therapeutic Efficacy: A lower concentration of the intact ADC reaches the tumor site, diminishing the anti-tumor effect.[3][10]

Q4: What are the current strategies to improve the stability of Val-Cit linkers in rodent plasma?

Several strategies have been developed to enhance the stability of Val-Cit linkers in rodent plasma:

  • Linker Modification: Introducing a glutamic acid residue at the P3 position to create a Glu-Val-Cit (EVCit) linker has been shown to significantly increase stability in mouse plasma by reducing susceptibility to Ces1c cleavage, while maintaining sensitivity to Cathepsin B.[6][9][13]

  • Alternative Linker Chemistries: Exploring different dipeptide sequences or entirely different linker technologies that are not substrates for Ces1c can be a viable approach.[6][11] For instance, triglycyl peptide linkers have shown high stability in mouse plasma.[11][13]

  • Site-Specific Conjugation: The site of drug conjugation on the antibody can influence linker stability.[8][10][17] Less solvent-exposed sites may offer some protection against enzymatic cleavage.[8][10]

  • Tandem-Cleavage Linkers: This approach involves designing linkers that require two sequential enzymatic cleavage events for payload release, which can improve circulatory stability.[18]

Troubleshooting Guides

Issue 1: High levels of premature payload release observed in an in vitro mouse plasma stability assay.

  • Possible Cause: The Val-Cit linker is being cleaved by mouse carboxylesterase 1c (Ces1c).[6][8][9][11][12][13][14]

  • Troubleshooting Steps:

    • Confirm Ces1c Sensitivity: Run a control experiment using plasma from Ces1c knockout mice, if available. A significant increase in stability would confirm Ces1c as the cause.[8][11][13]

    • Inhibit Ces1c Activity: Include a known inhibitor of serine hydrolases in the incubation to see if it prevents linker cleavage.[8]

    • Modify the Linker: Synthesize and test an ADC with a more stable linker, such as an EVCit linker, to compare its stability under the same conditions.[6][9][13]

    • Analyze by Mass Spectrometry: Utilize LC-MS methods to identify the cleavage products and confirm the site of hydrolysis.[19][20]

Issue 2: Inconsistent results in in vivo efficacy and toxicity studies in mice.

  • Possible Cause: Variable rates of premature payload release due to Val-Cit linker instability are affecting the therapeutic window and causing unpredictable off-target toxicity.[3][8][10]

  • Troubleshooting Steps:

    • Perform a Thorough Pharmacokinetic (PK) Analysis: Measure the concentrations of the total antibody, intact ADC, and free payload in the plasma of treated mice over time.[10] This will provide a clear picture of the ADC's in vivo stability.

    • Evaluate a More Stable Linker: Conduct a comparative in vivo study with an ADC containing a more stable linker, such as an EVCit linker, to determine if this improves the consistency of the results.[6][9]

    • Consider the Conjugation Site: If using a stochastic conjugation method, the heterogeneity of the ADC might contribute to variability. Analyze the stability of different drug-to-antibody ratio (DAR) species.[10][17]

Data Presentation

Table 1: Comparative Stability of Different Dipeptide Linkers in Mouse Plasma

Linker Sequence% Payload Loss after 14 days in Mouse PlasmaReference
Val-Cit (VCit)>95%[21]
Ser-Val-Cit (SVCit)~70%[21]
Glu-Val-Cit (EVCit)Almost no cleavage[21]

Table 2: Half-life of ADCs with Different Linkers in Mouse Plasma

Linker SequenceApproximate Half-life in Mouse PlasmaReference
Val-Cit (VCit)~2 days[9]
Glu-Val-Cit (EVCit)~12 days[9]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC with a Val-Cit linker in rodent plasma.

Materials:

  • ADC with Val-Cit linker

  • Control ADC with a stable linker (e.g., EVCit or non-cleavable)

  • Freshly collected, anticoagulated mouse or rat plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical system for quantification (e.g., LC-MS, ELISA)

  • -80°C freezer

Methodology:

  • ADC Preparation: Dilute the test and control ADCs to a final concentration of 100 µg/mL in pre-warmed rodent plasma. Prepare a parallel set of dilutions in PBS as a control for inherent ADC instability.[10]

  • Incubation: Incubate all samples at 37°C.[10]

  • Time Points: At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.[10]

  • Sample Quenching and Storage: Immediately stop the reaction by flash-freezing the aliquots in liquid nitrogen and store them at -80°C until analysis.[10]

  • Analysis: Analyze the samples to determine the concentration of the intact ADC at each time point. This can be done using various methods such as affinity capture LC-MS to measure the drug-to-antibody ratio (DAR) or a sandwich ELISA that detects both the antibody and the drug.[19][20][22]

  • Data Analysis: Plot the percentage of intact ADC remaining versus time and calculate the half-life (t½) of the ADC in plasma.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To evaluate the in vivo stability and pharmacokinetic profile of an ADC with a Val-Cit linker.

Materials:

  • ADC with Val-Cit linker

  • Control ADC with a stable linker

  • Appropriate mouse strain (e.g., BALB/c, SCID)

  • Method for intravenous (IV) administration

  • Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)

  • Centrifuge for plasma separation

  • Analytical platform for quantifying total antibody, intact ADC, and free payload (e.g., LC-MS/MS, ELISA)

Methodology:

  • Animal Dosing: Administer a single intravenous (IV) dose of the test and control ADCs to separate groups of mice. A typical dose might be 3 mg/kg.[23]

  • Blood Sampling: At various time points post-injection (e.g., 5 min, 1, 6, 24, 48, 96, and 168 hours), collect blood samples from the mice.

  • Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.[10]

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Analyze the plasma samples to determine the concentrations of:

    • Total Antibody: Using a generic antibody quantification method like a human IgG ELISA.

    • Intact ADC: Using a specific assay that detects the conjugated drug, such as an affinity-capture LC-MS method or a sandwich ELISA.[19][24]

    • Free Payload: Using a sensitive method like LC-MS/MS to quantify the released cytotoxic drug.[19]

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate key PK parameters (e.g., clearance, volume of distribution, half-life) for the total antibody, intact ADC, and free payload.[10]

Visualizations

ValCit_Cleavage_Pathway Intended vs. Off-Target Val-Cit Linker Cleavage cluster_intended Intended Intracellular Cleavage cluster_off_target Off-Target Extracellular Cleavage in Rodents ADC_internalized ADC Internalization into Target Cell Lysosome Trafficking to Lysosome ADC_internalized->Lysosome CathepsinB Cathepsin B Cleavage Lysosome->CathepsinB Payload_Release_Tumor Payload Release in Tumor Cell CathepsinB->Payload_Release_Tumor ADC_circulation ADC in Rodent Systemic Circulation Ces1c Carboxylesterase 1c (Ces1c) Cleavage in Plasma ADC_circulation->Ces1c Premature_Release Premature Payload Release & Off-Target Toxicity Ces1c->Premature_Release

Caption: Intended vs. Off-Target Cleavage of Val-Cit Linkers.

Troubleshooting_Workflow Troubleshooting Premature Payload Release in Mice Start Premature Payload Release Observed in Mouse Model Confirm_Ces1c Confirm Ces1c Sensitivity Start->Confirm_Ces1c InVitro_Assay In Vitro Plasma Stability Assay Confirm_Ces1c->InVitro_Assay Yes KO_Mice Use Ces1c Knockout Mice Confirm_Ces1c->KO_Mice Yes Alternative_Linker Evaluate Alternative Linker Chemistry Confirm_Ces1c->Alternative_Linker No, explore other causes Modify_Linker Modify Linker Design (e.g., EVCit) InVitro_Assay->Modify_Linker KO_Mice->Modify_Linker Outcome Improved Stability & Reliable Preclinical Data Modify_Linker->Outcome Alternative_Linker->Outcome

Caption: Workflow for troubleshooting Val-Cit linker instability.

Experimental_Workflow Experimental Workflow for Assessing Linker Stability cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Incubate_Plasma Incubate ADC in Rodent Plasma Time_Points Collect Aliquots at Time Points Incubate_Plasma->Time_Points Analyze_Intact_ADC Analyze Intact ADC (LC-MS, ELISA) Time_Points->Analyze_Intact_ADC Calculate_HalfLife Calculate In Vitro Half-life Analyze_Intact_ADC->Calculate_HalfLife Determine_PK_Profile Determine In Vivo PK Profile Calculate_HalfLife->Determine_PK_Profile Correlate Results Dose_Mice Dose Mice with ADC Collect_Plasma Collect Plasma Samples Over Time Dose_Mice->Collect_Plasma Analyze_PK Analyze Total Ab, Intact ADC, and Free Payload Collect_Plasma->Analyze_PK Analyze_PK->Determine_PK_Profile

Caption: Workflow for in vitro and in vivo stability assessment.

References

Technical Support Center: Addressing Premature Linker Cleavage of Antibody-Drug Conjugates (ADCs) in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter related to premature linker cleavage of antibody-drug conjugates (ADCs) during your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is premature linker cleavage and why is it a concern?

Premature linker cleavage is the unintended release of the cytotoxic payload from an ADC in the systemic circulation before it reaches the target tumor cells.[1][] This is a significant concern as it can lead to:

  • Increased off-target toxicity: The released payload can damage healthy tissues, leading to adverse side effects for the patient.[3][]

  • Reduced therapeutic efficacy: If the payload is released before the ADC reaches its target, the therapeutic effectiveness of the ADC is diminished.[5]

  • Altered pharmacokinetic (PK) properties: Premature cleavage can change the PK profile of the ADC, affecting its distribution and clearance.[6][7]

Q2: What are the common causes of premature linker cleavage for different types of linkers?

The stability of an ADC linker is influenced by its chemical structure and the physiological environment.[5] Different types of cleavable linkers are susceptible to premature cleavage through various mechanisms:

  • Enzyme-sensitive linkers (e.g., Val-Cit): These linkers can be cleaved by proteases present in the plasma, such as neutrophil elastase, or by enzymes like carboxylesterase Ces1C found in rodent plasma, which can complicate preclinical evaluation.[8][9][10]

  • pH-sensitive linkers (e.g., hydrazone): While designed to be cleaved in the acidic environment of endosomes and lysosomes, some hydrolysis can occur in the slightly acidic tumor microenvironment or even in plasma, leading to premature drug release.[11][12]

  • Redox-sensitive linkers (e.g., disulfide): These linkers are designed to be cleaved by reducing agents like glutathione, which are present in higher concentrations inside cells. However, some level of reduction can occur in the plasma, leading to instability.[1][]

Q3: My ADC with a Val-Cit linker shows high toxicity and low efficacy in mouse models. What could be the cause and how can I troubleshoot this?

Possible Cause: Your Val-Cit linker may be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma that is known to hydrolyze the Val-Cit dipeptide.[9][13] This leads to premature payload release, causing off-target toxicity and reduced efficacy in preclinical rodent models.[9]

Troubleshooting Steps:

  • Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma. Compare the stability of your Val-Cit ADC with a control ADC that has a more stable linker (e.g., a non-cleavable linker).[9]

  • Utilize Ces1C Knockout Mice: If available, perform in vivo studies using Ces1C knockout mice to confirm if the premature release is mitigated.[9]

  • Modify the Linker:

    • Introduce a hydrophilic group, such as a glutamic acid residue, to create a Glu-Val-Cit (EVCit) linker. This has been shown to significantly reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[9][14]

    • Evaluate alternative linker chemistries that are not susceptible to Ces1C, such as triglycyl peptide linkers or "exolinker" designs.[8][9][15]

Q4: I am observing neutropenia in my in vivo studies with a Val-Cit linker-based ADC. What is the likely mechanism and how can I address it?

Possible Cause: The observed neutropenia may be due to the premature release of the payload mediated by human neutrophil elastase (NE), which is secreted by neutrophils and can cleave the Val-Cit linker.[8][10] This can lead to toxic effects on neutrophils, resulting in neutropenia.[3][9]

Troubleshooting Steps:

  • Assess NE Sensitivity: Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase and monitor for payload release over time.[9]

  • Linker Modification:

    • Incorporate amino acids that confer resistance to NE cleavage. For example, replacing valine with glycine (B1666218) at the P2 position can enhance stability.[9]

    • Consider "tandem-cleavage" linkers, where the dipeptide is protected by a sterically encumbering group like glucuronide, which is removed in the lysosome before the dipeptide is cleaved.[16][17]

Quantitative Data Summary

The stability of different ADC linkers can vary significantly. The following tables summarize quantitative data on the in vivo and in vitro plasma stability of various linker types.

Table 1: Comparative In Vivo Stability of Different ADC Linkers

Linker TypeADCAnimal ModelKey FindingReference
Val-Cit DipeptidecAC10-MMAEMouseLinker half-life of approximately 144 hours (6.0 days)[1]
Val-Cit DipeptidecAC10-MMAECynomolgus MonkeyApparent linker half-life of approximately 230 hours (9.6 days)[1]
Non-cleavable (SMCC)Trastuzumab-DM1MouseHalf-life (t1/2) of 10.4 days[1]

Table 2: Comparative In Vitro Plasma Stability of Different ADC Linkers

Linker TypeADCPlasma SourceKey FindingReference
EVCit (Glutamic acid–valine–citrulline)anti-HER2-MMAFMouseShowed almost no linker cleavage after 14-day incubation[1]
VCit (Valine-citrulline)anti-HER2-MMAFMouseLost >95% of the conjugated payload after 14-day incubation[1]
SVCit (Serine-valine-citrulline)anti-HER2-MMAFMouseLost ~70% of the conjugated payload after 14-day incubation[1]
GGFG tetrapeptideanti-HER2-PayloadMouse, Rat, HumanOnly 1%-2% payload release >21 days after administration[11]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC in plasma from different species by measuring the amount of intact ADC or released payload over time.[18]

Materials:

  • ADC construct

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical system (e.g., LC-MS, ELISA)

Methodology:

  • ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma from each species and in PBS (as a control).

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.[5]

  • Sample Storage: Immediately freeze the collected aliquots at -80°C to stop any further degradation.[5]

  • Analysis:

    • To measure intact ADC: Analyze the samples using an ELISA-based method to quantify the concentration of the antibody-conjugated drug.[1]

    • To measure released payload: Extract the free payload from the plasma samples and quantify using LC-MS/MS.[1][18]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile and calculate the half-life (t1/2) of the ADC in plasma.[18]

Protocol 2: In Vivo Pharmacokinetic Study for Linker Stability Assessment

Objective: To evaluate the in vivo stability of an ADC by measuring the pharmacokinetics of the total antibody, intact ADC, and free payload in an animal model.[6][7]

Materials:

  • ADC construct

  • Appropriate animal model (e.g., mice, rats)

  • Dosing and blood collection equipment

  • ELISA and/or LC-MS/MS analytical systems

Methodology:

  • Animal Dosing: Administer the ADC intravenously to the selected animal model.[1]

  • Sample Collection: Collect blood samples at predetermined time points post-injection. Process the blood to obtain plasma.[1]

  • Sample Analysis:

    • Total Antibody Concentration: Use an ELISA to measure the concentration of the total antibody (both conjugated and unconjugated).[6][7]

    • Intact ADC Concentration: Employ an ELISA that specifically detects the ADC with the payload still attached. This can be achieved by using a capture antibody for the ADC's monoclonal antibody and a detection antibody that binds to the cytotoxic payload.[1]

    • Free Payload Concentration: Use LC-MS/MS to quantify the amount of the cytotoxic drug that has been prematurely released into the circulation.[1]

  • Data Analysis: Plot the concentration of total antibody, intact ADC, and free payload over time to determine their respective pharmacokinetic profiles. The difference between the total antibody and intact ADC concentrations provides an indication of linker cleavage over time.

Visualizations

G cluster_circulation Systemic Circulation (Plasma) cluster_target Target Tumor Cell ADC Intact ADC Free_Payload Prematurely Released Payload ADC->Free_Payload Premature Cleavage (e.g., by plasma enzymes) Cleaved_Antibody Cleaved Antibody ADC->Cleaved_Antibody Premature Cleavage Internalized_ADC Internalized ADC ADC->Internalized_ADC Targeting Off_Target Off-Target Toxicity Free_Payload->Off_Target Lysosome Lysosome Internalized_ADC->Lysosome Endocytosis Released_Payload Released Payload (Intracellular) Lysosome->Released_Payload Intended Cleavage Cytotoxicity Cytotoxicity Released_Payload->Cytotoxicity ADC_injection ADC Administration ADC_injection->ADC

Caption: Fate of an ADC: Intended vs. Premature Cleavage.

G cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Potential Solutions High_Toxicity High Off-Target Toxicity (e.g., Neutropenia) In_Vitro_Assay In Vitro Plasma Stability Assay High_Toxicity->In_Vitro_Assay Low_Efficacy Low Therapeutic Efficacy In_Vivo_PK In Vivo PK Study (Total Ab vs. Intact ADC) Low_Efficacy->In_Vivo_PK Enzyme_Assay Specific Enzyme Assay (e.g., NE, Ces1C) In_Vitro_Assay->Enzyme_Assay If instability is observed In_Vivo_PK->Enzyme_Assay If instability is confirmed Linker_Mod Linker Modification (e.g., EVCit, GGFG) Enzyme_Assay->Linker_Mod New_Tech Novel Linker Technology (e.g., Tandem, Exolinker) Enzyme_Assay->New_Tech Non_Cleavable Use Non-Cleavable Linker Enzyme_Assay->Non_Cleavable

Caption: Troubleshooting workflow for premature linker cleavage.

References

Overcoming solubility issues of Boc-PEG2-Val-Cit-PAB-OH conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Boc-PEG2-Val-Cit-PAB-OH conjugates.

Troubleshooting Guide: Overcoming Solubility Challenges

Problem: My lyophilized this compound conjugate does not dissolve in aqueous buffer (e.g., PBS).

This is a common issue due to the hydrophobic nature of the Val-Cit-PAB component of the linker.[1][2] The PEG2 spacer is included to improve hydrophilicity, but for some conjugates, this may not be sufficient for direct dissolution in aqueous solutions.[][4]

Solution Workflow:

Follow this hierarchical approach to solubilization. It is crucial to test the solubility of a small aliquot of your conjugate before attempting to dissolve the entire sample to prevent potential loss of valuable material.[5]

Logical Workflow for Solubilization

G cluster_0 Initial Steps cluster_1 Hierarchical Solubilization Protocol A 1. Equilibrate vial to Room Temp. B 2. Centrifuge briefly A->B C 3. Test with Sterile Water B->C D 4. Use Organic Co-Solvent (DMSO/DMF) C->D Insoluble E Success: Clear Solution C->E Soluble F 5. Slow Dropwise Dilution into Aqueous Buffer D->F Soluble F->E

Caption: A stepwise decision-making workflow for dissolving hydrophobic peptide conjugates.

Detailed Experimental Protocols:

Protocol 1: Initial Solubility Test with a Small Aliquot

  • Preparation: Allow the vial of lyophilized conjugate to equilibrate to room temperature in a desiccator before opening. Centrifuge the vial briefly to ensure all the powder is at the bottom.[6]

  • Initial Test: Weigh out a small, accurately measured amount of the conjugate (e.g., 1 mg).

  • Aqueous Attempt: Add a small volume of sterile, distilled water or your desired aqueous buffer (e.g., PBS, pH 7.4) to achieve a relatively high concentration (e.g., 1-2 mg/mL).[5] Vortex gently.

  • Observation: Check for complete dissolution. If the solution is cloudy, has visible particulates, or has formed a gel, the conjugate is not soluble under these conditions.

  • Physical Aids: If not fully dissolved, you may sonicate the sample for short bursts (e.g., 3x 10 seconds) in an ice bath to aid dissolution.[6] Gentle warming (to ~37°C) can also be attempted, but monitor for any signs of degradation.[7]

Protocol 2: Co-Solvent Solubilization (Recommended Method)

If the conjugate is insoluble in aqueous solutions, an organic co-solvent is necessary. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its low toxicity in many biological assays.[6][8]

  • Initial Dissolution: Add a minimal volume of high-purity, anhydrous DMSO to the small aliquot of your conjugate. Vortex until the conjugate is completely dissolved.

  • Slow Dilution: Place your desired final volume of aqueous buffer in a separate tube on a stir plate. While vigorously but gently stirring the buffer, add the dissolved conjugate-DMSO mixture drop-by-drop.[9]

  • Monitor for Precipitation: This slow addition is critical to prevent "salting out," where the conjugate rapidly precipitates upon contact with the aqueous environment.[9] If the solution becomes cloudy, you have exceeded the solubility limit at that concentration.

  • Final Concentration: For most cellular assays, the final concentration of DMSO should be kept low (typically below 1% v/v) to avoid solvent-induced artifacts.[8]

Quantitative Data Summary

While specific solubility data for this compound is not widely published, the table below provides representative solubility information for a similar ADC linker, Boc-Val-Cit-PAB-PNP, to serve as a guideline.

SolventReported SolubilityMolar Concentration (Approx.)Reference
DMSO80 mg/mL124 mM[10]
Ethanol60 mg/mL93 mM[10]
WaterInsolubleN/A[10]

Note: The solubility of your specific conjugate may vary depending on the attached payload. Experimental determination is always recommended.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound conjugate difficult to dissolve?

A1: The core structure of the Val-Cit-PAB linker is hydrophobic.[1][2] While the Boc-PEG2 moiety is designed to increase water solubility, the overall hydrophobicity of the entire molecule, especially if conjugated to a hydrophobic drug payload, can lead to poor aqueous solubility.[4][11]

Q2: I dissolved my conjugate in DMSO, but it precipitated when I added it to my aqueous buffer. What happened?

A2: This phenomenon is often referred to as "salting out."[9] When a concentrated organic solution of a hydrophobic compound is rapidly mixed with an aqueous buffer, the compound can crash out of solution. To prevent this, add the organic stock solution to the stirring aqueous buffer very slowly, in a dropwise manner.[9]

Q3: Can I use solvents other than DMSO?

A3: Yes, other organic solvents like N,N-dimethylformamide (DMF), ethanol, or acetonitrile (B52724) can be used.[8][12] However, always consider the compatibility of the solvent with your downstream application. For instance, DMSO should be avoided for peptides containing Cysteine (Cys) or Methionine (Met) as it can cause oxidation.[8]

Q4: How can I tell if my conjugate is fully dissolved or just suspended?

A4: A true solution will be clear and free of any visible particles. If the mixture is cloudy or opalescent, it is likely a suspension. You can try sonicating the sample to see if it clarifies.[6] Before use in an experiment, it is good practice to centrifuge your prepared solution and use the supernatant to remove any undissolved micro-precipitates.[8]

Q5: Will heating the solution help improve solubility?

A5: Gentle warming (e.g., to 37°C) can sometimes improve the solubility of peptides and conjugates.[7][12] However, be cautious, as excessive heat can lead to degradation of the molecule. This should be attempted after other methods have failed.

Q6: What is the role of the PEG2 spacer in the conjugate's solubility?

A6: The polyethylene (B3416737) glycol (PEG) spacer is a hydrophilic polymer.[] Its inclusion in the linker design is a chemical modification strategy to increase the overall water solubility of the conjugate, counteracting the hydrophobicity of the peptide and payload components.[4][11] This can also help prevent aggregation and improve the pharmacokinetic properties of the final antibody-drug conjugate.[13]

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the general workflow for antibody-drug conjugate (ADC) preparation and the intended intracellular processing pathway involving the cleavable Val-Cit linker.

ADC Preparation and Intracellular Activation Pathway

G cluster_0 ADC Synthesis Workflow cluster_1 Intracellular Payload Release A Antibody C Conjugation Reaction A->C B Boc-PEG2-Val-Cit-PAB-Payload B->C D Purified ADC C->D E ADC binds to cell surface antigen D->E Systemic Circulation F Internalization (Endocytosis) E->F G Trafficking to Lysosome F->G H Cathepsin B Cleavage of Val-Cit Linker G->H I Payload Release H->I J Therapeutic Effect I->J

Caption: Workflow from ADC synthesis to the intracellular release of the cytotoxic payload.

References

Technical Support Center: Strategies to Reduce Off-Target Toxicity of Val-Cit-PAB ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate off-target toxicity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target toxicity with Val-Cit-PAB ADCs?

A1: Off-target toxicity of Val-Cit-PAB ADCs is multifactorial and can stem from several key issues:

  • Premature Payload Release: The Val-Cit linker is designed for cleavage by Cathepsin B within tumor cells. However, it can be susceptible to premature cleavage in systemic circulation by other proteases, such as human neutrophil elastase and certain plasma carboxylesterases (e.g., Ces1C in mice).[1][2][3] This leads to the non-specific release of the cytotoxic payload, which can harm healthy tissues.[1][2][3]

  • High Hydrophobicity: The Val-Cit-PAB linker-payload complex is often hydrophobic.[1][4] Increased hydrophobicity can lead to ADC aggregation, faster clearance from circulation, and non-specific uptake by healthy cells, all contributing to off-target effects.[5][6][7][8]

  • High Drug-to-Antibody Ratio (DAR): The hydrophobicity of an ADC is often proportional to its DAR.[5] High DAR values can exacerbate aggregation and rapid clearance, leading to a narrower therapeutic window.[2][4]

  • Fc-Mediated Uptake: The Fc domain of the antibody can be recognized by Fc gamma receptors (FcγRs) on immune cells, such as macrophages, leading to target-independent uptake of the ADC and subsequent toxicity.[2][5]

  • "Bystander Effect" in Healthy Tissues: If the payload is membrane-permeable (e.g., MMAE), its premature release allows it to diffuse into and kill healthy bystander cells.[5][6]

Q2: My Val-Cit-PAB ADC shows significant hematological toxicity (e.g., neutropenia) in my in vivo model. What is the likely cause and how can I troubleshoot this?

A2: Hematological toxicity, particularly neutropenia, is a known challenge with Val-Cit-PAB ADCs.

  • Likely Cause: The most probable cause is the premature cleavage of the Val-Cit linker by human neutrophil elastase (NE), an enzyme present in the bloodstream.[1][4][9] This releases the cytotoxic payload, which can then damage hematopoietic cells and their precursors.[2]

  • Troubleshooting Steps:

    • Assess Linker Stability in the Presence of NE: Conduct an in vitro assay to determine if your ADC is susceptible to cleavage by human neutrophil elastase. This can help confirm the mechanism of toxicity.

    • Linker Modification: Consider engineering the linker to be more resistant to NE cleavage. Strategies include:

      • Introducing a hydrophilic moiety: A glutamic acid residue can be added to create a Glu-Val-Cit linker, which has shown increased resistance to enzymatic degradation.[4][10][11]

      • Exploring novel linker designs: "Exo-Linkers" have been developed to be resistant to NE-mediated cleavage, thereby minimizing premature payload release and off-target risks.[1]

    • Optimize the Drug-to-Antibody Ratio (DAR): A lower DAR (e.g., 2 or 4) can reduce the overall hydrophobicity and may mitigate some off-target effects.[2]

Q3: I am observing high liver toxicity in my preclinical mouse models. What could be the reason?

A3: Liver toxicity in mouse models can be a result of species-specific differences in enzyme activity.

  • Likely Cause: Mouse plasma contains carboxylesterase 1C (Ces1C), which is known to cleave the Val-Cit linker, leading to premature payload release and subsequent accumulation in the liver.[2][3][4]

  • Troubleshooting Steps:

    • Conduct a Plasma Stability Assay: Perform an in vitro plasma stability assay using both mouse and human plasma to compare the rates of payload release. A significantly faster release in mouse plasma would point towards Ces1C-mediated cleavage. (See Experimental Protocol 1)

    • Use Ces1C Knockout Mice: If available, repeating the in vivo study in Ces1C knockout mice can confirm if this enzyme is the primary driver of the observed hepatotoxicity.[3]

    • Modify the Linker: As with mitigating neutropenia, linker modification can be effective. The Glu-Val-Cit linker has been shown to have greater stability in mouse plasma due to its resistance to Ces1C.[3][10][11]

Q4: My ADC appears to be clearing from circulation too quickly. How can I address this?

A4: Rapid clearance is often linked to the physicochemical properties of the ADC.

  • Likely Cause: High hydrophobicity of the ADC, often due to a hydrophobic linker-payload and/or a high DAR, can lead to rapid clearance by the mononuclear phagocyte system.[2][5] ADC aggregation can also contribute to accelerated clearance.[7]

  • Troubleshooting Steps:

    • Characterize Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity profile of your ADC.[2]

    • Reduce Hydrophobicity:

      • PEGylation: Incorporating polyethylene (B3416737) glycol (PEG) moieties into the linker can increase the hydrophilicity of the ADC, potentially reducing non-specific uptake and improving its pharmacokinetic profile.[6]

      • Hydrophilic Linkers: Utilize more hydrophilic linker designs, such as those incorporating charged amino acids like glutamic acid.[4]

    • Optimize DAR: Reducing the DAR can decrease the overall hydrophobicity of the ADC and improve its circulation half-life.[2]

    • Site-Specific Conjugation: Employing site-specific conjugation technologies can produce more homogeneous ADCs with a defined DAR, which can lead to improved stability and a better pharmacokinetic profile.[12]

Troubleshooting Guides

Troubleshooting Scenario 1: High Off-Target Cytotoxicity in a HER2-Low Cell Line Co-cultured with Neutrophils

  • Problem: You observe increased cytotoxicity of your anti-HER2 Val-Cit-PAB ADC in a HER2-low cell line (e.g., MCF-7) when co-cultured with human neutrophils, as compared to the ADC alone.

  • Hypothesis: Human neutrophil elastase (NE) is cleaving the Val-Cit linker, leading to premature payload release and non-specific cell killing.[1]

  • Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Experimental Validation cluster_3 Mitigation Strategies Problem High cytotoxicity in HER2-low cells + neutrophils Hypothesis NE-mediated premature payload release Problem->Hypothesis Assay In vitro NE sensitivity assay: Incubate ADC with purified NE Hypothesis->Assay Analysis Measure payload release (e.g., by LC-MS) Assay->Analysis LinkerMod Linker Modification: - Glu-Val-Cit - Exo-Linker Analysis->LinkerMod If NE-sensitive DAR_Opt Optimize DAR to a lower value (e.g., 2) Analysis->DAR_Opt If NE-sensitive NewADC Synthesize and test modified ADC LinkerMod->NewADC DAR_Opt->NewADC

Caption: Troubleshooting workflow for NE-mediated off-target toxicity.

Data Summary

Table 1: Comparison of Different Linker Strategies to Mitigate Off-Target Toxicity

StrategyLinker ExampleMechanism of ActionKey AdvantagesReference
Increased Enzymatic Resistance Glu-Val-CitAddition of glutamic acid hinders cleavage by non-target proteases like Ces1C and NE.Improved plasma stability in mice and humans.[3][4][10][11]
Novel Linker Architecture Exo-LinkerRepositions the cleavable peptide to be resistant to NE-mediated cleavage.Maintains stability and minimizes off-target risks in the presence of NE.[1]
Increased Hydrophilicity PEGylated LinkerPEG moieties shield the hydrophobic payload.Reduced systemic toxicity and slower clearance.[6]
Alternative Cleavage Motifs Cyclobutane-1,1-dicarboxamide (cBu)More selectively cleaved by Cathepsin B over other cathepsins.Potentially reduced off-target cleavage in normal tissues.[13]

Experimental Protocols

Experimental Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To determine the stability of a Val-Cit-PAB ADC in plasma from different species (e.g., human, mouse) and assess the potential for premature payload release.

  • Materials:

    • Test ADC

    • Control ADC (with a stable, non-cleavable linker, if available)

    • Human and mouse plasma (sodium citrate (B86180) or heparin anticoagulated)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator at 37°C

    • Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)

    • LC-MS/MS system for quantification of released payload

  • Methodology:

    • Pre-warm plasma samples to 37°C.

    • Spike the test ADC into the plasma samples to a final concentration of 100 µg/mL. Gently mix.

    • Incubate the samples at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours), collect an aliquot (e.g., 50 µL) of the plasma-ADC mixture.

    • Immediately stop the reaction by adding the aliquot to 3-4 volumes of cold protein precipitation solution.

    • Vortex vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

  • Data Analysis:

    • Plot the concentration of the released payload versus time for each plasma species.

    • Calculate the half-life (t½) of the ADC in each plasma type. A shorter half-life indicates lower stability.

Signaling Pathways and Logical Relationships

Diagram 1: Mechanisms of Val-Cit-PAB ADC Off-Target Toxicity

G cluster_0 Circulation cluster_1 Off-Target Mechanisms cluster_2 Consequences ADC Val-Cit-PAB ADC PrematureCleavage Premature Linker Cleavage (e.g., by Neutrophil Elastase) ADC->PrematureCleavage Hydrophobicity High Hydrophobicity ADC->Hydrophobicity FcMediated Fc-Mediated Uptake (by Immune Cells) ADC->FcMediated PayloadRelease Systemic Free Payload PrematureCleavage->PayloadRelease Aggregation Aggregation & Rapid Clearance Hydrophobicity->Aggregation NonSpecificUptake Non-Specific ADC Uptake FcMediated->NonSpecificUptake Toxicity Off-Target Toxicity (e.g., Hematotoxicity, Hepatotoxicity) PayloadRelease->Toxicity Aggregation->Toxicity NonSpecificUptake->Toxicity

Caption: Key pathways leading to off-target toxicity of Val-Cit-PAB ADCs.

References

Optimizing Reaction Times for Boc-PEG2-Val-Cit-PAB-OH Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the conjugation of the Boc-PEG2-Val-Cit-PAB-OH linker. The following information is designed to help optimize reaction times and troubleshoot common issues, ensuring efficient and successful conjugation for the development of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for conjugating this compound to a payload and a carrier molecule?

A1: The conjugation process typically involves a two-stage approach. First, the hydroxyl group on the p-aminobenzyl alcohol (PAB) moiety of the linker is activated to facilitate conjugation with a payload molecule. A common method for this activation is the use of p-nitrophenyl chloroformate (PNP-Cl) to form a more reactive p-nitrophenyl (PNP) carbonate.[1][2][3] Following payload conjugation, the tert-butyloxycarbonyl (Boc) protecting group on the PEG spacer is removed under acidic conditions to reveal a primary amine. This amine can then be conjugated to a carrier molecule, such as an antibody.[1][2][3][4]

Q2: What are the key factors influencing the reaction time for this conjugation?

A2: Several factors significantly impact the reaction times for both the PAB-OH activation and the subsequent Boc deprotection and conjugation steps. These include:

  • Temperature: Lower temperatures will generally slow down both activation and deprotection reactions, while elevated temperatures can accelerate them, but may also increase the risk of side reactions.[4]

  • Concentration of Reagents: Higher concentrations of activating agents (e.g., PNP-Cl) or deprotecting agents (e.g., trifluoroacetic acid - TFA) will typically lead to faster reaction rates.[4]

  • pH: The pH of the reaction medium is crucial for the final conjugation step after Boc deprotection, where the revealed amine reacts with the carrier molecule.

  • Steric Hindrance: The bulky nature of the PEG spacer and the payload can sterically hinder the reaction sites, potentially requiring longer reaction times or more stringent conditions for complete conversion.[4]

  • Solvent: The choice of solvent is critical to ensure all reactants are fully dissolved.[4] For instance, dichloromethane (B109758) (DCM) is commonly used for TFA-mediated Boc deprotection.[4]

Q3: How can I monitor the progress of the conjugation reactions?

A3: The progress of both the PAB-OH activation and the Boc deprotection steps can be monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for the determination of reactant consumption and product formation over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the products by providing molecular weight information, which is crucial for identifying intermediates and final conjugates.[4]

Troubleshooting Guides

Activation of PAB-OH Group

Issue 1: Incomplete or Slow Activation of the PAB-OH Group

Possible CauseRecommended Solution
Insufficient Activating Agent: Not enough p-nitrophenyl chloroformate (PNP-Cl) or other activating agent to drive the reaction to completion.Increase the molar equivalents of the activating agent. A 1.5 to 2-fold excess is a common starting point.
Low Reaction Temperature: The reaction may be too slow at room temperature or below.Gently warm the reaction mixture (e.g., to 40°C) and monitor the progress closely to avoid degradation.
Presence of Moisture: p-Nitrophenyl chloroformate is sensitive to moisture, which can lead to its decomposition.Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.Ensure efficient stirring throughout the reaction.

Issue 2: Observation of a Yellow Color in the Reaction Mixture

Possible CauseRecommended Solution
Formation of p-Nitrophenol: The yellow color is characteristic of the p-nitrophenolate anion, which is a byproduct of the reaction between the PAB-OH group and PNP-Cl. This indicates that the activation is proceeding.This is a normal observation and confirms the reaction is taking place. The byproduct is typically removed during the subsequent purification step.
Boc Deprotection

Issue 3: Incomplete Removal of the Boc Protecting Group

Possible CauseRecommended Solution
Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA) may be too low for complete deprotection.[4]Increase the concentration of TFA. A common range is 20-50% TFA in dichloromethane (DCM).[4] A study on solid-phase peptide synthesis found that 55% TFA in DCM resulted in higher purity than 100% TFA, suggesting that optimal concentration is key.
Inadequate Reaction Time or Temperature: The reaction time may be too short, or the temperature too low, especially if steric hindrance is a factor.[4]Extend the reaction time and monitor progress by TLC or LC-MS.[4] Most Boc deprotections are carried out at room temperature for 1-2 hours.[4]
Steric Hindrance: The bulky PEG chain can hinder the access of the acid to the Boc group.[4]Consider slightly elevated temperatures (e.g., 30-40°C) or a stronger acid system, such as 4M HCl in 1,4-dioxane, if TFA is ineffective.[4]

Issue 4: Presence of Side Products After Boc Deprotection

Possible CauseRecommended Solution
tert-Butylation: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic residues on the payload or linker, such as tryptophan or methionine.Add a scavenger to the deprotection cocktail to trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS) or triethylsilane (TES) at a concentration of 2.5-5%.[4] Water can also act as a scavenger.
Trifluoroacetylation: Residual TFA can sometimes react with the newly formed amine, leading to a trifluoroacetylated side product.After deprotection, ensure complete removal of TFA by co-evaporation with a solvent like toluene (B28343).[4] Neutralizing the crude product with a mild base (e.g., saturated sodium bicarbonate solution) can also prevent this.[4]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and their impact on reaction times for the key steps in the conjugation of this compound. Please note that these are starting points, and optimization for your specific payload and carrier is recommended.

Table 1: Activation of PAB-OH with p-Nitrophenyl Chloroformate (PNP-Cl)

Equivalents of PNP-ClTemperature (°C)SolventTypical Reaction Time (hours)Expected Outcome
1.525 (Room Temp)Anhydrous DCM4 - 6Moderate conversion, may require longer time for completion.
2.025 (Room Temp)Anhydrous DCM2 - 4Faster reaction rate, generally good conversion.
1.540Anhydrous DCM1 - 2Accelerated reaction, monitor for potential side reactions.
2.00Anhydrous DCM> 8Very slow reaction, useful for sensitive substrates.

Table 2: Boc Deprotection with Trifluoroacetic Acid (TFA)

TFA Concentration (% in DCM)Temperature (°C)Scavenger (e.g., TIS)Typical Reaction Time (hours)Expected Outcome
2025 (Room Temp)None2 - 4Slower deprotection, may be incomplete.
5025 (Room Temp)None1 - 2Standard condition, generally complete deprotection.[4]
5025 (Room Temp)2.5%1 - 2Recommended for sensitive payloads to prevent tert-butylation.[4]
2040None1 - 2Faster reaction, but increased risk of side products.
500None3 - 5Slower reaction, may be beneficial for controlling exotherms.

Experimental Protocols

Protocol 1: Activation of this compound with p-Nitrophenyl Chloroformate
  • Dissolve this compound in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add 1.5-2.0 equivalents of p-nitrophenyl chloroformate to the solution.

  • Add 1.5-2.0 equivalents of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, quench the reaction with a small amount of water.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated linker.

Protocol 2: Boc Deprotection of the Activated Linker
  • Dissolve the Boc-protected activated linker in anhydrous DCM.[4]

  • Prepare a deprotection cocktail of 20-50% TFA in DCM. If the payload is sensitive to acid-catalyzed side reactions, add 2.5-5% triisopropylsilane (TIS) as a scavenger.[4]

  • Add the deprotection cocktail to the linker solution at 0°C.

  • Stir the reaction at room temperature for 1-2 hours.[4]

  • Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the DCM and excess TFA.[4]

  • Co-evaporate the residue with toluene (3x) to ensure complete removal of residual TFA.[4]

  • The resulting deprotected linker (as a TFA salt) can be used directly in the next conjugation step or neutralized with a mild base.[4]

Visualizing the Workflow

The following diagrams illustrate the key decision points and workflows for optimizing the conjugation of this compound.

Boc_PEG2_Val_Cit_PAB_OH_Conjugation_Workflow cluster_activation Step 1: PAB-OH Activation cluster_deprotection Step 2: Boc Deprotection start_activation Start with This compound activation_reagents Add PNP-Cl and Base in Anhydrous DCM start_activation->activation_reagents activation_conditions Reaction at RT (2-4 hours) activation_reagents->activation_conditions monitor_activation Monitor by HPLC/LC-MS activation_conditions->monitor_activation activation_complete Activation Complete? monitor_activation->activation_complete troubleshoot_activation Troubleshoot: - Increase PNP-Cl - Increase Temp - Check Moisture activation_complete->troubleshoot_activation No purify_activated Purify Activated Linker activation_complete->purify_activated Yes troubleshoot_activation->activation_conditions start_deprotection Start with Activated Linker purify_activated->start_deprotection deprotection_reagents Add TFA/DCM (with Scavengers if needed) start_deprotection->deprotection_reagents deprotection_conditions Reaction at RT (1-2 hours) deprotection_reagents->deprotection_conditions monitor_deprotection Monitor by HPLC/LC-MS deprotection_conditions->monitor_deprotection deprotection_complete Deprotection Complete? monitor_deprotection->deprotection_complete troubleshoot_deprotection Troubleshoot: - Increase TFA conc. - Extend Time - Add Scavengers deprotection_complete->troubleshoot_deprotection No remove_tfa Remove TFA deprotection_complete->remove_tfa Yes troubleshoot_deprotection->deprotection_conditions final_conjugation final_conjugation remove_tfa->final_conjugation Proceed to Conjugation with Carrier Molecule

Caption: Workflow for this compound Conjugation.

Troubleshooting_Logic cluster_incomplete_reaction Incomplete Reaction cluster_side_products Side Products Observed start Problem Encountered incomplete_activation Incomplete PAB-OH Activation start->incomplete_activation Low Yield of Activated Linker incomplete_deprotection Incomplete Boc Deprotection start->incomplete_deprotection Starting Material Remains after Deprotection tert_butylation t-Butylation start->tert_butylation Mass +56 Da Observed trifluoroacetylation Trifluoroacetylation start->trifluoroacetylation Mass +96 Da Observed action_activation Increase Reagent Conc. Increase Temperature incomplete_activation->action_activation Action action_deprotection Increase TFA Conc. Extend Reaction Time incomplete_deprotection->action_deprotection Action action_scavenger Add Scavengers (e.g., TIS) tert_butylation->action_scavenger Action action_tfa_removal Ensure Complete TFA Removal trifluoroacetylation->action_tfa_removal Action

Caption: Troubleshooting Logic for Common Conjugation Issues.

References

Technical Support Center: Scale-Up Synthesis of Boc-PEG2-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of Boc-PEG2-Val-Cit-PAB-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a key intermediate in the synthesis of Antibody-Drug Conjugates (ADCs). It is a linker molecule composed of several components:

  • Boc (tert-Butyloxycarbonyl): A protecting group for the terminal amine.

  • PEG2: A two-unit polyethylene (B3416737) glycol spacer that enhances solubility and reduces aggregation.

  • Val-Cit: A dipeptide (valine-citrulline) that is a substrate for the lysosomal enzyme Cathepsin B, enabling selective drug release within target cancer cells.[]

  • PAB-OH (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide, releases the conjugated drug.

Q2: What are the major challenges in the scale-up synthesis of this linker?

The scale-up synthesis of this compound presents several challenges, including:

  • Low reaction yields and purity: Incomplete reactions and the formation of side products can significantly reduce the overall yield and purity of the final product.

  • Solubility issues: Intermediates, particularly the growing peptide chain, may have poor solubility in common organic solvents, leading to handling difficulties and reduced reaction rates.[2]

  • Difficult purification: The PEGylated nature of the molecule and the presence of closely related impurities can make purification by standard chromatographic techniques challenging and resource-intensive.[3][4]

  • Side reactions: Undesired chemical transformations such as racemization, diketopiperazine formation, and aggregation can lead to a complex mixture of impurities that are difficult to separate.[2][5]

  • Batch-to-batch variability: Ensuring consistent product quality across different batches is a critical challenge in a multi-step synthesis.

Q3: How can I monitor the progress of the coupling and deprotection reactions?

Effective reaction monitoring is crucial for successful synthesis. The following techniques are commonly used:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress, purity of the product, and the presence of any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and any byproducts by providing molecular weight information.[6][7]

Troubleshooting Guides

Problem 1: Low Yield in Peptide Coupling Steps (e.g., Valine-Citrulline or Citrulline-PAB-OH coupling)

Possible Causes:

  • Inefficient activation of the carboxylic acid: The coupling reagent may not be effective enough for the specific amino acids being coupled.

  • Steric hindrance: Bulky side chains of the amino acids can slow down the reaction rate.

  • Poor solubility of reactants: If the reactants are not fully dissolved, the reaction will be slow and incomplete.

  • Aggregation of the peptide chain: As the peptide chain grows, it can aggregate, making the reactive ends inaccessible.[2]

Troubleshooting Steps & Solutions:

  • Optimize the Coupling Reagent: Different coupling reagents have varying efficiencies. For sterically hindered couplings, more powerful reagents like HATU or HCTU may provide better results than standard carbodiimides like EDC.[8][9]

  • Increase Reagent Equivalents: Increasing the equivalents of the coupling reagent and the amino acid to be coupled can help drive the reaction to completion. However, this should be done cautiously on a large scale to manage cost and post-reaction cleanup.

  • Improve Solubility: If solubility is an issue, consider switching to a more suitable solvent or a solvent mixture. For peptide intermediates, solvents like DMF, NMP, or DMSO are commonly used. In difficult cases, the use of co-solvents like hexafluoroisopropanol (HFIP) can be explored, although its removal can be challenging.[2]

  • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or slightly increasing the temperature can improve conversion. Monitor the reaction closely to avoid the formation of degradation products.

  • Address Aggregation: If aggregation is suspected, strategies such as using chaotropic salts (e.g., LiCl) or switching to a solvent known to disrupt secondary structures can be beneficial.[2]

Data Presentation: Comparison of Common Coupling Reagents for Dipeptide Synthesis

Coupling ReagentAdditiveBaseTypical Reaction Time (hours)Representative Yield (%)Reference
EDC/HOBtHOBtDIPEA4-685-90[10]
HBTUHOBtDIPEA2-490-95[8][11]
HATUHOAtDIPEA1-3>95[8][12]

Note: Yields are representative and can vary based on specific substrates, scale, and reaction conditions.

Problem 2: Incomplete Boc Deprotection

Possible Causes:

  • Insufficient acid strength or concentration: The acidic conditions may not be strong enough to completely remove the Boc group.

  • Short reaction time: The deprotection reaction may not have been allowed to proceed to completion.

  • Steric hindrance from the PEG chain: The PEG chain can sterically shield the Boc group, making it less accessible to the acid.

Troubleshooting Steps & Solutions:

  • Increase Acid Concentration or Strength: If using TFA in DCM, the concentration can be increased (e.g., from 20% to 50%). Alternatively, a stronger acid system like 4M HCl in dioxane can be used.

  • Extend Reaction Time: Monitor the reaction by TLC or HPLC and continue until the starting material is fully consumed.

  • Optimize Solvent: Ensure the solvent system fully dissolves the Boc-protected intermediate.

  • Elevate Temperature: Gentle heating can sometimes accelerate the deprotection, but this should be done with caution to avoid side reactions.

Data Presentation: Comparison of Boc Deprotection Conditions

ReagentSolventTemperature (°C)Typical Reaction Time (hours)Representative Yield (%)
20% TFADCM251-290-95
50% TFADCM250.5-1>95
4M HClDioxane251-2>95
Oxalyl ChlorideMethanol251-4up to 90

Note: Yields are representative and can vary based on the specific substrate and scale.

Problem 3: Formation of Significant Impurities During Synthesis

Possible Causes:

  • Racemization: The chiral center of the amino acid can epimerize during activation, leading to diastereomeric impurities. This is more common with certain amino acids like histidine and cysteine.

  • Diketopiperazine (DKP) formation: Intramolecular cyclization of a dipeptide can occur, leading to the formation of a stable six-membered ring and truncation of the peptide chain. This is particularly problematic with proline in the first or second position.[2]

  • Side-chain reactions: Reactive side chains of amino acids can undergo unwanted modifications if not properly protected.

Troubleshooting Steps & Solutions:

  • Minimize Racemization:

    • Add a racemization suppressant like HOBt or HOAt during the coupling reaction.

    • Use a weaker base, such as N-methylmorpholine (NMM) or collidine, instead of DIPEA.

    • Keep the reaction temperature low.

  • Prevent Diketopiperazine Formation:

    • If synthesizing on a solid support, using a bulky resin like 2-chlorotrityl chloride resin can hinder DKP formation.

    • In solution-phase synthesis, careful control of reaction conditions and immediate coupling of the next amino acid after deprotection of the dipeptide can minimize this side reaction.

  • Ensure Proper Side-Chain Protection: Use orthogonal protecting groups that are stable under the reaction conditions for coupling and N-terminal deprotection.

Problem 4: Difficulty in Purifying the Final Product

Possible Causes:

  • Hydrophobicity and aggregation of the product: The peptide linker can be hydrophobic, leading to poor solubility and aggregation, which complicates purification.

  • Presence of closely eluting impurities: Diastereomers, deletion sequences, or other side products can have similar retention times to the desired product in reverse-phase HPLC.

  • Broad peaks in chromatography due to PEGylation: The polyethylene glycol chain can lead to peak broadening, reducing resolution.

Troubleshooting Steps & Solutions:

  • Optimize HPLC Conditions:

    • Mobile Phase: Experiment with different solvent systems (e.g., acetonitrile/water, methanol/water) and ion-pairing agents (e.g., TFA, formic acid).

    • Gradient: A shallower gradient can improve the separation of closely eluting impurities.

    • Column Chemistry: Test different stationary phases (e.g., C18, C8, phenyl-hexyl).

  • Alternative Purification Techniques:

    • Size Exclusion Chromatography (SEC): Can be effective in removing smaller impurities or aggregates.[3]

    • Ion-Exchange Chromatography (IEX): Can separate based on charge differences, which may be useful if impurities have a different charge state.[3]

  • Improve Solubility for Purification: Dissolve the crude product in a strong solvent like DMF or DMSO before diluting with the HPLC mobile phase. Sonication can aid in dissolution.

  • Precipitation/Crystallization: In some cases, it may be possible to selectively precipitate the product or impurities to achieve a preliminary purification before chromatography.

Data Presentation: Representative Preparative HPLC Parameters

ParameterRecommended Setting
ColumnC18, 5-10 µm particle size
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient10-60% B over 40 minutes
Flow Rate20-50 mL/min (for a 2-inch column)
Loading Capacity1-5 mg crude product per mL of column volume

Note: These are starting parameters and should be optimized for each specific separation.

Experimental Protocols

Protocol 1: General Procedure for Valine-Citrulline Dipeptide Coupling
  • Dissolve Boc-Val-OH (1.0 eq) and H-Cit-PAB-OH (1.1 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Boc Deprotection
  • Dissolve the Boc-protected peptide (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (B28343) (3x) to remove residual TFA.

  • The resulting TFA salt can be used directly in the next step or neutralized with a mild base (e.g., DIPEA) for storage or further purification.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Citrulline-PAB Coupling cluster_1 Step 2: Valine Coupling cluster_2 Step 3: PEGylation cluster_3 Step 4: Boc Deprotection Cit L-Citrulline Cit_PAB H-Cit-PAB-OH Cit->Cit_PAB EDC/HOBt PAB p-Aminobenzyl alcohol PAB->Cit_PAB Boc_Val_Cit_PAB Boc-Val-Cit-PAB-OH Cit_PAB->Boc_Val_Cit_PAB Boc_Val Boc-Val-OH Boc_Val->Boc_Val_Cit_PAB HATU/DIPEA Deprotected_Val_Cit_PAB H-Val-Cit-PAB-OH Boc_Val_Cit_PAB->Deprotected_Val_Cit_PAB TFA/DCM Boc_PEG_NHS Boc-PEG2-NHS Final_Product This compound Boc_PEG_NHS->Final_Product Coupling Deprotected_Val_Cit_PAB->Final_Product Troubleshooting_Low_Yield Start Low Coupling Yield Check_Solubility Are all reactants fully dissolved? Start->Check_Solubility Check_Reagents Are coupling reagents and amino acids fresh and pure? Check_Solubility->Check_Reagents Yes Improve_Solubility Change solvent or use co-solvent (e.g., NMP, DMSO) Check_Solubility->Improve_Solubility No Check_Stoichiometry Is the stoichiometry correct? Check_Reagents->Check_Stoichiometry Yes Use_Fresh_Reagents Use fresh, high-purity reagents Check_Reagents->Use_Fresh_Reagents No Check_Aggregation Is aggregation suspected? Check_Stoichiometry->Check_Aggregation Yes Adjust_Stoichiometry Increase equivalents of coupling reagent and amino acid Check_Stoichiometry->Adjust_Stoichiometry No Address_Aggregation Use chaotropic salts or aggregation-disrupting solvents Check_Aggregation->Address_Aggregation Yes Optimize_Coupling Use a stronger coupling reagent (e.g., HATU) Check_Aggregation->Optimize_Coupling No Side_Reactions Dipeptide Boc-Val-Cit-PAB-OH Racemization Racemization at Val α-carbon Dipeptide->Racemization During Val activation DKP Diketopiperazine Formation Dipeptide->DKP Intramolecular cyclization Incomplete_Coupling Deletion Sequence (Boc-Cit-PAB-OH) Dipeptide->Incomplete_Coupling Inefficient Val coupling

References

Technical Support Center: Payload Conjugation to p-Aminobenzyl (PAB) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the conjugation of payloads to p-aminobenzyl (PAB) linkers. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on mitigating side reactions to ensure high-yield and high-purity antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a p-aminobenzyl (PAB) linker in an ADC?

A1: The p-aminobenzyl (PAB) group serves as a self-immolative spacer in antibody-drug conjugates.[1][2][3] Its main role is to connect a cleavable linker (often a dipeptide like Val-Cit) to the cytotoxic payload.[1][2][3] Upon enzymatic cleavage of the linker within the target cancer cell, the PAB group undergoes a spontaneous 1,6-elimination reaction, which in turn releases the payload in its unmodified, active form.[2] This mechanism is crucial for ensuring that the cytotoxic drug is only activated at the desired site of action.

Q2: What are the most common side reactions observed during payload conjugation to PAB linkers?

A2: The most frequently encountered side reactions include:

  • Hydrolysis: The carbamate (B1207046) or ester bond linking the payload to the PAB group can be susceptible to hydrolysis, especially under non-optimal pH conditions. This premature cleavage can lead to the presence of free payload in the final product.

  • Aggregation: The hydrophobicity of the PAB linker and many cytotoxic payloads can lead to the formation of aggregates, particularly at high drug-to-antibody ratios (DAR).[4][5][6] The use of organic co-solvents like DMSO to dissolve the linker-payload can also contribute to antibody aggregation.[4][7]

  • Intramolecular Cyclization: Under basic conditions, the carbamate of the PAB linker can undergo intramolecular cyclization to form a stable 2,4(1H,3H)-quinazolinedione byproduct, rendering the payload unconjugated.

Q3: How does pH affect the stability of the PAB linker and the efficiency of conjugation?

A3: The pH of the reaction buffer is a critical parameter. For chemistries involving NHS esters to link the PAB-payload to the antibody, a pH range of 8.0-8.5 is often recommended to facilitate the reaction with primary amines on the antibody.[8] However, basic conditions (pH > 7.4) can accelerate the hydrolysis of the carbamate linkage and promote the intramolecular cyclization side reaction.[9] Conversely, acidic conditions can lead to hydrolysis of other components, such as hydrazone linkers if they are part of the construct. Therefore, precise control of pH is essential to balance conjugation efficiency with linker stability.

Q4: What is the role of organic co-solvents in the conjugation reaction, and what are the potential drawbacks?

A4: Organic co-solvents, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), are often necessary to dissolve the hydrophobic PAB-linker-payload construct.[4][9][10] While they facilitate the conjugation reaction by ensuring the payload is in solution, they can also induce aggregation of the antibody, even at concentrations as low as 5%.[7] The concentration of the co-solvent should be kept to a minimum, ideally below 10%, to avoid denaturation and aggregation of the antibody.[11]

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency

If you are observing a consistently low DAR, consider the following potential causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Poor Solubility of Linker-Payload The hydrophobic nature of the PAB-linker and payload can lead to poor solubility in aqueous buffers, reducing its availability for reaction.[4][10] - Increase the concentration of the organic co-solvent (e.g., DMSO, DMF) in small increments, while monitoring for antibody aggregation. Keep the final concentration below 10% if possible.[11] - Consider linker designs that incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), to improve solubility.[4]
Suboptimal Reaction pH The pH may not be optimal for the specific conjugation chemistry being used. - For NHS-ester based conjugations to lysine (B10760008) residues, ensure the pH is in the range of 8.0-8.5.[8] - For maleimide-thiol conjugations, a pH of 6.5-7.5 is typically used.[10] - Perform small-scale pilot reactions at varying pH values to determine the optimal condition for your specific antibody and linker-payload.
Hydrolysis of Linker-Payload The linker-payload may be degrading in the reaction buffer before conjugation can occur. - Minimize the time the linker-payload is in aqueous buffer before addition to the antibody. - Analyze the linker-payload solution by HPLC before conjugation to check for degradation products.
Inactivated Reagents The linker-payload or other reagents may have degraded during storage. - Use fresh, high-quality reagents and ensure they have been stored under the recommended conditions (typically at -20°C or -80°C, protected from moisture and light).[11]
Issue 2: Presence of High Molecular Weight Species (Aggregates)

Aggregation is a common issue in ADC production, often driven by the hydrophobicity of the conjugated payload.[5][12]

Potential Cause Troubleshooting Steps
High Hydrophobicity of PAB-Payload The exposed hydrophobic regions of the PAB-linker and payload can interact between ADC molecules, leading to aggregation.[5] - Incorporate hydrophilic spacers (e.g., PEG) into the linker design.[4] - Optimize the formulation buffer with stabilizing excipients.[4]
High DAR A higher number of conjugated hydrophobic payloads increases the overall hydrophobicity of the ADC, promoting aggregation.[4] - Reduce the molar excess of the linker-payload during the conjugation reaction to target a lower average DAR.
Use of Organic Co-solvents Solvents like DMSO used to dissolve the linker-payload can induce conformational changes in the antibody, leading to aggregation.[4][7] - Minimize the concentration of the organic co-solvent in the reaction mixture. - Consider alternative, more water-soluble linker designs if possible.
Suboptimal Buffer Conditions The pH and ionic strength of the buffer can influence protein stability.[12] - Perform a buffer screen to identify conditions that minimize aggregation. - Avoid pH values near the isoelectric point of the antibody.[5]
Issue 3: Identification of Unwanted Side-Products

The presence of unexpected peaks in your analytical chromatogram may indicate the formation of side-products.

Side-Product Identification Method Mitigation Strategy
Hydrolyzed Linker-Payload HPLC-MS analysis of the reaction mixture can identify the mass corresponding to the free payload or payload-linker fragment.- Optimize the reaction pH to a more neutral range if the conjugation chemistry allows. - Reduce the reaction temperature and time.
Cyclized PAB Byproduct (2,4(1H,3H)-quinazolinedione derivative) HPLC-MS can be used to detect a mass corresponding to the cyclized product. The formation of this byproduct is more prevalent under basic conditions.- Maintain the reaction pH below 8.0. - If basic pH is required for conjugation, minimize the reaction time and temperature.

Experimental Protocols

Protocol 1: pH Optimization for Payload Conjugation to PAB Linker

This protocol outlines a method for determining the optimal pH for the conjugation reaction to maximize DAR while minimizing side reactions.

  • Buffer Preparation: Prepare a series of reaction buffers (e.g., phosphate (B84403) buffer) at different pH values (e.g., 7.0, 7.5, 8.0, 8.5).

  • Antibody Preparation: Buffer exchange the antibody into each of the prepared reaction buffers. Adjust the antibody concentration to a working stock (e.g., 5-10 mg/mL).

  • Linker-Payload Preparation: Prepare a stock solution of the PAB-linker-payload in an appropriate organic co-solvent (e.g., DMSO) at a high concentration.

  • Conjugation Reaction Setup: In separate reaction vessels for each pH condition, add the antibody solution.

  • Initiate Reaction: Add a defined molar excess of the linker-payload stock solution to each antibody solution. Ensure the final concentration of the organic co-solvent is consistent across all reactions and is kept to a minimum.

  • Incubation: Incubate the reactions at a controlled temperature (e.g., room temperature or 4°C) for a set period (e.g., 2-4 hours) with gentle mixing.

  • Quenching and Purification: Stop the reaction by adding a quenching reagent (e.g., N-acetylcysteine for maleimide (B117702) chemistries). Purify the resulting ADCs using a desalting column or size-exclusion chromatography (SEC) to remove unreacted linker-payload and other small molecules.[9]

  • Analysis: Analyze the purified ADCs from each pH condition by:

    • UV-Vis Spectroscopy: To determine the average DAR.

    • Hydrophobic Interaction Chromatography (HIC): To assess the DAR distribution and presence of unconjugated antibody.[9]

    • Size-Exclusion Chromatography (SEC): To quantify the percentage of aggregates.[13]

    • LC-MS: To identify and quantify any side-products.

Protocol 2: Analytical Method for Detecting PAB-Related Impurities by HPLC-MS

This protocol provides a general framework for the detection and identification of PAB-related impurities.

  • Sample Preparation: Prepare samples of the crude conjugation reaction mixture, the purified ADC, and a forced degradation sample (e.g., by incubating the linker-payload at high pH).

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column suitable for protein or large molecule separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient from low to high mobile phase B to elute the ADC, unconjugated antibody, and any smaller molecule impurities.

  • Mass Spectrometry Detection:

    • Ionization Source: Use an electrospray ionization (ESI) source.

    • Analysis Mode: Operate in positive ion mode.

    • Data Acquisition: Acquire full scan mass spectra to identify the molecular weights of the eluting species.

  • Data Analysis:

    • Extract ion chromatograms for the expected masses of the desired ADC, unconjugated antibody, free payload, hydrolyzed linker-payload, and the potential cyclized PAB byproduct.

    • Compare the retention times and mass spectra of the peaks in the reaction samples to those in the forced degradation sample to aid in impurity identification.

Visualizations

PAB_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Antibody Antibody in Reaction Buffer Conjugation Conjugation Reaction (Controlled pH, Temp) Antibody->Conjugation Payload PAB-Linker-Payload in Co-solvent Payload->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification Analysis Characterization (HIC, SEC, LC-MS) Purification->Analysis Final_ADC Final ADC Product Analysis->Final_ADC Homogeneous ADC

Figure 1: A generalized experimental workflow for payload conjugation to a PAB linker.

PAB_Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions PAB_Payload PAB-Linker-Payload Conjugation Conjugation to Antibody PAB_Payload->Conjugation Hydrolysis Hydrolysis PAB_Payload->Hydrolysis Premature Cleavage Cyclization Intramolecular Cyclization (Basic pH) PAB_Payload->Cyclization ADC ADC Conjugation->ADC Aggregation Aggregation ADC->Aggregation High DAR / Hydrophobicity

Figure 2: Logical relationship between the desired conjugation reaction and common side reactions.

References

Validation & Comparative

A Head-to-Head Comparison of Boc-PEG2-Val-Cit-PAB-OH and Val-Ala-PAB Linker Stability for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of linker technology is paramount to developing a therapeutic with an optimal therapeutic index. This guide provides a detailed, data-driven comparison of two prominent cathepsin B-cleavable linkers: the well-established Valine-Citrulline (Val-Cit) motif, here represented with a hydrophilic Boc-PEG2 spacer (Boc-PEG2-Val-Cit-PAB-OH), and the alternative Valine-Alanine (Val-Ala) linker (Val-Ala-PAB). This comparison is intended for researchers, scientists, and drug development professionals to inform rational ADC design.

Executive Summary

Both this compound and Val-Ala-PAB are dipeptide linkers designed for enzymatic cleavage within the lysosome of target cancer cells, releasing the cytotoxic payload. The primary enzyme responsible for this cleavage is cathepsin B, which is often overexpressed in tumor tissues[1]. While both linkers have demonstrated utility in preclinical and clinical settings, they exhibit key differences in their physicochemical properties that significantly impact ADC stability, manufacturability, and overall performance.

The Val-Ala linker is characterized by its lower hydrophobicity compared to the Val-Cit linker, a property that can mitigate the tendency of ADCs to aggregate, particularly at high drug-to-antibody ratios (DARs)[1][2]. In contrast, the Val-Cit linker has a longer and more extensive history of clinical validation[1]. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in the this compound linker aims to enhance its hydrophilicity and stability.

Quantitative Data Comparison

The following tables summarize key quantitative data comparing the performance of Val-Cit and Val-Ala-based linkers in various experimental settings. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

ParameterThis compound (Val-Cit based)Val-Ala-PABKey FindingsReference
Aggregation (High DAR) Prone to precipitation and aggregation without hydrophilic modification. The PEG2 spacer is designed to mitigate this.Allows for DAR up to 7.4 with less than 10% aggregation.Val-Ala's lower hydrophobicity is advantageous for developing high-DAR ADCs.[1]
Aggregation (DAR ~7) An ADC with a Val-Cit linker showed a 1.80% increase in the dimeric peak.An ADC with a Val-Ala linker showed no obvious increase in the dimeric peak.Confirms the reduced aggregation propensity of Val-Ala linkers.[2]
In Vitro Cytotoxicity (IC50) An ADC with a Val-Cit linker showed an IC50 of 14.3 pmol/L on HER2+ cells.An ADC with a Val-Ala linker showed an IC50 of 92 pmol/L on HER2+ cells.In this specific study, the Val-Cit based ADC was more potent.[1]
Plasma Stability (Mouse) Hydrolyzed within 1 hour.Hydrolyzed within 1 hour.Both linkers show limited stability in mouse plasma due to the presence of carboxylesterase 1C.[2]
Cathepsin B Cleavage Rate Considered the benchmark for efficient cleavage.Cleaved at approximately half the rate of the Val-Cit linker.Val-Cit is a more rapidly cleaved substrate for cathepsin B.[3]

Mechanism of Action: Intracellular Payload Release

Both linkers are designed to be stable in systemic circulation and to be cleaved by lysosomal proteases, primarily cathepsin B, upon internalization of the ADC into the target cancer cell. The general mechanism is depicted below.

ADC_Internalization_and_Payload_Release ADC Internalization and Payload Release ADC_in_Circulation ADC in Circulation (Linker Stable) ADC_Binding ADC Binds to Tumor Cell Antigen ADC_in_Circulation->ADC_Binding Internalization Internalization via Endocytosis ADC_Binding->Internalization Lysosome ADC Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B-mediated Linker Cleavage Lysosome->Cleavage Payload_Release Payload Release and Self-Immolation of PAB Spacer Cleavage->Payload_Release Cytotoxicity Payload Induces Cell Death Payload_Release->Cytotoxicity

Mechanism of ADC action.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.

Materials:

  • Test ADC (with this compound or Val-Ala-PAB linker)

  • Control ADC (with a known stable linker, if available)

  • Plasma from relevant species (e.g., human, cynomolgus monkey)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • Analytical instrumentation (e.g., LC-MS, ELISA reader)

  • Reagents for sample processing and analysis (e.g., affinity capture beads, detection antibodies)

Procedure:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma. Prepare a control sample by diluting the ADC in PBS.

  • Incubate the samples at 37°C with gentle shaking.

  • Time-Point Sampling: Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Immediately freeze the collected aliquots at -80°C to halt further degradation until analysis.

  • Sample Analysis (to measure released payload):

    • Extract the free payload from the plasma samples.

    • Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Monitor the elution of the payload using mass spectrometry in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode[1].

    • Quantify the amount of released payload at each time point by comparing the peak area to a standard curve of the pure payload.

    • Calculate the half-life (t½) of the ADC linker in plasma.

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

Objective: To quantify the rate of drug release from an ADC upon incubation with recombinant human cathepsin B.

Materials:

  • Purified recombinant human cathepsin B

  • ADC construct

  • Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5

  • Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Enzyme Activation: Pre-incubate cathepsin B in the assay buffer for 15 minutes at 37°C.

  • Reaction Initiation: In a microcentrifuge tube, add the assay buffer and the ADC substrate to the desired final concentration. Initiate the reaction by adding the activated cathepsin B.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.

  • HPLC Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Inject the supernatant onto the HPLC system.

    • Monitor the separation of the intact ADC and the released payload by UV absorbance at a wavelength appropriate for the payload.

    • Quantify the amount of released payload by integrating the peak area and comparing it to a standard curve.

    • Determine the initial rate of cleavage from the linear portion of the payload release versus time curve.

Experimental_Workflow General Experimental Workflow for Linker Stability and Cleavage cluster_stability Plasma Stability Assay cluster_cleavage Cathepsin B Cleavage Assay Incubate_ADC_Plasma Incubate ADC in Plasma at 37°C Sample_Timepoints_S Sample at Various Timepoints Incubate_ADC_Plasma->Sample_Timepoints_S Analyze_Payload_S Quantify Released Payload (LC-MS) Sample_Timepoints_S->Analyze_Payload_S Calculate_HalfLife Calculate t½ Analyze_Payload_S->Calculate_HalfLife Incubate_ADC_Cathepsin Incubate ADC with Cathepsin B at 37°C Sample_Timepoints_C Sample at Various Timepoints Incubate_ADC_Cathepsin->Sample_Timepoints_C Analyze_Payload_C Quantify Released Payload (HPLC) Sample_Timepoints_C->Analyze_Payload_C Determine_Rate Determine Cleavage Rate Analyze_Payload_C->Determine_Rate

References

A Comparative Guide to In Vitro Linker Cleavage for Boc-PEG2-Val-Cit-PAB-OH ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro cleavage of the Boc-PEG2-Val-Cit-PAB-OH linker system in Antibody-Drug Conjugates (ADCs) with alternative linker technologies. The data presented herein is intended to assist researchers in the selection and evaluation of linkers for ADC development.

The Val-Cit linker is a cornerstone of ADC technology, designed for selective cleavage by lysosomal proteases like cathepsin B, which is often upregulated in tumor cells.[1] This targeted release of the cytotoxic payload within the cancer cell is crucial for maximizing efficacy and minimizing systemic toxicity.[1] The this compound linker incorporates a hydrophilic PEG spacer to improve solubility and pharmacokinetic properties.[2]

Experimental Workflow: In Vitro Linker Cleavage Assay

The following diagram outlines the typical workflow for assessing the in vitro cleavage of an ADC linker.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation prep_adc ADC Solution (e.g., 1 µM in Assay Buffer) incubation Incubate at 37°C prep_adc->incubation prep_enzyme Activated Cathepsin B (e.g., 20 nM in Assay Buffer) prep_enzyme->incubation sampling Collect Aliquots at Time Points (e.g., 0, 1, 4, 8, 24h) incubation->sampling quench Quench Reaction (e.g., Acetonitrile) sampling->quench analysis LC-MS/MS or HPLC Analysis (Quantify Released Payload) quench->analysis data Determine Cleavage Rate and Percentage of Release analysis->data G ADC Antibody-PEG-Val-Cit-PAB-Payload CathepsinB Cathepsin B (in Lysosome) ADC->CathepsinB Internalization into lysosome Cleavage Cleavage of Val-Cit Bond ADC->Cleavage CathepsinB->Cleavage Intermediate Antibody-PEG-Val + Cit-PAB-Payload Cleavage->Intermediate SelfImmolation 1,6-Self-Immolation of PAB Spacer Intermediate->SelfImmolation ReleasedPayload Released Payload (Active Drug) SelfImmolation->ReleasedPayload Byproducts p-aminobenzyl alcohol + CO2 SelfImmolation->Byproducts

References

Mass Spectrometry in the Spotlight: A Comparative Guide to ADC Characterization and DAR Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of antibody-drug conjugate (ADC) analysis, mass spectrometry (MS) has emerged as an indispensable tool. Its ability to provide detailed molecular-level information is crucial for ensuring the efficacy, safety, and consistency of these targeted therapies. This guide offers an objective comparison of key MS-based methods for ADC characterization, with a focus on determining the all-important drug-to-antibody ratio (DAR).

The heterogeneity of ADCs, arising from the stochastic conjugation of cytotoxic drugs to a monoclonal antibody (mAb), presents a significant analytical challenge.[1] Determining the average number of drugs conjugated to each antibody (the DAR) and the distribution of different drug-loaded species is a critical quality attribute (CQA) that directly impacts the therapeutic window of the ADC.[1][2] Mass spectrometry, often coupled with liquid chromatography (LC), provides a powerful platform for a multi-faceted analysis of these complex biomolecules.

This guide will delve into three principal MS-based approaches for ADC analysis: intact mass analysis, subunit analysis, and peptide mapping. We will compare their performance, provide detailed experimental protocols, and present quantitative data to aid in the selection of the most appropriate method for your analytical needs.

Comparing the Arsenal: Intact vs. Subunit vs. Peptide Mapping

The choice of MS-based strategy for ADC analysis depends on the specific information required. Intact mass analysis provides a global overview of the ADC population, while subunit and peptide mapping offer more granular insights into drug distribution and conjugation sites.

Analytical Approach Primary Information Obtained Advantages Limitations Typical Analysis Time (LC-MS) Sample Consumption
Intact Mass Analysis Average DAR, Drug Load Distribution, Glycoform ProfilingRapid assessment of heterogeneity, direct measurement of the entire ADC molecule.[3]Lower resolution for complex mixtures, can be challenging to resolve species with small mass differences.[4]10-30 minutesLow to moderate
Subunit Analysis DAR of heavy and light chains, location of conjugation (HC vs. LC)Reduced complexity compared to intact analysis, improved resolution of different drug-loaded chains.[5]Indirect measurement of total DAR, requires sample preparation (reduction/enzymatic digestion).[5]20-45 minutesModerate
Peptide Mapping Precise location of conjugation sites, site occupancyProvides the most detailed characterization of conjugation chemistry.[6][7]Labor-intensive sample preparation, potential for incomplete digestion or peptide loss, not ideal for routine DAR determination.[6]60-120 minutesHigh

In-Depth Look: Methodologies and Performance

Intact Mass Analysis: The Global Snapshot

Intact mass analysis is often the first step in ADC characterization, providing a rapid assessment of the average DAR and the distribution of different drug-loaded species.[3] This "top-down" approach analyzes the entire ADC molecule, offering a holistic view of its heterogeneity.

Native size-exclusion chromatography-mass spectrometry (native SEC-MS) has emerged as a powerful technique for intact ADC analysis.[8][9] By maintaining the native, non-covalent structure of the ADC, it allows for the accurate characterization of cysteine-linked conjugates where the drug is attached to interchain disulfide bonds.[10] Hydrophobic interaction chromatography (HIC) is another common technique for separating ADC species based on hydrophobicity, which correlates with the number of conjugated drugs.[11] While traditionally not MS-compatible due to the use of non-volatile salts, recent advancements have enabled online HIC-MS methods.[11]

Performance Comparison:

A comparison of native SEC-MS and HIC for DAR determination of a cysteine-conjugated ADC showed excellent agreement between the two methods, with DAR values being highly comparable.[8] For lysine-conjugated ADCs, where HIC is not suitable, reversed-phase liquid chromatography (RPLC) coupled with MS is the method of choice.

Experimental Workflow: Intact Mass Analysis (Native SEC-MS)

cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis ADC_Sample ADC Sample SEC_Column Size Exclusion Chromatography (SEC) ADC_Sample->SEC_Column ESI_Source Electrospray Ionization (ESI) Source SEC_Column->ESI_Source Online Buffer Exchange & Desalting Mass_Analyzer Mass Analyzer (e.g., Q-TOF) ESI_Source->Mass_Analyzer Deconvolution Deconvolution Mass_Analyzer->Deconvolution DAR_Calculation DAR Calculation Deconvolution->DAR_Calculation

Workflow for Intact ADC Analysis by Native SEC-MS.
Subunit Analysis: A Middle-Ground Approach

For a more detailed look at drug distribution without the complexity of peptide mapping, subunit analysis provides a valuable "middle-up" or "middle-down" approach.[5] This involves reducing the ADC to its heavy chain (HC) and light chain (LC) subunits, or using enzymes like IdeS to generate F(ab')2 and Fc fragments, followed by LC-MS analysis.[5][12] This method simplifies the mass spectra, allowing for a more accurate determination of the DAR on each subunit.

Experimental Workflow: Subunit Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis ADC_Sample ADC Sample Reduction Reduction (e.g., DTT) &/or Enzymatic Digestion (e.g., IdeS) ADC_Sample->Reduction Subunits HC, LC, F(ab')2, Fc Fragments Reduction->Subunits RPLC Reversed-Phase LC Subunits->RPLC MS Mass Spectrometry RPLC->MS Deconvolution Deconvolution MS->Deconvolution Subunit_DAR Subunit DAR Determination Deconvolution->Subunit_DAR

Workflow for ADC Subunit Analysis.
Peptide Mapping: The Ultimate in Detail

For the most comprehensive characterization, peptide mapping, a "bottom-up" approach, is employed to pinpoint the exact location of drug conjugation and determine site occupancy.[6][7] This involves digesting the ADC into smaller peptides using enzymes like trypsin, followed by LC-MS/MS analysis.[6][13] While powerful, this method is also the most complex and time-consuming.

Experimental Workflow: Peptide Mapping

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis ADC_Sample ADC Sample Denaturation_Reduction_Alkylation Denaturation, Reduction & Alkylation ADC_Sample->Denaturation_Reduction_Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Denaturation_Reduction_Alkylation->Digestion Peptide_Mixture Peptide Mixture Digestion->Peptide_Mixture RPLC Reversed-Phase LC Peptide_Mixture->RPLC MSMS Tandem MS (MS/MS) RPLC->MSMS Database_Search Database Search & Peptide Identification MSMS->Database_Search Conjugation_Site Conjugation Site Localization & Occupancy Database_Search->Conjugation_Site

Workflow for ADC Peptide Mapping Analysis.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable results. Below are representative protocols for each of the discussed MS-based methods.

Protocol 1: Intact ADC Analysis by Native SEC-MS

1. Sample Preparation:

  • Dilute the ADC sample to a final concentration of 0.1-1 mg/mL in a non-denaturing, MS-friendly buffer such as 50 mM ammonium (B1175870) acetate.[8]

2. LC-MS System and Conditions:

  • LC System: UPLC/UHPLC system.

  • Column: Size-Exclusion Chromatography (SEC) column suitable for monoclonal antibodies (e.g., ACQUITY UPLC Protein BEH SEC Column, 200Å, 1.7 µm, 2.1 mm x 150 mm).[8][10]

  • Mobile Phase: Isocratic elution with 50 mM ammonium acetate.[8][10]

  • Flow Rate: 0.1-0.2 mL/min.[10]

  • Column Temperature: Ambient or as recommended for the specific column.

  • MS System: High-resolution mass spectrometer (e.g., Q-TOF).

  • Ionization Mode: Positive electrospray ionization (ESI).

  • MS Parameters: Optimized for native protein analysis (e.g., lower cone voltage, higher m/z range).

3. Data Analysis:

  • Combine the mass spectra across the SEC peak.

  • Deconvolute the raw spectrum to obtain the zero-charge mass spectrum.

  • Calculate the average DAR based on the relative intensities of the different drug-loaded species.

Protocol 2: ADC Subunit Analysis by RPLC-MS

1. Sample Preparation:

  • Reduction: To an ADC sample (approx. 100 µg), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 30 minutes to reduce interchain disulfide bonds.[14]

  • Enzymatic Digestion (Optional, for F(ab')2 and Fc fragments): Incubate the ADC with an enzyme like IdeS according to the manufacturer's protocol.[5]

2. LC-MS System and Conditions:

  • LC System: UPLC/UHPLC system.

  • Column: Reversed-Phase (RP) column with a C4 or C8 stationary phase (e.g., Agilent Poroshell 300SB-C8).[3]

  • Mobile Phase A: 0.1% formic acid in water.[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the subunits.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 60-80°C to improve peak shape and recovery.[4]

  • MS System: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive ESI.

3. Data Analysis:

  • Deconvolute the mass spectra for the light and heavy chain (or fragment) peaks.

  • Determine the DAR for each subunit based on the masses of the different drug-loaded species.

  • Calculate the overall average DAR by combining the results from the subunits.

Protocol 3: ADC Peptide Mapping by RPLC-MS/MS

1. Sample Preparation:

  • Denaturation, Reduction, and Alkylation: Denature the ADC (approx. 100 µg) in a buffer containing a denaturant like urea. Reduce the disulfide bonds with DTT and then alkylate the free cysteines with iodoacetamide (B48618) (IAA).[13]

  • Enzymatic Digestion: Exchange the buffer to an appropriate digestion buffer (e.g., Tris-HCl) and add trypsin at an enzyme-to-substrate ratio of 1:25 (w/w). Incubate overnight at 37°C.[13]

2. LC-MS/MS System and Conditions:

  • LC System: UPLC/UHPLC system.

  • Column: Reversed-Phase (RP) column with a C18 stationary phase suitable for peptide separations (e.g., XSelect Premier Peptide CSH C18).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A long, shallow gradient to ensure good separation of the complex peptide mixture.

  • Flow Rate: 0.2-0.5 mL/min.

  • MS System: High-resolution mass spectrometer capable of MS/MS (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive ESI.

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire MS/MS spectra of the eluting peptides.

3. Data Analysis:

  • Use a database search engine to identify the peptides from the MS/MS data.

  • Manually or automatically identify the drug-conjugated peptides and determine the specific sites of modification.

  • Quantify the relative abundance of modified and unmodified peptides to determine site occupancy.

Conclusion

Mass spectrometry offers a versatile and powerful toolkit for the in-depth characterization of antibody-drug conjugates. The choice between intact, subunit, and peptide mapping analysis will depend on the specific analytical question being addressed. Intact mass analysis, particularly using native SEC-MS, provides a rapid and accurate method for routine DAR determination. Subunit analysis offers a balance between detail and complexity, while peptide mapping provides the most granular information on conjugation sites. By understanding the strengths and limitations of each approach and employing robust experimental protocols, researchers can effectively leverage mass spectrometry to accelerate the development of safe and effective ADC therapeutics.

References

A Comparative Guide to Validating ADC Internalization Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective internalization of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic efficacy.[1][2] Upon binding to a specific antigen on the cancer cell surface, the ADC must be efficiently internalized to deliver its cytotoxic payload to the intracellular environment.[3][4] Validating and quantifying this internalization process is a pivotal step in the preclinical development and screening of ADC candidates.[1][2] Flow cytometry has emerged as a robust and high-throughput method for this purpose, offering quantitative insights into the rate and extent of ADC uptake.[5][6]

This guide provides a comprehensive comparison of the primary flow cytometry-based methods for validating ADC internalization, including detailed experimental protocols, quantitative data summaries, and a review of alternative approaches.

Comparison of Flow Cytometry-Based Internalization Assays

Two principal strategies are employed to measure ADC internalization by flow cytometry: pH-sensitive dyes and quench-based assays. Each method offers distinct advantages and is suited to different experimental needs.

FeaturepH-Sensitive Dye AssaysQuench-Based Assays
Principle Utilize dyes that are non-fluorescent at neutral extracellular pH but become fluorescent in the acidic environment of endosomes and lysosomes.[7][8]An ADC is labeled with a fluorescent dye, and a quenching agent (e.g., an anti-fluorophore antibody) is added to extinguish the signal from non-internalized, surface-bound ADCs.[7][9]
Primary Readout Increased fluorescence intensity directly correlates with the amount of internalized ADC.[1]The remaining fluorescence after quenching represents the internalized ADC population.[9]
Advantages - High signal-to-noise ratio.[1][10] - No wash steps are required, simplifying the workflow.[7] - Provides a direct measure of delivery to acidic compartments.[10]- Allows for the quantification of both total bound and internalized ADC. - Can be highly specific with the use of monoclonal anti-fluorophore antibodies.
Disadvantages - Signal can be influenced by lysosomal pH changes. - Potential for background fluorescence if the dye is not completely quenched at neutral pH.- Requires additional incubation and wash steps for the quenching agent.[11] - Incomplete quenching can lead to an overestimation of internalization.
Throughput High, amenable to 96-well and 384-well plate formats.[5][12]Moderate to high, can be adapted for plate-based assays.
Complexity Relatively simple and straightforward protocol.More complex due to the additional quenching step.

Quantitative Data Summary

The following table summarizes representative quantitative data comparing the performance of different internalization assays. It is important to note that direct comparisons can be challenging due to variations in cell lines, antibodies, and experimental conditions.

Assay TypeADC/AntibodyCell LineKey Finding
pH-Sensitive Dye TrastuzumabSK-BR-3 (HER2+)Time-dependent increase in fluorescence, indicating internalization into acidic vesicles.[13]
pH-Sensitive Dye GemtuzumabTHP-1 (CD33+)Significantly higher signal-to-noise ratio compared to a competitor's reagent.[10]
Quench-Based Assay Anti-EphA2 mAbPC-3Quantitative measurement of internalization over a 4-hour time course, demonstrating differential internalization rates between two antibodies.
pH-Sensitive Dye vs. Competitor Gemtuzumab & TrastuzumabTHP-1 & SK-BR-3A specific pH-sensitive dye (SwiftStain™) showed a significantly higher signal-to-noise ratio than a competitor's product.[10]

Experimental Protocols

pH-Sensitive Dye-Based Internalization Assay

This protocol provides a general framework for assessing ADC internalization using a pH-sensitive dye that fluoresces upon entry into the acidic endosomal and lysosomal compartments.

Materials:

  • Target cells expressing the antigen of interest

  • ADC or antibody of interest

  • pH-sensitive IgG labeling reagent (e.g., from ACROBiosystems, Sino Biological)[1][10]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture target cells to optimal density.

    • Harvest and wash the cells twice with complete culture medium.[14]

    • Resuspend the cells to a concentration of 1-2 x 10^6 cells/mL in complete medium.[14]

  • Antibody Labeling:

    • Reconstitute the lyophilized pH-sensitive dye reagent according to the manufacturer's instructions.[14]

    • Incubate the ADC or antibody with the pH-sensitive dye to form a stable complex. The optimal ratio of antibody to dye may need to be determined empirically.[14]

  • Cell Incubation:

    • Add the labeled ADC-dye complex to the cell suspension at the desired final concentration.

    • Include an isotype control antibody labeled with the same dye as a negative control.

    • Incubate the cells at 37°C in a 5% CO₂ incubator for the desired time points (e.g., 0, 1, 4, 18-24 hours).[14] A 0-hour time point or incubation at 4°C can serve as a baseline for surface binding without significant internalization.

  • Flow Cytometry Analysis:

    • After incubation, wash the cells with cold PBS to stop internalization.

    • Analyze the cells on a flow cytometer, exciting and detecting the fluorescence at the appropriate wavelengths for the specific pH-sensitive dye (e.g., FITC or AF488 channels).[14]

    • Acquire a sufficient number of events (e.g., at least 2,000) for each sample.[14]

  • Data Analysis:

    • Gate on the live cell population based on forward and side scatter profiles.

    • Quantify the mean fluorescence intensity (MFI) of the cells.

    • An increase in MFI in the ADC-treated cells compared to the isotype control and the 0-hour time point indicates internalization.[14]

Quench-Based Internalization Assay

This method quantifies internalization by measuring the fluorescence that is protected from a membrane-impermeable quenching agent.

Materials:

  • Target cells expressing the antigen of interest

  • Fluorescently labeled ADC or antibody of interest

  • Quenching agent (e.g., anti-fluorophore antibody like anti-Alexa Fluor 488)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare target cells as described in the pH-sensitive dye protocol.

  • Antibody Binding:

    • Incubate the cells with the fluorescently labeled ADC on ice for 30-60 minutes to allow binding to the cell surface with minimal internalization.

  • Induction of Internalization:

    • Wash the cells with cold PBS to remove unbound antibody.

    • Resuspend the cells in pre-warmed complete medium and incubate at 37°C for various time points to allow internalization. Keep a control sample on ice (0-hour time point).

  • Fluorescence Quenching:

    • At each time point, stop the internalization by placing the cells on ice and washing with cold PBS.

    • Divide each sample into two aliquots. To one aliquot, add the quenching antibody and incubate on ice for 30 minutes. To the other aliquot (unquenched control), add buffer only.

  • Flow Cytometry Analysis:

    • Analyze both the quenched and unquenched samples on a flow cytometer.

  • Data Analysis:

    • Calculate the percentage of internalization using the following formula: % Internalization = (MFI of quenched sample / MFI of unquenched sample) x 100

    • The MFI of the unquenched sample represents the total cell-associated fluorescence (surface-bound + internalized), while the MFI of the quenched sample represents only the internalized fluorescence.

Visualizing the Process

ADC Internalization Pathway

The following diagram illustrates the generalized pathway of ADC internalization and subsequent payload release.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cancer Cell ADC ADC Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Targeting Binding Binding Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Lysosome Lysosome (pH ~4.5-5.0) LateEndosome->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease 2. Degradation Cytotoxicity Cytotoxicity PayloadRelease->Cytotoxicity 3. Cell Death Flow_Cytometry_Workflow Start Start: Target Cells + Labeled ADC Incubate37 Incubate at 37°C (Allow Internalization) Start->Incubate37 Incubate4 Control: Incubate at 4°C (Surface Binding Only) Start->Incubate4 Stop Stop Internalization (Wash with Cold Buffer) Incubate37->Stop Incubate4->Stop Analysis Flow Cytometry Analysis Stop->Analysis Data Data Interpretation: Compare MFI Analysis->Data

References

A Comparative Guide to Bystander Killing Effect Assays for ADCs with Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in treating heterogeneous tumors is significantly enhanced by the bystander killing effect. This phenomenon, particularly prominent in ADCs with cleavable linkers, allows the cytotoxic payload to diffuse from the targeted antigen-positive (Ag+) cancer cells to neighboring antigen-negative (Ag-) cells, thereby broadening the anti-tumor activity.[1][2] This guide provides a comparative overview of the key assays used to evaluate the bystander effect of ADCs, complete with experimental protocols and data presentation.

The bystander effect is contingent on the ADC's design, especially the biochemical characteristics of the linker and the payload.[3] Cleavable linkers, such as pH-sensitive hydrazones or enzyme-cleavable dipeptides, are designed to release the payload in the tumor microenvironment or within the target cell, respectively.[1] For the bystander effect to occur, the released payload should be able to cross cell membranes, a property often associated with neutral, uncharged, and hydrophobic molecules.[][5]

Comparative Analysis of ADCs

The importance of a cleavable linker and a membrane-permeable payload is clearly demonstrated when comparing ADCs like Trastuzumab deruxtecan (B607063) (T-DXd, DS-8201a) and Trastuzumab emtansine (T-DM1). T-DXd, which has a cleavable linker and a membrane-permeable payload (DXd), exhibits a potent bystander effect.[6][7] In contrast, T-DM1, with its non-cleavable linker, does not show a significant bystander effect because its payload, DM1, remains charged after intracellular release, preventing it from diffusing to adjacent cells.[5][8]

FeatureTrastuzumab Deruxtecan (T-DXd)Trastuzumab Emtansine (T-DM1)Reference
Linker Type Cleavable (tetrapeptide-based)Non-cleavable (thioether)[][8]
Payload DXd (topoisomerase I inhibitor)DM1 (microtubule inhibitor)[3][8]
Payload Permeability HighLow (charged upon release)[3][5]
Bystander Effect YesNo[6][7]

Key Experimental Assays to Quantify Bystander Killing

Two primary in vitro methods are widely used to assess the bystander effect of ADCs: the co-culture bystander assay and the conditioned medium transfer assay.[6][9] These assays provide quantitative insights into the ability of an ADC's payload to kill neighboring antigen-negative cells.

Co-culture Bystander Assay

This assay directly evaluates the effect of an ADC on a mixed population of antigen-positive and antigen-negative cells cultured together.[2]

  • Cell Line Selection: Choose an antigen-positive (Ag+) cell line (e.g., HER2-positive SKBR3 or KPL-4 cells) and an antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7 or MDA-MB-468 cells).[6][10] To distinguish between the two cell populations, the Ag- cell line can be engineered to express a fluorescent protein like GFP.[2]

  • Co-Culture Setup: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[2] Include monocultures of each cell line as controls.

  • ADC Treatment: After allowing the cells to adhere (typically 24 hours), treat the co-cultures and monocultures with a range of concentrations of the ADC. The concentrations should be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- monoculture.[2][6] An isotype control ADC should be included.

  • Endpoint Analysis: After a set incubation period (e.g., 72-120 hours), assess cell viability.[10] This can be quantified using:

    • Live-cell imaging: Real-time monitoring of the fluorescently labeled Ag- cells.[6]

    • Flow cytometry: To differentiate and quantify the viable Ag+ and Ag- cell populations.[10][11]

    • Impedance-based measurements: To monitor overall cell proliferation and viability in real-time.[6]

ADC Treatment (Concentration)% Viability of HER2- MCF7 cells (in co-culture with HER2+ SKBR3)% Viability of HER2+ SKBR3 cellsReference
Control (Vehicle)100%100%[6][7]
T-DXd (e.g., 1 µg/mL)Significantly ReducedSignificantly Reduced[6][7]
T-DM1 (e.g., 1 µg/mL)No significant changeSignificantly Reduced[6][7]
Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium and can subsequently kill bystander cells.[6]

  • Prepare Conditioned Medium: Culture the Ag+ cells (e.g., HER2+ SKBR3) and treat them with the ADC for a specified period (e.g., 72-96 hours) to allow for payload release into the medium.[6]

  • Collect Conditioned Medium: Centrifuge the culture to remove cells and debris, and collect the supernatant (the conditioned medium).

  • Treat Bystander Cells: Seed the Ag- cells (e.g., HER2- MCF7) in a new plate. After 24 hours, replace their growth medium with the collected conditioned medium.[6]

  • Assess Viability: After an appropriate incubation time, measure the viability of the Ag- cells using standard methods like MTT or real-time imaging/impedance.[6][12]

Conditioned Medium Source% Viability of HER2- MCF7 cellsReference
From untreated HER2+ SKBR3 cells100%[6][7]
From T-DXd-treated HER2+ SKBR3 cellsSignificantly Reduced[6][7]
From T-DM1-treated HER2+ SKBR3 cellsNo significant change[6][7]

Visualizing the Process

Mechanism of Bystander Killing

The bystander effect for an ADC with a cleavable linker is a multi-step process that leads to the death of both antigen-positive and antigen-negative tumor cells.

cluster_adc ADC Action cluster_bystander Bystander Effect cluster_outcome Cellular Outcome A 1. ADC binds to Antigen-Positive Cell B 2. Internalization (Endocytosis) A->B C 3. Lysosomal Trafficking B->C D 4. Linker Cleavage & Payload Release C->D E 5. Payload Efflux from Antigen-Positive Cell D->E Membrane Permeable Payload H Apoptosis of Antigen-Positive Cell D->H F 6. Diffusion to Antigen-Negative Cell E->F G 7. Uptake by Antigen-Negative Cell F->G I Apoptosis of Antigen-Negative Cell G->I

Caption: Mechanism of ADC bystander killing effect.

Experimental Workflow: Co-culture Assay

The co-culture assay provides a direct method for observing the bystander effect in a mixed cell population.

A 1. Co-seed Antigen-Positive and Antigen-Negative (GFP+) Cells B 2. Add ADC (e.g., T-DXd) A->B C 3. Incubate (e.g., 72-120h) B->C D 4. Analyze Viability (Imaging/Flow Cytometry) C->D E Quantify death of GFP+ bystander cells D->E cluster_medium Medium Preparation cluster_treatment Bystander Cell Treatment A 1. Treat Antigen-Positive Cells with ADC B 2. Incubate to allow payload release A->B C 3. Collect and clarify conditioned medium B->C E 5. Add conditioned medium C->E D 4. Seed Antigen-Negative Cells D->E F 6. Incubate E->F G 7. Analyze Viability of Antigen-Negative Cells F->G

References

The Influence of PEG Spacer Length on Antibody-Drug Conjugate Efficacy: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of the linker in an antibody-drug conjugate (ADC) is a critical factor that dictates its therapeutic index. Among the various strategies to optimize ADC performance, the incorporation of polyethylene (B3416737) glycol (PEG) spacers within the linker has gained significant traction. The length of this PEG chain is not a trivial consideration; it profoundly influences the ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its antitumor efficacy and toxicity profile. This guide provides an objective, data-driven comparison of different PEG spacer lengths in ADC linkers to inform rational design and development.

The primary role of a PEG spacer in an ADC linker is to mitigate the hydrophobicity of the cytotoxic payload.[1] Many potent anticancer drugs are inherently hydrophobic, which can lead to aggregation of the ADC, especially at higher drug-to-antibody ratios (DARs).[1] This aggregation can compromise manufacturing, reduce stability, and lead to rapid clearance from circulation. By introducing a hydrophilic PEG spacer, the overall hydrophilicity of the ADC is increased, enhancing its solubility and stability.[][3] This allows for the successful development of ADCs with higher DARs, a significant advantage for delivering a greater therapeutic payload to target cells.[4][5]

Comparative Analysis of PEG Linker Lengths

The selection of an optimal PEG linker length is a balancing act between improving pharmacokinetic properties and maintaining potent cytotoxicity. The following tables summarize quantitative data from various studies to facilitate a direct comparison of key performance metrics across different PEG spacer lengths.

Impact on Pharmacokinetics

A consistent trend observed across multiple studies is the direct relationship between increasing PEG spacer length and improved pharmacokinetic parameters. Longer PEG chains increase the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its circulation half-life.[6][7] This extended circulation time can lead to greater accumulation of the ADC in tumor tissue.[6]

A study on PEGylated glucuronide-MMAE linkers demonstrated a clear correlation between the number of PEG units and the ADC's pharmacokinetic profile. As the PEG chain length increased, the clearance of the ADC slowed, and its overall exposure (AUC) increased, with the effect plateauing around 8 PEG units.[1][8]

LinkerPEG UnitsClearance (mL/day/kg)Exposure (AUC) (µg*h/mL)
Non-PEGylated Control 0~330~12,000
ADC with PEG2 Linker 2~100~3,500
ADC with PEG4 Linker 4~160~5,600
ADC with PEG8 Linker 8~280~9,800
ADC with PEG12 Linker 12~280~10,000
ADC with PEG24 Linker 24~290~10,000
(Data synthesized from a study on PEGylated glucuronide-MMAE linkers)[1]
Impact on In Vitro Cytotoxicity

The effect of PEG spacer length on in vitro cytotoxicity can be more variable and context-dependent. While improved pharmacokinetics is a clear advantage of longer PEG chains, this can sometimes be accompanied by a slight reduction in immediate in vitro potency.[1] This is often attributed to steric hindrance, where the longer PEG chain may partially impede the interaction of the ADC with its target antigen on the cancer cell surface.

However, this is not a universal finding. For instance, a study with anti-CD30 and anti-CD19 ADCs found no significant difference in in vitro potency between linkers of varying PEG lengths.[9] In contrast, a study using smaller affibody-based drug conjugates observed a 4.5-fold and 22-fold reduction in cytotoxicity with the introduction of 4 kDa and 10 kDa PEG linkers, respectively, compared to a non-PEGylated conjugate.[9][10] This highlights that the impact of PEG length on in vitro activity is influenced by the specific antibody or targeting moiety, the payload, and the overall design of the conjugate.

ConjugatePEG MoietyIn Vitro Cytotoxicity Reduction (fold increase in IC50)
ZHER2-SMCC-MMAE (HM) None-
ZHER2-PEG4K-MMAE (HP4KM) 4 kDa4.5
ZHER2-PEG10K-MMAE (HP10KM) 10 kDa22
(Data from a study on affibody-based drug conjugates)[9][10]

Visualizing the Underlying Mechanisms and Workflows

To better understand the principles discussed, the following diagrams illustrate the general mechanism of action of an ADC and a typical experimental workflow for comparing ADCs with different PEG linker lengths.

ADC_Mechanism_of_Action General Mechanism of Action for an ADC ADC Antibody-Drug Conjugate (with PEG Linker) TumorCell Tumor Cell (Antigen Expression) ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: General mechanism of action for an ADC.

Experimental_Workflow Experimental Workflow for Comparing ADCs cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of ADCs with Varying PEG Linker Lengths (e.g., PEG4, PEG8, PEG12) Characterization Characterization: - DAR Determination (HIC) - Purity & Aggregation (SEC) - Identity (Mass Spectrometry) Synthesis->Characterization Cytotoxicity In Vitro Cytotoxicity Assay (e.g., on target cell lines) Characterization->Cytotoxicity PK_Study Pharmacokinetic (PK) Study (e.g., in rodents) Characterization->PK_Study Efficacy_Study In Vivo Efficacy Study (e.g., in xenograft models) Characterization->Efficacy_Study

Caption: Experimental workflow for comparing ADCs.

Detailed Experimental Protocols

Reproducibility and accurate interpretation of findings are contingent on detailed methodologies. The following are representative protocols for the key experiments involved in comparing ADCs with different PEG spacer lengths.

Protocol 1: ADC Synthesis and Characterization

This protocol outlines a general method for conjugating a payload to an antibody via a PEG linker.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)

  • Maleimide-PEG-Payload linker with varying PEG lengths

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column

  • UV-Vis spectrophotometer

  • Mass spectrometer

Procedure:

  • Antibody Reduction: The antibody is partially reduced by incubation with a controlled molar excess of a reducing agent like TCEP to expose free sulfhydryl groups from the interchain disulfide bonds.[4]

  • Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation.[4]

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to facilitate the formation of a stable covalent bond.[4]

  • Purification: The resulting ADC is purified from unreacted linker and payload using size-exclusion chromatography (SEC).[9]

  • Characterization:

    • The drug-to-antibody ratio (DAR) is determined using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).[9]

    • The purity and extent of aggregation of the ADC are assessed by SEC.[9]

    • The identity and integrity of the ADC are confirmed by mass spectrometry.[9]

Protocol 2: In Vitro Cytotoxicity Assay

This protocol describes how to assess the potency of the synthesized ADCs on cancer cell lines.

Materials:

  • Target cancer cell lines

  • Appropriate cell culture medium and supplements

  • ADCs with varying PEG linker lengths and a control antibody

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Serial dilutions of the ADCs and a non-targeting control antibody are prepared in the culture medium. The medium from the cell plates is replaced with the ADC or control solutions.[9]

  • Incubation: The plates are incubated for a period of 3-5 days.

  • Viability Assessment: A cell viability reagent is added to each well, and the luminescence (or absorbance/fluorescence) is measured using a plate reader.

  • Data Analysis: The results are plotted as cell viability versus ADC concentration, and the half-maximal inhibitory concentration (IC50) is calculated for each ADC.

Protocol 3: Pharmacokinetic (PK) Study in Rodents

This protocol outlines the procedure for evaluating the pharmacokinetic profile of the ADCs.

Materials:

  • Healthy mice or rats

  • ADCs with varying PEG linker lengths

  • ELISA kit for detecting the antibody portion of the ADC

Procedure:

  • Administration: The ADCs are administered intravenously to the animals at a specific dose.[4]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) after injection.[4]

  • Sample Processing: Plasma is isolated from the collected blood samples.[4]

  • Quantification: The concentration of the ADC in the plasma samples is quantified using a validated ELISA method that detects the antibody.[4]

  • Data Analysis: The plasma concentration of the ADC is plotted against time, and key pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) are determined using non-compartmental analysis software.[9]

Protocol 4: In Vivo Efficacy Study in Xenograft Models

This protocol describes how to assess the anti-tumor activity of the ADCs in a preclinical model.

Materials:

  • Immunocompromised mice

  • Human tumor cells for xenograft establishment

  • ADCs with varying PEG linker lengths, vehicle control, and control antibody

Procedure:

  • Tumor Implantation: Human tumor cells are implanted subcutaneously in immunocompromised mice. The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[9]

  • Treatment: The mice are randomized into different treatment groups. The ADCs, vehicle, or a control antibody are administered (e.g., intravenously) at a specified dose and schedule.[9]

  • Tumor Measurement: Tumor volumes are measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a set time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[4]

Conclusion

The length of the PEG spacer in an ADC linker is a critical design parameter that significantly influences the therapeutic potential of the conjugate. The available data strongly suggest that longer PEG linkers generally enhance the pharmacokinetic profile of an ADC, leading to prolonged circulation and increased exposure, which can translate to improved in vivo efficacy.[4][6] However, this benefit may come at the cost of a potential, though not universal, reduction in in vitro potency.[9] The optimal PEG linker length is therefore context-dependent and needs to be empirically determined for each specific ADC, taking into account the properties of the antibody, payload, and the target antigen.[6] A systematic evaluation of a range of PEG spacer lengths is a crucial step in the preclinical development of any new ADC to achieve the optimal balance of pharmacokinetics, efficacy, and safety.

References

A Researcher's Guide to ELISA-Based Methods for Determining ADC Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in the rapidly advancing field of Antibody-Drug Conjugates (ADCs), accurate determination of binding affinity is a critical parameter influencing efficacy and safety. Among the various techniques available, Enzyme-Linked Immunosorbent Assay (ELISA) offers a versatile and accessible platform. This guide provides an objective comparison of different ELISA-based methods for assessing ADC binding affinity, complete with experimental protocols and data presentation to aid in selecting the most suitable approach for your research needs.

Comparison of ELISA Methods for ADC Binding Affinity

The selection of an appropriate ELISA format is crucial and depends on the specific characteristics of the ADC, the availability of reagents, and the desired output. Below is a comparative summary of the most common ELISA-based methods for determining ADC binding affinity.

Method Principle Primary Output Advantages Disadvantages Typical Application
Direct ELISA The target antigen is directly coated onto the ELISA plate, and the binding of a directly enzyme-conjugated ADC is measured.EC50Simple, fast, and requires fewer steps, reducing potential for error.[1][2]Less sensitive as there is no signal amplification.[1][2] Requires covalent conjugation of an enzyme to each ADC, which can be time-consuming and may affect binding.Rapid screening of a large number of ADC candidates for binding.
Indirect ELISA The target antigen is coated on the plate, followed by the addition of the unconjugated ADC. Binding is detected using an enzyme-conjugated secondary antibody that recognizes the ADC.EC50Higher sensitivity due to signal amplification from the secondary antibody.[1] More flexible as conjugated secondary antibodies are readily available.More steps and longer incubation times compared to direct ELISA. Potential for higher background signal.Characterization of the binding affinity of purified ADCs.
Competitive ELISA The ADC in solution competes with a labeled antigen or a reference antibody for binding to a limited amount of coated target antigen or capture antibody. The signal is inversely proportional to the amount of ADC bound.IC50 (can be converted to Kᵢ and then Kₑ)Suitable for determining the affinity of ADCs in complex mixtures. Can be used for small molecule antigens where sandwich ELISA is not feasible.[3][4]Can be more complex to set up and optimize.[3] The relationship between IC50 and Kₑ is dependent on assay conditions.Determining the binding affinity of ADCs in crude or purified samples and for quality control.
Bridging ELISA Primarily used for detecting bivalent or multivalent molecules. A capture ADC is coated on the plate, which binds the target antigen. A detection ADC (conjugated to an enzyme) then binds to a different epitope on the same antigen, forming a "bridge".Primarily for presence/concentration, but can be adapted for avidity.High specificity as it requires the simultaneous binding of two ADC molecules to the target antigen.[5][6] Can detect bivalent binding.Not a direct measure of monovalent binding affinity. More complex to develop, requiring two non-competing ADCs.Characterizing the functional binding and avidity of bivalent ADCs. Often used in pharmacokinetic (PK) and anti-drug antibody (ADA) assays.[5][6]
Cell-Based ELISA Target cells expressing the antigen of interest are seeded in a microplate. The ADC is added, and its binding to the cell surface is detected, typically using a secondary antibody.EC50Measures binding to the native antigen on the cell surface, which is more physiologically relevant.[7]More variable than biochemical assays due to cell viability and number. Can be more complex and time-consuming.Assessing the binding of ADCs to their target in a cellular context, which can be more predictive of in vivo efficacy.

Quantitative Data Summary

The following table presents example quantitative data obtained from different ELISA formats for ADC binding affinity. It is important to note that these values are illustrative and can vary significantly based on the specific ADC, antigen, and experimental conditions.

ADC Target Antigen ELISA Method Reported Value Reference
H32-DM1HER2Indirect ELISAEC50: 4.294 ± 0.429 ng/mL[8]
H32-VCMMAEHER2Indirect ELISAEC50: 2.508 ± 0.222 ng/mL[8]
Parent mAb H32HER2Indirect ELISAEC50: 1.944 ± 0.095 ng/mL[8]
Maytansinoid ADCsN/A (catabolite detection)Competitive ELISAEC50: ~0.1 nM[2][9][10][11][12]
Anti-CD19 ADCCD19 on Ramos cellsCell-Based Competitive AssayNot explicitly stated, but demonstrated dose-dependent binding.[13]

Experimental Workflows and Protocols

Detailed below are the generalized experimental workflows and protocols for each ELISA-based method to determine ADC binding affinity.

Direct ELISA for ADC Binding Affinity (EC50 Determination)

This method directly measures the binding of an enzyme-conjugated ADC to its target antigen.

Experimental Workflow:

Direct_ELISA_Workflow cluster_plate ELISA Plate Well A 1. Antigen Coating B 2. Blocking A->B Incubate & Wash C 3. Add Enzyme-Conjugated ADC B->C D 4. Wash C->D Incubate E 5. Substrate Addition D->E F 6. Signal Detection E->F Incubate

Caption: Workflow for Direct ELISA.

Protocol:

  • Antigen Coating: Dilute the target antigen to 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the antigen solution to each well of a 96-well microplate. Incubate overnight at 4°C or for 2 hours at room temperature.

  • Washing: Aspirate the coating solution and wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • ADC Incubation: Prepare serial dilutions of the enzyme-conjugated ADC in blocking buffer. Add 100 µL of each dilution to the respective wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the wells five times with wash buffer to remove unbound ADC.

  • Substrate Reaction: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well. Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the ADC concentrations and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Indirect ELISA for ADC Binding Affinity (EC50 Determination)

This method uses a secondary antibody for signal amplification to detect the binding of an unconjugated ADC.

Experimental Workflow:

Indirect_ELISA_Workflow cluster_plate ELISA Plate Well A 1. Antigen Coating B 2. Blocking A->B Incubate & Wash C 3. Add ADC (Primary Ab) B->C Wash D 4. Add Enzyme-Conjugated Secondary Ab C->D Incubate & Wash E 5. Wash D->E Incubate F 6. Substrate Addition E->F G 7. Signal Detection F->G Incubate

Caption: Workflow for Indirect ELISA.

Protocol:

  • Antigen Coating, Washing, and Blocking: Follow steps 1-4 of the Direct ELISA protocol.[11][14][15]

  • ADC Incubation: Prepare serial dilutions of the unconjugated ADC in blocking buffer. Add 100 µL of each dilution to the wells. Incubate for 1-2 hours at room temperature.[9][11]

  • Washing: Wash the wells three times with wash buffer.[10]

  • Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody (specific for the ADC's species and isotype) in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.[10][11]

  • Washing: Wash the wells five times with wash buffer.

  • Substrate Reaction, Stop Reaction, and Data Acquisition: Follow steps 7-9 of the Direct ELISA protocol.

  • Data Analysis: Plot the absorbance values against the logarithm of the ADC concentrations and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Competitive ELISA for ADC Binding Affinity (IC50 and Kₑ Determination)

This method measures the ability of an ADC to compete with a labeled component for binding to the target.

Experimental Workflow:

Competitive_ELISA_Workflow cluster_plate ELISA Plate Well A 1. Antigen Coating B 2. Blocking A->B Incubate & Wash C 3. Add ADC + Labeled Competitor B->C Wash D 4. Wash C->D Incubate E 5. Substrate Addition D->E F 6. Signal Detection E->F Incubate

Caption: Workflow for Competitive ELISA.

Protocol:

  • Antigen Coating, Washing, and Blocking: Follow steps 1-4 of the Direct ELISA protocol.

  • Competitive Reaction: Prepare serial dilutions of the unconjugated ADC. In a separate plate or tubes, mix each ADC dilution with a fixed, subsaturating concentration of enzyme-labeled antigen or a biotinylated reference antibody. Add 100 µL of this mixture to the wells of the antigen-coated plate. Incubate for 1-2 hours at room temperature to allow competition for binding.

  • Washing: Wash the wells five times with wash buffer.

  • Signal Development:

    • If using an enzyme-labeled antigen, proceed directly to step 5.

    • If using a biotinylated reference antibody, add streptavidin-HRP and incubate for 30 minutes at room temperature, then wash five times.

  • Substrate Reaction, Stop Reaction, and Data Acquisition: Follow steps 7-9 of the Direct ELISA protocol.

  • Data Analysis: Plot the absorbance values against the logarithm of the ADC concentrations. The resulting curve will be inverted. Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 value. The IC50 can be converted to the inhibition constant (Kᵢ) and subsequently to the dissociation constant (Kₑ) using the Cheng-Prusoff equation, which requires knowledge of the concentration and affinity of the labeled competitor.[16][17][18]

Cell-Based ELISA for ADC Binding Affinity (EC50 Determination)

This method assesses ADC binding to its native antigen on the surface of cells.

Experimental Workflow:

Cell_Based_ELISA_Workflow cluster_plate Cell Culture Plate Well A 1. Seed Cells B 2. Cell Adhesion A->B Incubate C 3. Add ADC B->C D 4. Wash C->D Incubate E 5. Fix & Permeabilize (optional) D->E F 6. Blocking E->F G 7. Add Labeled Secondary Ab F->G H 8. Wash G->H Incubate I 9. Substrate Addition H->I J 10. Signal Detection I->J Incubate

Caption: Workflow for Cell-Based ELISA.

Protocol:

  • Cell Seeding: Seed target cells expressing the antigen of interest into a 96-well cell culture plate at an appropriate density. Allow cells to adhere and grow overnight.[3]

  • ADC Incubation: Prepare serial dilutions of the ADC in cell culture medium. Replace the existing medium with the ADC dilutions and incubate for a defined period (e.g., 1-2 hours) at 37°C or 4°C to allow binding.

  • Washing: Gently wash the cells three times with cold PBS to remove unbound ADC.

  • Cell Fixing: Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubating for 20 minutes at room temperature.

  • Washing: Wash the cells three times with PBST.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature.[3]

  • Secondary Antibody Incubation: Add 100 µL of a diluted enzyme-conjugated secondary antibody (specific for the ADC) in blocking buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the cells five times with PBST.

  • Substrate Reaction, Stop Reaction, and Data Acquisition: Follow steps 7-9 of the Direct ELISA protocol.

  • Data Analysis: Plot the absorbance values against the logarithm of the ADC concentrations and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

ELISA-based methods provide a robust and accessible platform for the determination of ADC binding affinity. The choice between direct, indirect, competitive, bridging, and cell-based formats depends on the specific research question, available reagents, and desired throughput. While direct and indirect ELISAs are straightforward for determining EC50 values of purified ADCs, competitive ELISAs are valuable for measuring affinity in complex samples. Cell-based ELISAs offer a more physiologically relevant assessment of binding. By understanding the principles, advantages, and limitations of each method, researchers can select and optimize the most appropriate ELISA strategy to characterize their ADC candidates effectively.

References

Navigating In Vivo Stability: A Comparative Guide to Pharmacokinetic Assessment of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the in vivo stability of Antibody-Drug Conjugates (ADCs) is paramount to achieving therapeutic success. This guide provides a comprehensive comparison of pharmacokinetic (PK) study methodologies used to assess ADC stability, supported by experimental data and detailed protocols. By understanding the nuances of these techniques, researchers can gain critical insights into an ADC's behavior in a physiological environment, ultimately leading to the design of safer and more efficacious cancer therapies.

The in vivo stability of an ADC, a complex molecule comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, directly influences its efficacy and safety profile.[1][2] An ideal ADC remains intact in systemic circulation, minimizing premature release of its toxic payload that could harm healthy tissues, and only unleashes its cell-killing power upon reaching the target tumor.[3][4] Pharmacokinetic studies are the gold standard for evaluating this crucial attribute, providing quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its components over time.[5][6]

Comparing ADC Performance: The Impact of Linker Technology

The choice of linker technology is a critical determinant of an ADC's in vivo stability and pharmacokinetic profile.[5][7] Cleavable linkers are designed to be selectively cleaved by enzymes or specific conditions within the tumor microenvironment, while non-cleavable linkers release the payload only after lysosomal degradation of the antibody. The following table provides a comparative overview of the typical pharmacokinetic parameters of ADCs with different linker technologies, highlighting the trade-offs between stability and payload release.

Linker TypeADC ExampleKey Pharmacokinetic ParametersIn Vivo Stability CharacteristicsReference
Cleavable (Valine-Citrulline) Trastuzumab DeruxtecanTotal Antibody Half-life: ~7 days ADC Half-life: ~6 days Free Payload (DXd) Half-life: ~2 daysDesigned for enzymatic cleavage in the tumor. Shows good systemic stability with controlled payload release. Higher bystander killing effect.[8][9]
Non-Cleavable (Thioether) Ado-trastuzumab emtansine (T-DM1)Total Antibody Half-life: ~8 days ADC Half-life: ~7.5 days Free Payload (DM1): Very low systemic levelsHigh plasma stability due to the robust linker. Payload is released as a lysine-linker-drug catabolite after antibody degradation in the lysosome. Lower potential for bystander effect.[8][10]
Cleavable (Disulfide) Investigational ADCsTotal Antibody Half-life: Similar to other IgGs ADC Half-life: Shorter than non-cleavable linkersSusceptible to reduction in the bloodstream, which can lead to premature payload release. Stability can be modulated by linker design.[11]

Visualizing the Process: From Administration to Action

To understand how pharmacokinetic studies are conducted and how ADCs behave in vivo, the following diagrams illustrate the typical experimental workflow and the physiological journey of an ADC.

experimental_workflow cluster_preclinical Preclinical Model cluster_bioanalysis Bioanalytical Assays cluster_data_analysis Data Analysis animal_dosing ADC Administration (e.g., intravenous) blood_sampling Serial Blood Sampling (predetermined time points) animal_dosing->blood_sampling elisa ELISA Assays (Total Antibody & Conjugated ADC) blood_sampling->elisa Plasma lcms LC-MS/MS Assay (Free Payload) blood_sampling->lcms Plasma pk_parameters Pharmacokinetic Modeling (Half-life, Clearance, AUC) elisa->pk_parameters lcms->pk_parameters stability_assessment In Vivo Stability Assessment pk_parameters->stability_assessment Informs

Figure 1. Experimental workflow for in vivo ADC stability assessment.

adc_circulation_catabolism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment Intact_ADC Intact ADC Deconjugated_Ab Deconjugated Antibody Intact_ADC->Deconjugated_Ab Deconjugation Free_Payload Free Payload Intact_ADC->Free_Payload Premature Cleavage Tumor_Cell Target Tumor Cell Intact_ADC->Tumor_Cell Target Binding Internalization Internalization Tumor_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Degradation/ Cleavage Cell_Death Apoptosis Payload_Release->Cell_Death

Figure 2. ADC circulation and mechanism of action.

Detailed Experimental Protocols

Accurate and reproducible data are the bedrock of reliable in vivo stability assessment. The following are detailed protocols for the two most common bioanalytical methods employed in ADC pharmacokinetic studies.

Protocol 1: ELISA-Based Quantification of Total and Conjugated Antibody

This method is used to determine the concentration of the total antibody (both conjugated and unconjugated) and the antibody that is still conjugated to the drug payload in plasma samples.

Materials:

  • 96-well microtiter plates

  • Capture antigen (target of the ADC's monoclonal antibody)

  • Blocking buffer (e.g., 5% BSA in PBST)

  • Wash buffer (PBST)

  • Plasma samples from the PK study

  • ADC standard for calibration curve

  • Detection antibody:

    • For Total Antibody: HRP-conjugated anti-human IgG antibody

    • For Conjugated Antibody: HRP-conjugated anti-payload antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the capture antigen at a concentration of 2-5 µg/mL in PBS. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Sample and Standard Incubation: Prepare a serial dilution of the ADC standard in 10% drug-naive plasma to generate a standard curve. Add 100 µL of the standards and diluted plasma samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add 100 µL of the appropriate HRP-conjugated detection antibody (anti-human IgG for total antibody or anti-payload for conjugated antibody) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Reaction Stoppage: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the standard curve and determine the concentrations of total and conjugated antibody in the plasma samples.

Protocol 2: LC-MS/MS-Based Quantification of Free Payload

This method is highly sensitive and specific for quantifying the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.[1]

Materials:

  • Plasma samples from the PK study

  • Internal standard (a stable isotope-labeled version of the payload)

  • Protein precipitation solvent (e.g., acetonitrile)

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials (optional, for increased sensitivity)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

Procedure:

  • Sample Preparation:

    • To a 50 µL aliquot of plasma sample, add the internal standard.

    • Add 200 µL of cold acetonitrile to precipitate the proteins.

    • Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate the analyte from other components using a suitable gradient on the analytical column.

    • Detect and quantify the free payload and the internal standard using multiple reaction monitoring (MRM) mode. The MRM transitions are specific to the precursor and product ions of the analyte and internal standard.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of the free payload in the plasma samples from the calibration curve.

By employing these robust pharmacokinetic study designs and bioanalytical methods, researchers can gain a clear understanding of an ADC's in vivo stability. This critical information enables the selection of optimal linker-payload combinations and the design of next-generation ADCs with improved therapeutic windows, ultimately benefiting patients with cancer.

References

Safety Operating Guide

Proper Disposal of Boc-PEG2-Val-Cit-PAB-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Risk Assessment and Waste Categorization

Before disposal, a thorough risk assessment of the waste stream containing Boc-PEG2-Val-Cit-PAB-OH is mandatory. The primary consideration is whether the linker has been in contact with or is mixed with any hazardous materials during the experimental process.

ComponentPotential HazardDisposal Consideration
This compound (Pure) Not considered hazardous based on component analysis.Treat as non-hazardous chemical waste.
Solvents (e.g., DMSO, DMF) May be flammable, toxic, or reactive.Segregate and dispose of as hazardous solvent waste according to institutional guidelines.
Reagents for Boc Deprotection (e.g., TFA) Corrosive and toxic.Neutralize and dispose of as hazardous acid waste.
Biologically-derived materials Potential biohazard.Decontaminate and dispose of according to biohazardous waste protocols.
Cytotoxic Payloads (in ADC context) Highly toxic.Dispose of as hazardous cytotoxic waste.

Disposal Procedures

The following step-by-step guide outlines the recommended disposal procedures for this compound and associated waste.

Step 1: Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling any chemical waste.

  • Minimum PPE: Safety glasses, lab coat, and nitrile gloves.

  • Recommended PPE: Chemical splash goggles, and in cases of potential aerosol generation, a fume hood should be used.

Step 2: Waste Segregation

Proper segregation of waste at the source is critical.

  • Non-Hazardous Solid Waste: Uncontaminated this compound powder can be disposed of as non-hazardous solid chemical waste. Place in a clearly labeled, sealed container.

  • Non-Hazardous Aqueous Solutions: Dilute aqueous solutions of this compound, free of other hazardous materials, can typically be disposed of down the sanitary sewer with copious amounts of water. Polyethylene (B3416737) glycol (PEG), a component of the linker, is biodegradable but large quantities should not be discharged into wastewater systems. Always consult and adhere to local and institutional regulations regarding sewer disposal.

  • Hazardous Waste: Any waste containing this compound mixed with hazardous solvents, acids, or other regulated chemicals must be treated as hazardous waste. Collect this waste in a designated, properly labeled hazardous waste container.

Step 3: Container Labeling and Storage
  • All waste containers must be clearly and accurately labeled with their contents.

  • Store waste containers in a designated satellite accumulation area, ensuring they are sealed and segregated by compatibility.

Step 4: Final Disposal
  • Non-Hazardous Waste: Follow your institution's procedures for the disposal of non-hazardous chemical waste.

  • Hazardous Waste: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow start Waste containing This compound risk_assessment Perform Risk Assessment: Is the waste mixed with hazardous materials? start->risk_assessment non_hazardous Treat as Non-Hazardous Chemical Waste risk_assessment->non_hazardous No hazardous Treat as Hazardous Chemical Waste risk_assessment->hazardous Yes solid_liquid Solid or Aqueous Solution? non_hazardous->solid_liquid hazardous_disposal Segregate, Label, and Dispose via EHS hazardous->hazardous_disposal solid_disposal Dispose as Solid Non-Hazardous Waste solid_liquid->solid_disposal Solid aqueous_disposal Dispose via Sanitary Sewer (with copious water, check local regulations) solid_liquid->aqueous_disposal Aqueous

Caption: Disposal decision workflow for this compound waste.

Disclaimer: This information is intended as a general guide and does not replace institutional protocols or local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

Essential Safety and Logistical Information for Handling Boc-PEG2-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of Boc-PEG2-Val-Cit-PAB-OH, an enzyme-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). Due to its application in delivering potent cytotoxic agents, this compound should be handled with the utmost care in a controlled laboratory environment by trained personnel. Adherence to these guidelines is essential to minimize exposure risk and ensure a safe working environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for various procedures.

ProcedureRequired Personal Protective Equipment
Receiving and Storage - Nitrile gloves
Weighing and Aliquoting (Dry Powder) - Double nitrile gloves- Disposable gown with tight-fitting cuffs- Eye protection (safety glasses with side shields or goggles)- Respiratory protection (N95 or higher-rated respirator)
Reconstitution and Handling of Solutions - Double nitrile gloves- Disposable, low-permeability gown with tight-fitting cuffs- Eye protection (goggles or face shield)- Work within a certified chemical fume hood or biological safety cabinet
Waste Disposal - Double nitrile gloves- Disposable gown- Eye protection (goggles or face shield)
Spill Cleanup - Double nitrile gloves (heavy-duty)- Disposable, fluid-resistant gown- Eye protection (goggles and face shield)- Respiratory protection (N95 or higher-rated respirator)- Disposable shoe covers

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to prevent contamination and exposure. The following workflow outlines the key steps for safe operational procedures.

cluster_prep Preparation cluster_handling Handling Procedures cluster_cleanup Post-Handling prep_area Designate Controlled Area gather_ppe Assemble All Necessary PPE prep_area->gather_ppe gather_materials Prepare Handling Equipment and Spill Kit gather_ppe->gather_materials receive_store Receiving and Storage (Cool, dry, designated area) gather_materials->receive_store weigh Weighing (In fume hood/BSC, use dedicated equipment) receive_store->weigh reconstitute Reconstitution (In fume hood/BSC, add solvent slowly) weigh->reconstitute use Use in Conjugation Reaction (Maintain containment) reconstitute->use decontaminate_surfaces Decontaminate Work Surfaces use->decontaminate_surfaces decontaminate_equipment Decontaminate Non-Disposable Equipment decontaminate_surfaces->decontaminate_equipment dispose_waste Segregate and Dispose of Waste decontaminate_equipment->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe

Figure 1. Logical workflow for the safe handling of this compound.
Experimental Protocols

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Don appropriate PPE (nitrile gloves).

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly labeled as a designated area for potent compounds.

Weighing and Reconstitution:

  • Perform all manipulations of the dry powder within a certified chemical fume hood or a biological safety cabinet (BSC) to prevent inhalation of airborne particles.

  • Don the full required PPE for handling dry powder, including double gloves, a disposable gown, and respiratory and eye protection.

  • Use dedicated spatulas and weigh boats for this compound.

  • To reconstitute, slowly add the desired solvent to the vial containing the powder to minimize aerosolization.

  • Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.

Disposal Plan

Proper disposal of all waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.

cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal ppe Contaminated PPE (Gloves, Gown, etc.) solid_waste Cytotoxic Solid Waste Container (Clearly Labeled) ppe->solid_waste consumables Contaminated Consumables (Pipette tips, Vials, etc.) consumables->solid_waste solutions Aqueous/Solvent Waste liquid_waste Cytotoxic Liquid Waste Container (Clearly Labeled, Leak-proof) solutions->liquid_waste collection Collection by EH&S or Licensed Contractor solid_waste->collection liquid_waste->collection incineration High-Temperature Incineration collection->incineration

Figure 2. Step-by-step waste disposal plan for this compound.

Step-by-Step Disposal Guidance:

  • Segregation at the Source:

    • Solid Waste: All disposable items that have come into contact with the compound, including gloves, gowns, weigh boats, pipette tips, and empty vials, must be placed in a designated, clearly labeled, and puncture-resistant cytotoxic waste container.

    • Liquid Waste: All solutions containing the compound must be collected in a dedicated, leak-proof, and clearly labeled cytotoxic liquid waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EH&S) department.

  • Container Management:

    • Keep waste containers sealed when not in use.

    • Do not overfill containers.

  • Final Disposal:

    • Follow your institution's specific procedures for the disposal of cytotoxic waste. This typically involves collection by the EH&S department or a licensed hazardous waste contractor.

    • The primary method of disposal for cytotoxic waste is high-temperature incineration.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure risks.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, put on the full PPE outlined in the table for spill cleanup.

  • Contain the Spill:

    • For liquid spills, cover with an absorbent material from a chemical spill kit.

    • For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne. Do not dry sweep.

  • Clean the Area:

    • Carefully collect all contaminated absorbent materials and any broken containers.

    • Place all materials into the cytotoxic solid waste container.

    • Decontaminate the spill area with an appropriate cleaning solution (e.g., a detergent solution followed by a bleach solution or another validated deactivating agent), then wipe with alcohol.

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.

  • Report the Spill: Report the incident to your supervisor and EH&S department in accordance with your institution's policies.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。